molecular formula H2CO3<br>CH2O3 B8815115 Carbonic Acid CAS No. 22719-67-1

Carbonic Acid

Cat. No.: B8815115
CAS No.: 22719-67-1
M. Wt: 62.025 g/mol
InChI Key: BVKZGUZCCUSVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic Acid (H2CO3) is a weak, diprotic acid that serves as a critical intermediate in numerous natural and industrial processes, making it a compound of significant research interest. It is formed in solution by the hydration of carbon dioxide (CO₂) and exists in a dynamic equilibrium with its decomposition products, water and CO₂ . This equilibrium is fundamental to the bicarbonate buffer system, which is essential for maintaining acid-base homeostasis in biological fluids and is a key area of study in physiology and biochemistry . Recent research has revealed new dimensions of its reactivity, including novel radical-initiated decomposition pathways in non-aqueous solvents, opening doors for its application in synthetic chemistry and the study of reaction mechanisms . In the research laboratory, this compound is indispensable for investigating ocean acidification, as it is the primary agent of pH change in seawater when atmospheric CO₂ dissolves . Studies now show that CO₂ can form this compound through an "in and out" mechanism at the air-water interface, a finding that may accelerate predictions of oceanic pH changes . Furthermore, its role extends to chemical synthesis, where it can act as a source of hydroxyl and hydrogen radicals under specific conditions, facilitating the formation of diverse molecular products . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle it with appropriate safety protocols, noting that it decomposes readily and should be stored in cool, dry conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22719-67-1

Molecular Formula

H2CO3
CH2O3

Molecular Weight

62.025 g/mol

IUPAC Name

carbonic acid

InChI

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)

InChI Key

BVKZGUZCCUSVTD-UHFFFAOYSA-N

SMILES

C(=O)(O)O

Canonical SMILES

C(=O)(O)O

melting_point

720 °C

physical_description

Solid

solubility

12.8 mg/mL (cold water)

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Isolation of Pure Carbonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic acid (H₂CO₃) is a molecule of fundamental importance in chemistry, biology, and geology. Despite its ubiquitous presence in aqueous solutions as a result of the dissolution of carbon dioxide, the isolation of pure, anhydrous this compound has been a significant scientific challenge due to its inherent instability and rapid decomposition into water and carbon dioxide.[1][2][3] However, recent advancements in synthetic techniques, primarily under cryogenic or high-pressure conditions, have enabled the preparation and characterization of pure solid and gaseous this compound.[4][5][6] This technical guide provides an in-depth overview of the state-of-the-art methodologies for the synthesis and isolation of pure this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the key processes. This information is intended to serve as a valuable resource for researchers in various fields, including those in drug development where understanding the behavior of this compound and its derivatives can be crucial.

Core Synthesis Methodologies

The synthesis of pure this compound has been successfully achieved through several distinct approaches, each with its own advantages and specific applications. These methods primarily fall into three categories: cryogenic synthesis, gas-phase synthesis, and high-pressure synthesis.

Cryogenic Synthesis

Cryogenic techniques have been instrumental in the first successful isolations of pure this compound. These methods involve the reaction of precursors at very low temperatures to trap the unstable H₂CO₃ molecule and prevent its decomposition.

a) Protonation of Bicarbonate Salts in Amorphous Water Ice

This method, pioneered by Hage et al., involves the low-temperature acid-base reaction between a bicarbonate salt and a strong acid in a glassy aqueous solution.[4] The subsequent removal of the water and excess acid via sublimation yields pure, solid this compound. This technique has been used to produce two different polymorphs of this compound, denoted as α-H₂CO₃ and β-H₂CO₃.[7]

b) Proton Irradiation of Carbon Dioxide/Water Ice Mixtures

Another successful cryogenic approach involves the irradiation of a frozen mixture of carbon dioxide and water with high-energy protons.[4][6] This method mimics conditions that may be found in outer space and has been shown to produce β-H₂CO₃.[8]

c) High-Pressure Compression of CO₂ Clathrate Hydrate (B1144303)

A more recent development involves the compression of carbon dioxide clathrate hydrate at cryogenic temperatures.[9][10][11] This method has been shown to produce different crystalline polymorphs of this compound depending on the applied pressure.[9][10]

Gas-Phase Synthesis

The synthesis of this compound in the gas phase has allowed for its spectroscopic characterization in an isolated state, providing valuable insights into its molecular structure and stability.[5][12]

a) Pyrolysis of Carbonate Esters

This method involves the thermal decomposition of specific carbonate esters, such as di-tert-butyl carbonate or tert-butyl methyl carbonate, to produce gaseous this compound.[5][12] The products can then be trapped in a noble-gas matrix at low temperatures for spectroscopic analysis.[5]

b) Thermolysis of Ammonium (B1175870) Bicarbonate

The thermal decomposition of ammonium bicarbonate has also been used to generate gaseous this compound, which was first detected using mass spectrometry.[5][6]

High-Pressure Synthesis

High-pressure techniques have revealed the stability of this compound under conditions relevant to planetary interiors.

a) Laser-Heated Diamond Anvil Cell

By subjecting a mixture of water and carbon dioxide to high pressures (gigapascals) and high temperatures (over 1000 K) within a laser-heated diamond anvil cell, a polymeric form of this compound with sp³-hybridized carbon has been synthesized and characterized.[2][13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis and isolation of pure this compound.

Protocol 1: Synthesis of β-Carbonic Acid via Protonation of Potassium Bicarbonate

This protocol is based on the work of Hage et al. and describes the synthesis of β-H₂CO₃.[4][8]

Materials:

  • Potassium bicarbonate (KHCO₃)

  • Hydrobromic acid (HBr) solution (e.g., 48% in water)

  • Cryostat or other suitable low-temperature apparatus

  • FTIR spectrometer

Procedure:

  • Prepare a glassy aqueous solution of potassium bicarbonate by rapidly cooling a concentrated solution to 78 K.

  • Prepare a glassy aqueous solution of excess hydrobromic acid in a similar manner.

  • Deposit sequential layers of the glassy bicarbonate and acid solutions onto a cold substrate (e.g., a gold-plated copper block) maintained at 78 K within a high-vacuum chamber.

  • Slowly warm the sample under vacuum. Water and excess HBr will begin to sublimate.

  • Monitor the reaction and sublimation process using FTIR spectroscopy. The formation of β-H₂CO₃ is indicated by the appearance of its characteristic infrared absorption bands.

  • After the complete removal of water and excess acid (typically around 200 K), a film of pure β-H₂CO₃ remains.[6]

  • The isolated β-H₂CO₃ can be further characterized. Upon heating to approximately 250 K, it will sublime and/or decompose.[8]

Protocol 2: Gas-Phase Synthesis of this compound via Pyrolysis of Di-tert-butyl Carbonate

This protocol is adapted from the work of Reisenauer et al. for the gas-phase synthesis and matrix isolation of H₂CO₃.[12]

Materials:

  • Di-tert-butyl carbonate

  • Flash vacuum pyrolysis apparatus

  • Cryogenic matrix isolation setup with a CsI or BaF₂ window

  • Noble gas (e.g., Argon)

  • FTIR spectrometer

Procedure:

  • Place di-tert-butyl carbonate in the pyrolysis apparatus.

  • Heat the di-tert-butyl carbonate to a temperature sufficient for pyrolysis (specific temperature and pressure conditions should be optimized).

  • The gaseous pyrolysis products, including this compound and isobutene, are directed towards the cryogenic window of the matrix isolation setup, which is maintained at a very low temperature (e.g., 8 K).

  • Simultaneously, a stream of argon gas is co-deposited onto the cold window.

  • The this compound molecules are trapped within the solid argon matrix, preventing their dimerization or decomposition.

  • The isolated this compound can then be characterized spectroscopically using FTIR. The infrared spectrum will show the vibrational modes of the monomeric H₂CO₃ molecule.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of pure this compound.

Table 1: Polymorphs of Solid this compound

PolymorphSynthesis Method(s)Key Characterization NotesReference(s)
α-H₂CO₃ Protonation of bicarbonate in methanolic solutionInitially identified by FTIR spectroscopy. Later suggested to be a monomethyl ester.[4][14]
β-H₂CO₃ Protonation of bicarbonate in aqueous solution; Proton irradiation of H₂O/CO₂ iceConsidered the only true polymorph of this compound for some time.[8][14]
Crystalline Hydrated Polymorphs Low-temperature compression of CO₂ clathrate hydrateFormation is pressure-dependent.[9]
Polymeric H₂CO₃ (Cmc2₁) High-pressure, high-temperature reaction of H₂O and CO₂Contains sp³-hybridized carbon.[13]

Table 2: Spectroscopic Data for Gas-Phase this compound Conformers

ConformerRelative Energy (kcal/mol)Calculated Half-life (Gas Phase)Key Spectroscopic FeaturesReference(s)
cis-cis 0180,000 yearsMost stable conformer. Detected by microwave spectroscopy.[4][15]
cis-trans ~1.5 - 1.6-Second most stable conformer. Detected by microwave spectroscopy.[5][15]
trans-trans ~9.8 - 10.1-Least stable conformer.[5]

Table 3: Stability and Decomposition

ConditionObservationTemperature/PressureReference(s)
Solid β-H₂CO₃ in vacuum Sublimes and/or decomposes~250 K[8]
Aqueous Solution (ambient) Rapid decomposition to CO₂ and H₂ORoom Temperature[1][3]
Gas Phase (in absence of water) Kinetically stableRoom Temperature[1][4]
High Pressure & High Temperature Becomes a stable species> 2.4 GPa and > 97 °C[2]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the synthesis and characterization of pure this compound.

Synthesis_of_Beta_Carbonic_Acid KHCO3 Glassy Aqueous KHCO3 Solution Deposition Sequential Layer Deposition at 78 K KHCO3->Deposition HBr Glassy Aqueous HBr Solution HBr->Deposition Warming Slow Warming under Vacuum Deposition->Warming Sublimation Sublimation of H2O and HBr Warming->Sublimation Characterization FTIR Characterization Warming->Characterization Beta_H2CO3 Pure Solid β-H2CO3 Sublimation->Beta_H2CO3 Beta_H2CO3->Characterization

Caption: Workflow for the synthesis of β-carbonic acid.

Gas_Phase_Synthesis_and_Matrix_Isolation Precursor Di-tert-butyl Carbonate Pyrolysis Flash Vacuum Pyrolysis Precursor->Pyrolysis Gaseous_Products Gaseous H2CO3 + Isobutene Pyrolysis->Gaseous_Products Matrix_Deposition Co-deposition with Ar on Cryogenic Window (8 K) Gaseous_Products->Matrix_Deposition Isolated_H2CO3 Matrix-Isolated H2CO3 Matrix_Deposition->Isolated_H2CO3 FTIR FTIR Spectroscopy Isolated_H2CO3->FTIR

Caption: Gas-phase synthesis and matrix isolation of this compound.

Carbonic_Acid_Polymorphism H2CO3 This compound (H2CO3) Solid Solid Phase H2CO3->Solid Gas Gas Phase H2CO3->Gas Alpha α-H2CO3 Solid->Alpha Protonation in Methanol Beta β-H2CO3 Solid->Beta Protonation in Aqueous Solution Hydrated Hydrated Polymorphs Solid->Hydrated Compression of CO2 Clathrate Polymeric Polymeric H2CO3 Solid->Polymeric High P, High T cis_cis cis-cis Gas->cis_cis cis_trans cis-trans Gas->cis_trans trans_trans trans-trans Gas->trans_trans

Caption: Polymorphism and conformers of this compound.

Conclusion

The successful synthesis and isolation of pure this compound represent a significant achievement in chemistry, overcoming the long-held belief that this molecule was merely a transient species. The methodologies outlined in this guide, from cryogenic techniques to high-pressure synthesis, provide a robust toolkit for researchers to prepare and study this fundamental compound. The ability to characterize its various solid-state polymorphs and gaseous conformers opens new avenues for research in fields ranging from astrochemistry to materials science and drug development. A thorough understanding of the properties and stability of pure this compound is essential for accurately modeling its role in complex chemical and biological systems.

References

Spectroscopic Characterization of Carbonic Acid Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic acid (H₂CO₃) is a molecule of fundamental importance in various scientific disciplines, including atmospheric chemistry, astrophysics, and human physiology. Despite its simple formula, this compound is notoriously unstable under ambient conditions, readily decomposing into carbon dioxide and water. This transient nature has posed significant challenges to its isolation and characterization. However, recent advancements in experimental and computational techniques have enabled the detailed spectroscopic analysis of its gas-phase isomers. This technical guide provides a comprehensive overview of the methods employed for the spectroscopic characterization of this compound isomers, with a focus on experimental protocols, data presentation, and the logical flow of these advanced studies.

Core Isomers and Their Stability

In the gas phase, this compound primarily exists as two stable conformers: cis-cis and cis-trans. Theoretical calculations consistently show the cis-cis conformer to be the global minimum on the potential energy surface, with the cis-trans isomer lying slightly higher in energy.[1][2] A third conformer, trans-trans, is predicted to be significantly less stable and has not been experimentally observed.[2] The interconversion barrier between the cis-cis and cis-trans forms is relatively low, allowing for their coexistence in the gas phase under certain conditions.[3]

It is important to note that early literature refers to α- and β-polymorphs of solid this compound. More recent studies have provided strong evidence that the species subliming from the purported α-polymorph is, in fact, the monomethyl ester of this compound, not a true isomer of H₂CO₃.[4][5][6][7] The gas-phase molecules discussed in this guide are generated from the β-polymorph of solid this compound or through pyrolysis of suitable precursors.[4][5][6][7][8]

Experimental Protocols

The spectroscopic characterization of this compound isomers has been primarily achieved through two powerful techniques: matrix isolation infrared (FTIR) spectroscopy and microwave spectroscopy. These methods, often coupled with sophisticated computational chemistry, have provided invaluable data on the structure and vibrational modes of these elusive molecules.

Gas-Phase Generation of this compound

A critical first step in the spectroscopic study of this compound is its generation in the gas phase. Two primary methods have been successfully employed:

  • Sublimation of Solid β-Carbonic Acid: Crystalline β-H₂CO₃ is prepared and then heated under vacuum to induce sublimation. The vapor phase, containing monomeric and sometimes dimeric forms of this compound, is then directed to the spectroscopic apparatus. Sublimation of the β-polymorph typically occurs at temperatures between 230–260 K.[8]

  • Flash Vacuum Pyrolysis (FVP): A precursor molecule, such as di-tert-butyl carbonate, is passed through a heated tube under high vacuum. The pyrolysis products, including this compound, are then immediately isolated for spectroscopic analysis. This method provides a clean and efficient way to generate gas-phase H₂CO₃.[4][5][6][7]

Matrix Isolation Infrared (FTIR) Spectroscopy

This technique involves trapping the gas-phase this compound molecules in an inert gas matrix at cryogenic temperatures (typically around 10 K).[9] This isolation prevents intermolecular interactions and allows for the detailed study of the vibrational modes of the individual isomers.

A typical experimental workflow is as follows:

  • Preparation of the Matrix Gas Mixture: A dilute mixture of the this compound vapor and an inert gas (e.g., argon, neon) is prepared.

  • Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to low temperatures (e.g., 6 K).[8]

  • Spectroscopic Measurement: The infrared spectrum of the isolated molecules is recorded using a high-resolution FTIR spectrometer.[8]

experimental_workflow_ftir cluster_generation Gas-Phase Generation cluster_isolation Matrix Isolation cluster_analysis Spectroscopic Analysis cluster_output Output precursor Solid β-H₂CO₃ or Pyrolysis Precursor generation Sublimation or Pyrolysis precursor->generation mixing Mixing with Inert Gas (Ar, Ne) generation->mixing deposition Deposition onto Cryogenic Substrate mixing->deposition ftir FTIR Spectroscopy deposition->ftir spectrum Vibrational Spectrum of Isomers ftir->spectrum

Microwave Spectroscopy

Microwave spectroscopy provides highly precise information about the rotational constants of molecules, which are directly related to their geometry. This technique has been instrumental in definitively identifying and structurally characterizing the cis-cis and cis-trans conformers of this compound.

A typical experimental setup involves:

  • Generation in a Supersonic Jet: this compound is produced in a supersonic jet expansion, often using a pulsed discharge nozzle with a mixture of CO₂ and H₂O diluted in an inert gas.[10][11] This process cools the molecules to very low rotational temperatures, simplifying the resulting spectrum.

  • Microwave Irradiation: The jet-cooled molecules are passed through a microwave cavity where they are irradiated with microwave radiation.

  • Detection: The absorption of microwave radiation at specific frequencies corresponding to rotational transitions is detected, typically using a Fourier-transform microwave (FTMW) spectrometer.[10][11]

experimental_workflow_mw cluster_generation Gas-Phase Generation cluster_cooling Supersonic Expansion cluster_analysis Spectroscopic Analysis cluster_output Output precursor CO₂ + H₂O in Ar generation Pulsed Discharge Nozzle precursor->generation jet Supersonic Jet (Rotational Cooling) generation->jet ftmw FTMW Spectroscopy jet->ftmw spectrum Rotational Constants and Molecular Structure ftmw->spectrum

Computational Methods

Theoretical calculations are an indispensable component of the spectroscopic characterization of this compound isomers. They are used to predict the structures, relative energies, vibrational frequencies, and rotational constants of the different conformers, which are crucial for the interpretation of experimental spectra.

Commonly employed computational methods include:

  • Ab initio methods: Such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory [e.g., CCSD(T)], which provide high accuracy for energetic and structural predictions.[1][2]

  • Density Functional Theory (DFT): Methods like B3LYP and ωB97XD are often used for calculating vibrational frequencies due to their favorable balance of accuracy and computational cost.[12]

  • Basis Sets: A variety of basis sets, such as the correlation-consistent basis sets (e.g., aug-cc-pVTZ), are used to accurately describe the electronic structure of the molecule.[1]

Anharmonic frequency calculations are often necessary to achieve good agreement with experimental vibrational spectra, as they account for the non-harmonic nature of molecular vibrations.[12][13]

Data Presentation

The following tables summarize the key spectroscopic data for the cis-cis and cis-trans conformers of this compound, compiled from various experimental and theoretical studies.

Table 1: Experimental Vibrational Frequencies (cm⁻¹) of this compound Isomers in an Argon Matrix
Vibrational Modecis-cis (C₂ᵥ)cis-trans (Cₛ)Reference
ν(OH) symmetric3611-[8]
ν(OH) asymmetric-3608[8]
ν(C=O)18281787[8]
δ(OH) symmetric1234-[8]
δ(OH) asymmetric-1224[8]
ν(C-O) symmetric1045-[8]
ν(C-O) asymmetric-973[8]
γ(OH) symmetric638-[8]
γ(OH) asymmetric-610[8]
Table 2: Experimental Rotational Constants (MHz) of this compound Isomers
Rotational Constantcis-cis (C₂ᵥ)cis-trans (Cₛ)Reference
A10594.311843.4[10][11]
B10206.89857.2[10][11]
C5183.95378.4[10][11]
Table 3: Calculated Relative Energies of this compound Isomers
IsomerRelative Energy (kcal/mol)Level of TheoryReference
cis-cis0.0CCSD(T)/cc-pVQZ[2]
cis-trans1.6MP2/6-31++G** (ZPE corrected)[1]
trans-trans10.1Focal Point Analysis[3]

Logical Relationships in Spectroscopic Characterization

The identification and characterization of this compound isomers is a synergistic process involving multiple techniques and theoretical validation. The following diagram illustrates the logical flow of this process.

logical_flow cluster_generation Sample Preparation cluster_experiment Experimental Measurement cluster_theory Theoretical Prediction cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion generation Gas-Phase H₂CO₃ Generation ftir Matrix Isolation FTIR Spectroscopy generation->ftir mw Microwave Spectroscopy generation->mw vib_freq Vibrational Frequencies ftir->vib_freq rot_const Rotational Constants mw->rot_const comp_chem Computational Chemistry (ab initio, DFT) comp_chem->vib_freq Prediction comp_chem->rot_const Prediction structure Molecular Structure and Conformation comp_chem->structure Prediction energy Relative Energies comp_chem->energy Prediction vib_freq->structure rot_const->structure structure->energy characterization Definitive Spectroscopic Characterization of Isomers structure->characterization energy->characterization

Conclusion

The spectroscopic characterization of this compound isomers represents a significant achievement in the study of transient molecules. Through the combined application of matrix isolation FTIR spectroscopy, microwave spectroscopy, and high-level computational methods, a detailed picture of the structures and properties of the cis-cis and cis-trans conformers has emerged. The experimental protocols and data presented in this guide provide a valuable resource for researchers in various fields, from fundamental chemical physics to drug development, where the behavior of this compound and its derivatives is of critical importance. The continued refinement of these techniques promises to further illuminate the chemistry of this fascinating and vital molecule.

References

Unraveling the Enigma of Carbonic Acid: A Computational Perspective on its Fleeting Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals an in-depth look at the computational studies surrounding the stability of carbonic acid (H₂CO₃). This pivotal, yet transient, molecule plays a critical role in biological and environmental systems, and understanding its stability is paramount for advancements in fields ranging from pharmacology to climate science. The guide provides a meticulous summary of quantitative data, detailed experimental and computational protocols, and novel visualizations of its complex reaction pathways.

This compound, though central to the regulation of blood pH and the global carbon cycle, is notoriously unstable in aqueous solutions, rapidly decomposing into carbon dioxide and water.[1][2] This transient nature has made its direct experimental study challenging.[3][4] However, the advent of sophisticated computational chemistry methods has peeled back the layers of its complex behavior, providing unprecedented insights into its kinetics and thermodynamics.[5][6]

The Gas Phase: A Surprising Stability

Contrary to its behavior in water, computational studies have revealed that an isolated this compound molecule in the gas phase is surprisingly stable.[7][8] The decomposition into carbon dioxide and water is hindered by a significant activation barrier, rendering it kinetically stable at room temperature.[8][9] Theoretical calculations have been instrumental in determining the energetic landscape of this decomposition.

Conformational Isomers and Their Interconversion

This compound can exist in three planar conformers: cis-cis, cis-trans, and trans-trans.[4][10] Ab initio and density functional theory (DFT) calculations have shown that the trans-trans conformer is the most stable in the gas phase.[4][11] The interconversion between these conformers involves surmounting specific energy barriers.[10]

G cluster_stability Relative Energy cc cis-cis (CC) ct cis-trans (CT) cc->ct ΔE ≈ 1.5-1.7 kcal/mol tt trans-trans (TT) (Most Stable) ct->tt ΔE ≈ 1 kcal/mol

The Aqueous Phase: A Tale of Catalyzed Decomposition

The stability of this compound dramatically decreases in the presence of water.[8][9] Computational studies have elucidated the critical role of water molecules in catalyzing its decomposition. Even a single water molecule can significantly lower the activation barrier for the reaction H₂CO₃ → CO₂ + H₂O.[8][12]

The mechanism involves a proton relay system where water molecules act as a bridge, facilitating the transfer of protons and the subsequent breakdown of the this compound molecule.[10][12] Quantum chemical calculations have shown that the energy barrier for decomposition decreases as the number of participating water molecules increases, with mechanisms involving three or more water molecules being particularly effective.[12][13]

G H2CO3 H₂CO₃ TS Transition State (Proton Relay) H2CO3->TS H2O_n nH₂O H2O_n->TS CO2 CO₂ TS->CO2 H2O_n1 (n+1)H₂O TS->H2O_n1

Quantitative Insights from Computational Studies

A significant body of research has been dedicated to quantifying the energetic parameters of this compound's stability and decomposition. The following tables summarize key findings from various computational studies.

Parameter Gas Phase Aqueous Phase (Catalyzed) Computational Method Reference
Decomposition Activation Energy (kcal/mol) >3520.9 (with 3 H₂O)CCSD(T), MP2, B3LYP[7][12]
pKa -3.45 - 3.8CPMD, CBS-QB3, CPCM[10][14]
Half-life 180,000 years (water-free)Milliseconds to secondsTransition State Theory[3][14]
Conformer Relative Energy (kcal/mol, Gas Phase) Interconversion Barrier (kcal/mol, Gas Phase) Computational Method Reference
cis-cis (CC) ~1.5 - 1.7 higher than TT-ab initio[7]
cis-trans (CT) ~1 higher than TTCC to CT: relatively lowDFT, Metadynamics[4][15]
trans-trans (TT) 0 (most stable)Resistant to dissociationDFT, Metadynamics[4][15]

Methodologies in Focus: A Guide to Computational Protocols

The accuracy of computational studies hinges on the rigor of the methodologies employed. A variety of quantum mechanical and molecular dynamics methods have been utilized to probe the intricacies of this compound's behavior.

Quantum Mechanical (QM) Methods
  • Ab initio methods: Techniques like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)) provide high accuracy for calculating energies and geometries.[5][16]

  • Density Functional Theory (DFT): DFT offers a balance between computational cost and accuracy, making it a widely used tool for studying reaction mechanisms and energetics.[5][17] Common functionals include B3LYP.[18]

  • Basis Sets: The choice of basis set, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), is crucial for obtaining reliable results.[7][16]

Molecular Dynamics (MD) Simulations
  • Car-Parrinello Molecular Dynamics (CPMD): This ab initio MD method has been instrumental in studying the dynamics of this compound in aqueous solution, including conformational changes and decomposition pathways.[10]

  • Metadynamics: This enhanced sampling technique allows for the exploration of complex free energy landscapes and the calculation of activation barriers for rare events like dissociation.[10][15]

G start Define System (e.g., H₂CO₃, H₂CO₃ + nH₂O) qm_calc Quantum Mechanical Calculations (DFT, MP2, CCSD(T)) start->qm_calc md_sim Molecular Dynamics Simulations (CPMD, Metadynamics) start->md_sim geom_opt Geometry Optimization qm_calc->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Energy Calculation freq_calc->energy_calc results Analyze Results (Barriers, Pathways, pKa) energy_calc->results pes_scan Potential Energy Surface Scan md_sim->pes_scan pes_scan->results

Implications for Drug Development and Beyond

The insights gleaned from computational studies of this compound have significant implications. In drug development, understanding the behavior of this compound is crucial for designing inhibitors of carbonic anhydrase, an enzyme that catalyzes the interconversion of carbon dioxide and bicarbonate. Furthermore, these studies provide a fundamental understanding of proton transfer mechanisms in biological systems and contribute to more accurate models of the global carbon cycle and ocean acidification.[14]

This technical guide serves as a vital resource for researchers seeking to build upon the foundational knowledge of this compound's stability. By providing a consolidated view of the current computational landscape, it aims to foster further innovation and discovery in this critical area of chemical and biological science.

References

The Ticking Clock in Aqueous Solutions: An In-depth Technical Guide to the Decomposition Kinetics of Carbonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbonic acid (H₂CO₃) stands as a pivotal yet ephemeral molecule in numerous biological and chemical systems. Its rapid decomposition in aqueous solutions is fundamental to processes ranging from blood pH regulation and respiratory gas exchange to ocean acidification and the efficacy of carbonated drug formulations. A thorough understanding of the kinetics governing its formation and decay is therefore critical for professionals in drug development, biochemistry, and environmental science. This technical guide provides a comprehensive overview of the decomposition kinetics of this compound in aqueous solutions, detailing the underlying mechanisms, quantitative kinetic data, and the experimental protocols used for their determination.

The Dual Nature of this compound Decomposition

In aqueous solutions, this compound is in a dynamic equilibrium involving two primary decomposition pathways.[1] It can undergo a rapid deprotonation to form bicarbonate (HCO₃⁻) and a proton (H⁺), or it can dehydrate to form carbon dioxide (CO₂) and water (H₂O).[1] The interconversion between these species is a key factor in the physiological transport of CO₂ and the buffering capacity of blood.

The uncatalyzed decomposition of this compound to CO₂ and water is relatively slow, with rate constants around 23 s⁻¹ at 25°C.[2][3] However, this reaction is significantly accelerated in the presence of catalysts. Water itself acts as a catalyst, facilitating proton transfer through a hydrogen-bonded network.[4] This water-catalyzed pathway is crucial in biological systems, where enzymes known as carbonic anhydrases can increase the reaction rate by several orders of magnitude.[4]

Quantitative Kinetics of this compound Decomposition

The kinetics of this compound decomposition are influenced by several factors, most notably temperature and pH. The following tables summarize key quantitative data from the literature.

Table 1: Rate Constants for the Hydration of CO₂ and Dehydration of this compound at Various Temperatures

Temperature (°C)k_hydration (s⁻¹)k_dehydration (s⁻¹)Reference
6.60.01710.3[5]
16.00.02816.9[5]
25.00.03923[2][3][5]
34.00.05734.5[5]
37.0--[6]
42.80.08350.1[5]

Note: The hydration rate constant (k_hydration) pertains to the reaction CO₂ + H₂O → H₂CO₃, while the dehydration rate constant (k_dehydration) corresponds to H₂CO₃ → CO₂ + H₂O.

Table 2: Activation Energies for this compound Decomposition

Reaction PathwayActivation Energy (kJ/mol)Reference
Uncatalyzed Decomposition~70-90Theoretical studies
Water-Catalyzed Decomposition~60-70Theoretical studies

Table 3: Acidity Constants (pKa) of this compound at 25°C

Type of pKaValueNotesReference
"True" pKa of H₂CO₃3.60Represents the intrinsic acidity of the this compound molecule.[2]
Apparent pKa of CO₂(aq)/H₂O6.36Commonly used value that includes the equilibrium between dissolved CO₂ and H₂CO₃.[2]

Reaction Mechanisms and Pathways

The decomposition of this compound can proceed through several mechanisms, which can be visualized to better understand the molecular transformations.

Uncatalyzed_Decomposition H2CO3 This compound (H₂CO₃) TS_uncatalyzed Four-membered Transition State H2CO3->TS_uncatalyzed Proton transfer Products Carbon Dioxide (CO₂) + Water (H₂O) TS_uncatalyzed->Products

Uncatalyzed decomposition of this compound.

In the absence of a catalyst, the decomposition proceeds through a high-energy, four-membered transition state involving an intramolecular proton transfer.[1]

Water_Catalyzed_Decomposition cluster_reactants Reactants H2CO3 This compound (H₂CO₃) TS_catalyzed Six-membered Transition State H2CO3->TS_catalyzed Proton relay H2O_cat Water (catalyst) H2O_cat->TS_catalyzed Proton relay Products Carbon Dioxide (CO₂) + 2 Water (H₂O) TS_catalyzed->Products

Water-catalyzed decomposition of this compound.

Water molecules facilitate the decomposition by acting as a proton shuttle, creating a lower-energy, six-membered transition state.[7] This proton relay mechanism significantly enhances the reaction rate.

Experimental Protocols for Kinetic Analysis

The rapid nature of this compound decomposition necessitates specialized techniques for its kinetic study. Stopped-flow spectrophotometry and pressure-jump relaxation are two powerful methods employed for this purpose.

Stopped-Flow Spectrophotometry

This technique allows for the rapid mixing of reactants and the monitoring of the subsequent reaction on a millisecond timescale.

Stopped_Flow_Workflow cluster_prep Solution Preparation cluster_instrument Stopped-Flow Instrument SolA Solution A: Bicarbonate solution (e.g., NaHCO₃) Syringes Reactant Syringes SolA->Syringes SolB Solution B: Acidic buffer with pH indicator SolB->Syringes Mixer Rapid Mixing Chamber Syringes->Mixer Rapid Injection Cell Observation Cell Mixer->Cell Detector Spectrophotometer Cell->Detector Light Path Data Absorbance vs. Time Data Detector->Data Analysis Kinetic Analysis (e.g., fitting to exponential decay) Data->Analysis RateConst Rate Constant (k) Analysis->RateConst

Experimental workflow for stopped-flow spectrophotometry.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a solution of sodium bicarbonate (e.g., 0.1 M) in deionized water.

    • Prepare a buffer solution at the desired pH containing a suitable pH indicator (e.g., bromocresol green). The buffer should not react with the components of the this compound system.

    • Degas both solutions to remove dissolved CO₂ prior to the experiment.

  • Instrument Setup:

    • Load the bicarbonate solution and the acidic buffer into separate syringes of the stopped-flow apparatus.

    • Set the temperature of the sample handling unit to the desired experimental temperature.

    • Configure the spectrophotometer to monitor the absorbance change at the wavelength of maximum absorbance of the protonated or deprotonated form of the pH indicator.

  • Data Acquisition:

    • Rapidly inject the two solutions into the mixing chamber. The mixing initiates the conversion of bicarbonate to this compound, which then decomposes, causing a change in pH.

    • The change in pH is monitored by the change in absorbance of the indicator.

    • Record the absorbance as a function of time.

  • Data Analysis:

    • The resulting absorbance versus time data is fitted to a first-order exponential decay function to extract the observed rate constant (k_obs).

    • The rate constant for the decomposition of this compound can then be calculated from k_obs, taking into account the concentrations of the reactants and the buffer.

Pressure-Jump Relaxation

This method is suitable for studying reactions that involve a change in volume. A sudden change in pressure perturbs the chemical equilibrium, and the relaxation back to equilibrium is monitored.

Pressure_Jump_Workflow cluster_prep Sample Preparation cluster_instrument Pressure-Jump Apparatus Sample Aqueous solution of CO₂ at equilibrium Cell High-Pressure Cell Sample->Cell Perturbation Rapid Pressure Change (e.g., bursting diaphragm) Cell->Perturbation Detection Conductivity or Spectroscopic Monitoring Cell->Detection Perturbation->Cell Perturbs Equilibrium Data Signal vs. Time Data Detection->Data Analysis Relaxation Time Analysis Data->Analysis RateConst Rate Constants (k_f, k_r) Analysis->RateConst

Experimental workflow for the pressure-jump relaxation technique.

Detailed Methodology:

  • Sample Preparation:

    • Prepare an aqueous solution saturated with CO₂ at a specific temperature and initial pressure, allowing it to reach equilibrium.

  • Instrument Setup:

    • Place the sample solution in the high-pressure cell of the pressure-jump apparatus.

    • The detection system is typically based on conductivity changes, as the dissociation of this compound produces ions.

  • Data Acquisition:

    • Induce a rapid pressure jump (increase or decrease). This shifts the equilibrium of the CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ system.

    • Monitor the change in conductivity as the system relaxes to the new equilibrium position.

  • Data Analysis:

    • The conductivity versus time data is analyzed to determine the relaxation time (τ).

    • The forward and reverse rate constants for the reactions involved can be calculated from the relaxation time and the equilibrium concentrations of the species.

In-situ Raman Spectroscopy

Raman spectroscopy is a powerful non-invasive technique that can be used to monitor the concentrations of different species in a reaction mixture in real-time.

Experimental Setup:

  • A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

  • A fiber-optic probe is immersed in the reaction solution to collect the Raman scattering signal.

  • The reaction can be initiated in a temperature-controlled vessel by, for example, the rapid addition of an acid to a bicarbonate solution.

  • The Raman spectra are collected at regular intervals to track the changes in the characteristic vibrational bands of this compound, bicarbonate, and dissolved CO₂.

Conclusion

The decomposition of this compound in aqueous solutions is a fundamentally important process with complex kinetics. This guide has provided a detailed overview of the key kinetic parameters, reaction mechanisms, and experimental methodologies used to study this rapid reaction. For researchers in drug development, a thorough understanding of these kinetics is essential for predicting the stability and release profiles of carbonated formulations. For scientists in the broader fields of chemistry and biology, this knowledge is crucial for elucidating the mechanisms of physiological processes and environmental phenomena. The continued application of advanced kinetic techniques will undoubtedly provide further insights into the intricate behavior of this ubiquitous and vital molecule.

References

An In-depth Technical Guide to the Thermodynamic Properties of Anhydrous Carbonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic acid (H₂CO₃) is a molecule of fundamental importance in various scientific disciplines, including chemistry, biology, geology, and atmospheric science. While its aqueous form is central to physiological pH buffering and the global carbon cycle, anhydrous this compound has long been considered an elusive and unstable species. However, recent advancements in experimental and computational chemistry have enabled the synthesis, characterization, and theoretical investigation of anhydrous this compound, revealing its surprising kinetic stability in the absence of water. This technical guide provides a comprehensive overview of the thermodynamic properties of anhydrous this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its decomposition pathways. This information is critical for researchers investigating its role in biological systems, its potential as a reagent in novel chemical syntheses, and for drug development professionals exploring its interactions with physiological targets.

Thermodynamic Properties of Anhydrous this compound

The thermodynamic stability of anhydrous this compound is a key area of research. While extensive experimental data for the gaseous phase remains challenging to obtain due to its inherent reactivity with water, a combination of experimental findings and high-level quantum chemical calculations has provided valuable insights into its thermodynamic parameters.

Data Presentation

The following tables summarize the available quantitative data for the thermodynamic properties of anhydrous this compound.

Thermodynamic PropertyValueState/ConformerReference(s)
Enthalpy of Formation (ΔHf°)
at 298.15 K-589.9 ± 0.8 kJ/molgas (cis-cis)[1]
Acid Dissociation Constant (pKa) 3.75 (at 25 °C)anhydrous[2]

Experimental Protocols

The synthesis and characterization of anhydrous this compound require specialized techniques to prevent its rapid decomposition in the presence of water.

Synthesis of Anhydrous this compound

One of the primary methods for producing anhydrous this compound involves the reaction of a bicarbonate salt with a strong acid in an anhydrous solvent at low temperatures, followed by sublimation to isolate the pure compound.[2]

Protocol: Synthesis from Potassium Bicarbonate and Hydrochloric Acid

  • Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and cooled in a desiccator over a strong drying agent (e.g., P₄O₁₀). All manipulations should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) in a glovebox or using Schlenk line techniques.

  • Solvent Preparation: Anhydrous methanol (B129727) is required. Commercially available anhydrous methanol should be further dried over activated 3 Å molecular sieves for at least 24 hours.

  • Reaction Setup: A reaction vessel, equipped with a magnetic stirrer and a low-temperature thermometer, is cooled to 100 K (-173 °C) using a suitable cryostat or liquid nitrogen bath.

  • Reactant Addition: A suspension of finely ground, anhydrous potassium bicarbonate (KHCO₃) in the pre-cooled anhydrous methanol is prepared in the reaction vessel.

  • Acidification: A stoichiometric amount of a pre-cooled solution of anhydrous hydrogen chloride (HCl) in anhydrous methanol is slowly added to the vigorously stirred KHCO₃ suspension. The reaction progress should be monitored, for example, by observing the cessation of gas evolution (CO₂ from any side reactions) or by in-situ spectroscopic methods if available.

  • Isolation by Cryosublimation: Following the reaction, the solvent and any volatile byproducts are removed under high vacuum while maintaining the low temperature. The temperature is then slowly raised to allow for the sublimation of the anhydrous this compound, which can be collected on a cold finger or a separate cold surface within the vacuum apparatus. The sublimation temperature should be carefully controlled to avoid decomposition.

Characterization of Anhydrous this compound

Fourier-Transform Infrared (FT-IR) Spectroscopy of Matrix-Isolated this compound

Matrix isolation is a powerful technique to study reactive species like anhydrous this compound by trapping them in an inert solid matrix at cryogenic temperatures. This prevents intermolecular interactions and decomposition, allowing for detailed spectroscopic analysis.[3][4]

Protocol: FT-IR Analysis

  • Matrix Gas Preparation: A high-purity inert gas, typically argon or nitrogen, is used as the matrix material.

  • Sample Deposition: The sublimed anhydrous this compound vapor is co-deposited with a large excess of the matrix gas onto a cryogenic substrate (e.g., a CsI or KBr window) cooled to a very low temperature (typically 4-20 K) by a closed-cycle helium cryostat. The ratio of matrix gas to this compound should be high (e.g., >1000:1) to ensure effective isolation.

  • FT-IR Measurement: The FT-IR spectrum of the matrix-isolated sample is recorded. A high-resolution spectrometer is desirable to resolve fine vibrational features. The spectral region of interest typically includes the O-H stretching, C=O stretching, C-O stretching, and O-C-O bending vibrations.

  • Data Analysis: The obtained spectrum is analyzed to identify the characteristic vibrational frequencies of anhydrous this compound. Isotopic substitution (e.g., using D₂O or ¹³CO₂) can be employed to confirm vibrational assignments. The presence of different conformers (cis-cis, cis-trans) can also be investigated.[5]

Decomposition Pathways of Anhydrous this compound

Quantum chemical calculations predict that an isolated molecule of anhydrous this compound is kinetically stable in the gas phase.[2] However, its decomposition is rapidly catalyzed by the presence of water molecules.

Water-Catalyzed Decomposition

The primary decomposition pathway of anhydrous this compound is its reaction with water to form carbon dioxide and water. This process is thought to proceed through a proton relay mechanism, where a water molecule facilitates the transfer of a proton from one hydroxyl group of the this compound to the other, leading to the formation of a water molecule and a carbon dioxide molecule. The presence of additional water molecules can further lower the activation energy for this decomposition.

Autocatalytic Decomposition

Theoretical studies have also suggested the possibility of an autocatalytic decomposition pathway where a second molecule of this compound acts as the catalyst. In this mechanism, the two this compound molecules form a dimer, facilitating proton transfer and subsequent decomposition into two molecules of carbon dioxide and two molecules of water.

The following diagram illustrates the simplified water-catalyzed decomposition of anhydrous this compound.

DecompositionPathway cluster_products Decomposition Products H2CO3 Anhydrous This compound (H₂CO₃) TS Transition State H2CO3->TS H2O_cat Water (H₂O) (catalyst) H2O_cat->TS CO2 Carbon Dioxide (CO₂) TS->CO2 H2O_prod Water (H₂O) TS->H2O_prod

Water-Catalyzed Decomposition of Anhydrous this compound

Conclusion

The study of anhydrous this compound remains a challenging but rewarding field of research. The thermodynamic data, while still incomplete, points to a molecule with significant kinetic stability in the absence of water. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to synthesize and characterize this elusive species. A thorough understanding of its thermodynamic properties and decomposition pathways is essential for elucidating its potential roles in various chemical and biological processes and for exploring its applications in drug development and materials science. Further experimental and theoretical investigations are needed to fully characterize the thermodynamic landscape of anhydrous this compound and to unlock its full potential.

References

The Role of Carbonic Acid in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The origin of life is one of the most profound questions in science. A key aspect of this is understanding the prebiotic synthesis of the organic molecules necessary for life from simple inorganic precursors. Carbon, the backbone of life, was abundant on the early Earth, primarily in the form of carbon dioxide (CO2) in the atmosphere. When dissolved in water, CO2 forms carbonic acid (H2CO3), a species that, despite its transient nature, likely played a pivotal role in the chemical evolution that led to the first living organisms. This technical guide provides an in-depth exploration of the role of this compound in prebiotic chemistry, summarizing key experimental findings, detailing methodologies, and visualizing the proposed chemical pathways.

Formation and Stability of this compound on the Early Earth

The early Earth's atmosphere was significantly different from today's, with estimates suggesting a much higher partial pressure of CO2.[1] This atmospheric CO2 would have readily dissolved in the primordial oceans, forming this compound.

The formation of this compound is an equilibrium reaction:

CO2 (g) ⇌ CO2 (aq) CO2 (aq) + H2O (l) ⇌ H2CO3 (aq)

In aqueous solution, this compound is a weak acid that dissociates in two steps:

H2CO3 (aq) ⇌ H+ (aq) + HCO3- (aq) HCO3- (aq) ⇌ H+ (aq) + CO32- (aq)

This equilibrium is crucial as it would have influenced the pH of the early oceans, a critical parameter for many prebiotic chemical reactions.[2][3] The early ocean, rich in this compound, likely had a lower pH than the modern ocean.[1]

While often considered unstable, this compound can exist as a stable species under certain conditions. For instance, solid this compound (β-H2CO3) can be stable for extended periods at temperatures below 240 K, even in the presence of humidity.[4] This suggests that in colder regions of the early Earth, this compound could have existed in a more stable form, potentially participating in different chemical pathways.

Role of this compound in Prebiotic Synthesis

This compound and its precursor, CO2, are implicated in several key aspects of prebiotic chemistry, from being a primary carbon source to influencing the environment in which other prebiotic reactions occurred.

Carbon Source for Organic Molecules

While atmospheres rich in methane (B114726) (CH4) have been traditionally favored in models of prebiotic synthesis, there is growing evidence that atmospheres containing CO and CO2 could also have been productive.[5][6] Experiments have shown that CO-CO2-N2-H2O atmospheres can yield a variety of bioorganic compounds with efficiencies comparable to strongly reducing atmospheres.[5]

Amino Acid Synthesis: Spark discharge experiments on simulated primitive Earth atmospheres containing CH4, CO, and CO2 have all yielded amino acids.[6] Notably, glycine (B1666218) is the predominant amino acid produced from CO and CO2 model atmospheres.[6] The synthesis of amino acids from CO2 has also been demonstrated in supercritical CO2-water systems, mimicking conditions in crustal soda fountains.[7]

Carboxylic Acid Synthesis: The UV photoreduction of CO2 in the presence of sulfite (B76179) can generate a range of carboxylic acids, including formate, acetate, glycolate, and malonate.[8] This process is initiated by the reduction of CO2 to its radical anion.

pH Regulation and Its Impact on Prebiotic Reactions

The this compound/bicarbonate buffer system would have been a primary determinant of the pH of the early oceans.[3] The pH of the environment is a critical factor for many proposed prebiotic reactions:

  • Strecker Synthesis: The synthesis of amino acids from aldehydes, ammonia, and hydrogen cyanide is pH-dependent. The traditional Strecker synthesis is more efficient at alkaline pH, which presents a challenge for its compatibility with nucleotide synthesis, which is favored at a lower pH.[9]

  • Formose Reaction: The formation of sugars from formaldehyde (B43269) is also highly dependent on pH.

  • Nucleotide Stability and Synthesis: The stability of nucleobases and the synthesis of nucleotides are influenced by pH.[10]

The presence of this compound, by maintaining a specific pH range, would have selected for or against certain prebiotic chemical pathways.

Experimental Evidence and Protocols

A variety of experimental approaches have been used to investigate the role of CO2 and, by extension, this compound in prebiotic chemistry.

Spark Discharge Experiments

These experiments, famously pioneered by Miller and Urey, simulate the effects of lightning on a primitive atmosphere.

Experimental Protocol (Generalized from Miller, 1953 and subsequent work):

  • Apparatus: A closed system of glass flasks connected by tubing is used. One flask contains water to simulate the ocean, which is heated to produce water vapor. Another larger flask is fitted with tungsten electrodes.

  • Atmosphere: A mixture of gases simulating the early Earth's atmosphere (e.g., CH4, CO, CO2, N2, H2O) is introduced into the apparatus.[6]

  • Energy Source: A high-voltage spark is discharged between the electrodes in the larger flask to simulate lightning.

  • Condensation: A condenser cools the system, causing water and any newly formed compounds to condense and collect in a trap.

  • Analysis: The collected liquid is analyzed for the presence of organic molecules using techniques such as chromatography.

Hydrothermal Vent Simulations

These experiments simulate the conditions found in deep-sea hydrothermal vents, which are considered another potential environment for the origin of life.

Experimental Protocol (Generalized):

  • Reactors: High-pressure, high-temperature autoclaves are used to simulate the conditions in hydrothermal vents.

  • Reactants: A mixture of CO2, H2, and water is introduced into the reactor, often in the presence of minerals that could act as catalysts (e.g., iron sulfides, clays).[11][12][13]

  • Conditions: The reactor is heated and pressurized to temperatures and pressures representative of early Earth hydrothermal systems (e.g., 150–300 °C, 9–50 bar).[11][12]

  • Analysis: The products are analyzed using gas chromatography-mass spectrometry (GC-MS) and other analytical techniques to identify the organic molecules formed.

Photochemical Experiments

These experiments investigate the role of ultraviolet (UV) light, a major energy source on the early Earth, in driving prebiotic synthesis.

Experimental Protocol (Photoreduction of CO2 with Sulfite): [8]

  • Reactants: An aqueous solution of sodium bicarbonate (as a source of CO2) and sodium sulfite is prepared.

  • Irradiation: The solution is irradiated with a UV lamp (e.g., a 150 W Xenon lamp).

  • Analysis: The reaction products are analyzed over time using nuclear magnetic resonance (NMR) spectroscopy and other techniques to identify and quantify the organic acids produced.

Quantitative Data Summary

The following tables summarize some of the quantitative data from key experiments on prebiotic synthesis involving CO2.

Table 1: Amino Acid Yields from Spark Discharge Experiments

Carbon SourceH2/Carbon RatioAmino Acid Yield (% of Carbon)Primary Amino AcidReference
CH4Low~4.7Glycine, Alanine[6]
COHigh~1.2Glycine[6]
CO2High~1.0Glycine[6]

Table 2: Organic Product Yields from Photoreduction of CO2 with Sulfite

ProductConcentration after 4h Irradiation (μM)
Formate30
Glycolate20
Acetate10
Tartronate120
Malonate30
Initial concentrations: 5 mM HCO3-, 10 mM SO32-[8]

Visualizing Prebiotic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the role of this compound in prebiotic chemistry.

Prebiotic_Carbon_Cycle cluster_atmosphere Atmosphere cluster_ocean Ocean cluster_synthesis Prebiotic Synthesis CO2_atm Atmospheric CO2 CO2_aq Aqueous CO2 CO2_atm->CO2_aq Dissolution H2CO3 This compound (H2CO3) CO2_aq->H2CO3 Hydration HCO3 Bicarbonate (HCO3-) H2CO3->HCO3 Dissociation Protons H+ Organic_Molecules Organic Molecules (Amino Acids, Carboxylic Acids, etc.) H2CO3->Organic_Molecules Carbon Source HCO3->Protons pH Regulation

Caption: The central role of this compound in linking atmospheric CO2 to prebiotic synthesis in the ocean.

Experimental_Workflow_Spark_Discharge start Prepare Gas Mixture (CO2, N2, H2O, etc.) apparatus Introduce Gases into Sealed Apparatus start->apparatus energy Apply Spark Discharge (Simulated Lightning) apparatus->energy condensation Condense Products energy->condensation analysis Analyze Aqueous Sample (e.g., Chromatography) condensation->analysis end Identify Organic Molecules (e.g., Amino Acids) analysis->end

Caption: A generalized workflow for a spark discharge experiment simulating prebiotic synthesis.

Photoreduction_Pathway CO2 CO2 / HCO3- co2_radical CO2 Radical Anion (CO2.-) CO2->co2_radical Reduction sulfite Sulfite (SO3^2-) electron Hydrated Electron (e-) sulfite->electron Photodetachment uv UV Light organics Organic Acids (Formate, Glycolate, etc.) co2_radical->organics Further Reactions

Caption: Simplified pathway for the photoreduction of CO2 to organic acids in the presence of sulfite.

Conclusion and Future Directions

The evidence strongly suggests that this compound was a key player on the prebiotic stage. Its role extended beyond simply being a dissolved form of atmospheric carbon dioxide. As a weak acid, it would have been instrumental in establishing the pH of the primordial oceans, thereby influencing the kinetics and feasibility of numerous prebiotic reactions. Furthermore, as a direct or indirect precursor, it provided the carbon backbone for the synthesis of a variety of simple organic molecules that are the building blocks of life.

Future research should continue to explore the reactivity of this compound under a wider range of plausible prebiotic conditions, including its interactions with mineral surfaces which may have acted as catalysts. A deeper understanding of the stability and reactivity of this compound in non-aqueous environments, or in eutectic mixtures, could also open up new avenues for understanding prebiotic synthesis in diverse early Earth environments. The continued integration of experimental work with computational modeling will be essential in further elucidating the complex role of this simple but crucial molecule in the origin of life.

References

Theoretical Models of Carbonic Acid Proton Affinity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic acid (H₂CO₃) is a molecule of fundamental importance in biological and chemical systems, playing a crucial role in pH regulation, physiological buffering systems, and environmental chemistry. Understanding its intrinsic basicity, quantified by its proton affinity, is essential for accurately modeling its behavior in diverse environments, from enzyme active sites to atmospheric aerosols. The proton affinity (PA) of a molecule is a measure of its gas-phase basicity and is defined as the negative of the enthalpy change for the protonation reaction.

This technical guide provides a comprehensive overview of the theoretical models used to determine the proton affinity of this compound. It summarizes key quantitative data from high-level ab initio studies, details the computational methodologies employed, and presents visual representations of the conceptual frameworks and workflows involved in these theoretical investigations. The information is intended to serve as a valuable resource for researchers and professionals engaged in computational chemistry, drug design, and related scientific disciplines.

Data Presentation: Proton Affinity of this compound Conformers

This compound exists as three planar conformers: cis-cis, cis-trans, and trans-trans. Theoretical calculations have shown that the proton affinity varies depending on the conformation of the molecule and the site of protonation. The primary site of protonation is the carbonyl oxygen, which is significantly more basic than the hydroxyl oxygens.

The following table summarizes the calculated gas-phase proton affinities for the different conformers of this compound at 298 K. The values are primarily from high-level ab initio calculations, such as the G2(MP2) and G2 methods.[1][2] It is important to note that in some literature, the cis-trans conformer is referred to as syn and the trans-trans conformer as anti.

ConformerProtonation SiteProton Affinity (kJ mol⁻¹)Computational Method(s)
cis-trans (syn)Carbonyl Oxygen741G2(MP2), G2, B3-MP2
trans-trans (anti)Carbonyl Oxygen775G2(MP2), G2, B3-MP2
-Hydroxyl Oxygen~660G2(MP2), G2, B3-MP2

Experimental and Computational Protocols

The theoretical determination of proton affinities relies on sophisticated quantum chemical calculations. These methods aim to accurately compute the energies of the neutral molecule and its protonated counterpart. The proton affinity is then derived from the difference in these energies, with appropriate thermal and zero-point energy corrections.

Key Computational Methods

Several high-level ab initio and density functional theory (DFT) methods are employed to achieve high accuracy in proton affinity calculations. These include:

  • Gaussian-n (Gn) Theories: Methods like G2, G2(MP2), and G3 are composite procedures that approximate a high-level calculation by a series of smaller calculations.[1][2] They are known for their high accuracy in predicting thermochemical data.

  • Complete Basis Set (CBS) Methods: Models such as CBS-QB3 and CBS-APNO extrapolate to the complete basis set limit to achieve high accuracy.[3]

  • Coupled-Cluster (CC) Methods: Particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), is considered the "gold standard" for single-reference systems and is often used for benchmarking.

  • Density Functional Theory (DFT): Functionals like B3LYP are widely used for their balance of computational cost and accuracy. However, for high-accuracy proton affinity calculations, they are often used for geometry optimizations and frequency calculations as part of a larger composite method.[1][2]

Typical Computational Workflow

The calculation of the proton affinity of a molecule like this compound generally follows these steps:

  • Geometry Optimization: The three-dimensional structures of the neutral this compound conformer and its corresponding protonated form (at the target atom, e.g., the carbonyl oxygen) are optimized to find their lowest energy conformations. This is typically performed using a method like DFT with a suitable basis set (e.g., B3LYP/6-31+G(d,p)).[2]

  • Frequency Calculation: Vibrational frequency calculations are performed at the optimized geometries. This serves two purposes: to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: A more accurate, and computationally expensive, method (e.g., G2(MP2), CBS-QB3, or CCSD(T)) is used to calculate the electronic energy of the molecule at the previously optimized geometry.

  • Proton Affinity Calculation: The proton affinity (PA) is then calculated using the following equation:

    PA = E(Neutral) + E(H⁺) - E(Protonated)

    Where E(Neutral) and E(Protonated) are the ZPVE-corrected total energies of the neutral and protonated species, respectively. The energy of the proton, E(H⁺), is taken as (5/2)RT for thermal enthalpy at a given temperature T (where R is the gas constant).

All calculations are typically performed using a suite of quantum chemistry software such as Gaussian.[2]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the conceptual and logical flows in the theoretical determination of this compound's proton affinity.

Protonation_Pathway cluster_reactants Reactants cluster_product Product H2CO3 This compound (Specific Conformer) H3CO3_plus Protonated this compound (C(OH)₃⁺) H2CO3->H3CO3_plus Protonation H_plus Proton (H⁺) H_plus->H3CO3_plus

Caption: Protonation reaction of a this compound conformer.

Computational_Workflow start Define this compound Conformer and Protonation Site geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum, Obtain ZPVE) geom_opt->freq_calc single_point Single-Point Energy Calculation (e.g., G2(MP2), CBS-QB3) freq_calc->single_point pa_calc Calculate Proton Affinity PA = E(Neutral) + E(H⁺) - E(Protonated) single_point->pa_calc end Final Proton Affinity Value pa_calc->end

Caption: A typical workflow for the computational determination of proton affinity.

Conformers_and_Protonation_Sites cluster_conformers Conformers cluster_sites Protonation Sites H2CO3 This compound cis_cis cis-cis H2CO3->cis_cis cis_trans cis-trans (syn) H2CO3->cis_trans trans_trans trans-trans (anti) H2CO3->trans_trans carbonyl_O Carbonyl Oxygen (Higher PA) cis_trans->carbonyl_O hydroxyl_O Hydroxyl Oxygen (Lower PA) cis_trans->hydroxyl_O trans_trans->carbonyl_O trans_trans->hydroxyl_O

Caption: Relationship between this compound, its conformers, and protonation sites.

References

A Technical Guide to the Conformational Dependence of Carbonic Acid's Acidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic acid (H₂CO₃), a cornerstone of physiological and environmental chemistry, is often treated as a single species with a pKa of approximately 3.5. However, this simplistic view belies a more complex reality rooted in conformational isomerism. Due to the rotational freedom around its C-O bonds, this compound exists as a mixture of conformers, primarily the cis,cis, cis,trans, and trans,trans forms, each possessing a distinct acidity. The transient nature of this compound in aqueous solution renders direct experimental pKa determination for individual conformers exceptionally challenging. Consequently, computational chemistry has become an indispensable tool for elucidating these fundamental properties. This guide provides an in-depth analysis of the conformational landscape of this compound and its profound impact on acidity, summarizing key computational and experimental findings, and detailing the methodologies employed in these investigations.

The Conformational Landscape of this compound

This compound can adopt several planar conformations, distinguished by the orientation of its two hydroxyl groups relative to the carbonyl group. The three primary conformers are:

  • cis,cis (cc): Both hydroxyl hydrogens are oriented on the same side as the carbonyl oxygen. This is computationally predicted to be the most stable conformer in the gas phase.[1][2]

  • cis,trans (ct): One hydroxyl hydrogen is on the same side as the carbonyl oxygen, and the other is on the opposite side. This conformer is slightly higher in energy than the cis,cis form.[1][2]

  • trans,trans (tt): Both hydroxyl hydrogens are on the opposite side of the carbonyl oxygen. This is the least stable of the three conformers.[3][4]

The interconversion between these conformers occurs through rotation around the C-O single bonds. The relative populations of these conformers at equilibrium are dictated by their relative free energies, which can be influenced by the surrounding environment (e.g., gas phase vs. aqueous solution).

G Fig. 2: Deprotonation Pathways of this compound Conformers cc cis,cis hco3 Bicarbonate (HCO₃⁻) cc->hco3 pKa ≈ 2.2 ct cis,trans ct->hco3 pKa ≈ 3.6 tt trans,trans tt->hco3 pKa ≈ 3.8 h_plus H⁺ G Fig. 3: Computational Workflow for pKa Prediction arrow arrow start Input Structures (Acid + Base) opt_gas 1. Gas-Phase Geometry Optimization (DFT) start->opt_gas freq_gas 2. Gas-Phase Frequency Calculation opt_gas->freq_gas spe_aq 3. Aqueous-Phase Single-Point Energy (Continuum Model) freq_gas->spe_aq calc_pka 4. Calculate ΔG_aq and pKa spe_aq->calc_pka result Predicted pKa calc_pka->result

References

Quantum Mechanical Calculations of Carbonic Acid Vibrational Frequencies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carbonic acid (H₂CO₃) is a molecule of significant interest in fields ranging from atmospheric chemistry and astrophysics to biochemistry. However, its inherent instability makes experimental characterization challenging. This technical guide provides a comprehensive overview of the quantum mechanical methods employed to calculate the vibrational frequencies of this compound, offering a powerful tool for its identification and study. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the theoretical approaches to vibrational spectroscopy of this elusive molecule. We present a summary of quantitative data from key studies, detailed experimental and computational protocols, and visualizations of computational workflows and molecular isomerism to facilitate a deeper understanding of the subject.

Introduction

The fleeting existence of this compound has long posed a significant challenge to its direct experimental investigation. Quantum mechanical calculations have emerged as an indispensable tool for predicting its spectroscopic properties, particularly its vibrational frequencies. These theoretical predictions are crucial for interpreting experimental data, such as those obtained from matrix isolation infrared (IR) spectroscopy, and for identifying this compound in complex environments like interstellar clouds.

This guide delves into the core computational methodologies used to determine the vibrational spectra of this compound, with a focus on the different levels of theory, basis sets, and the critical role of anharmonic corrections. We will also explore the conformational isomerism of this compound and its impact on the vibrational frequencies.

Conformational Isomers of this compound

Quantum chemical calculations have shown that this compound can exist in different conformations, with the cis-cis and cis-trans conformers being the most stable. The relative stability of these conformers is a key factor in determining their population and, consequently, their contribution to the observed vibrational spectra.

G cc cc ct ct cc->ct ΔE ≈ 1.6 kcal/mol

Figure 1: A diagram illustrating the relative energy relationship between the cis-cis and cis-trans conformers of this compound. The cis-cis conformer is the global minimum on the potential energy surface.

Computational Methodologies

The accurate calculation of vibrational frequencies is highly dependent on the chosen computational method and basis set. A variety of quantum mechanical approaches have been applied to this compound, each with its own balance of accuracy and computational cost.

Levels of Theory
  • Density Functional Theory (DFT): DFT methods, such as B3LYP and ωB97XD, are widely used due to their computational efficiency and reasonable accuracy for vibrational frequency calculations.[1][2] The choice of functional can significantly impact the results.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects, often providing more accurate results than DFT, particularly for systems with weak interactions.[3]

  • Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy. However, they are computationally very demanding and are often used for benchmarking purposes.

Basis Sets

The choice of basis set is also critical. Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed.[2][4] Larger basis sets generally lead to more accurate results but at a higher computational cost.

Anharmonic Corrections

The harmonic approximation, which assumes that the potential energy surface around the equilibrium geometry is a simple parabola, is often insufficient for accurately predicting vibrational frequencies, especially for modes involving hydrogen atoms.[5][6] Anharmonic corrections, calculated using methods like second-order vibrational perturbation theory (VPT2), are crucial for obtaining results that are in good agreement with experimental data.[3]

Computational Workflow

The process of calculating the vibrational frequencies of this compound typically follows a well-defined workflow, as illustrated below.

G start start opt opt start->opt freq freq opt->freq anharm anharm freq->anharm spectrum spectrum anharm->spectrum end end spectrum->end

Figure 2: A flowchart outlining the typical computational workflow for calculating the vibrational frequencies of a molecule like this compound.

Experimental Protocols: Matrix Isolation Infrared Spectroscopy

Due to its instability, the experimental vibrational spectra of this compound are typically obtained using matrix isolation infrared (IR) spectroscopy.[7][8][9]

Synthesis of this compound

A common method for synthesizing this compound for matrix isolation studies involves the sublimation of its β-polymorph.[8][9] The crystalline β-H₂CO₃ is prepared by the protonation of potassium bicarbonate (KHCO₃) with an acid (e.g., HBr) in an aqueous solution, followed by the removal of the solvent under vacuum at low temperatures (around 230 K).[8][9]

Matrix Isolation Procedure
  • The synthesized β-H₂CO₃ is sublimated in a high-vacuum chamber.[10]

  • The gaseous H₂CO₃ molecules are then co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic substrate (typically at temperatures around 6-10 K).[8][10]

  • This process traps individual this compound molecules in an inert solid matrix, preventing their decomposition and allowing for spectroscopic analysis.[7]

Spectroscopic Measurement

The IR spectrum of the matrix-isolated this compound is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[8] The low temperature and isolation of the molecules in the matrix result in sharp, well-resolved vibrational bands.

Quantitative Data: Calculated Vibrational Frequencies

The following tables summarize the calculated harmonic and anharmonic vibrational frequencies (in cm⁻¹) for the cis-cis and cis-trans conformers of this compound from various studies, compared with experimental data where available.

Table 1: Vibrational Frequencies of cis-cis-Carbonic Acid (C₂ᵥ)

Vibrational ModeDescriptionHarmonic Freq. (cm⁻¹) (MP2/aug-cc-pVTZ)Anharmonic Freq. (cm⁻¹) (MP2/aug-cc-pVTZ)Experimental (Ar matrix) (cm⁻¹)
ν₁O-H symmetric stretch382536013619
ν₂C=O stretch185118231818
ν₃C-O symmetric stretch126912541251
ν₄O-C-O bend781772770
ν₅O-H symmetric bend145114211418
ν₆O-H out-of-plane bend987967965
ν₇C-O out-of-plane bend634626624
ν₈O-H asymmetric stretch38243600-
ν₉C-O asymmetric stretch108910731071

Note: The data in this table is a representative compilation from the literature and may vary slightly between different studies and computational levels.

Table 2: Vibrational Frequencies of cis-trans-Carbonic Acid (Cₛ)

Vibrational ModeDescriptionHarmonic Freq. (cm⁻¹) (MP2/aug-cc-pVTZ)Anharmonic Freq. (cm⁻¹) (MP2/aug-cc-pVTZ)Experimental (Ar matrix) (cm⁻¹)
ν₁O-H stretch (trans)381135893596
ν₂O-H stretch (cis)38293606-
ν₃C=O stretch184218141809
ν₄C-O stretch (trans)125812431240
ν₅C-O stretch (cis)109810821080
ν₆O-H bend (trans)143214031400
ν₇O-H bend (cis)13381312-
ν₈O-C-O bend772763761
ν₉O-H torsion (trans)678668666
ν₁₀O-H torsion (cis)591582580
ν₁₁C-O out-of-plane bend641633-
ν₁₂O-H out-of-plane bend978958956

Note: The data in this table is a representative compilation from the literature and may vary slightly between different studies and computational levels. Some experimental assignments for the less stable cis-trans conformer are not definitively established.

Conclusion

Quantum mechanical calculations provide a robust and essential framework for understanding the vibrational properties of the unstable this compound molecule. This guide has outlined the key computational methodologies, from the choice of theoretical level and basis set to the critical inclusion of anharmonic corrections. The presented workflow and data tables offer a valuable resource for researchers in the field. The synergy between high-level theoretical calculations and experimental techniques like matrix isolation IR spectroscopy continues to be pivotal in unraveling the chemistry of this fundamental molecule.

References

Methodological & Application

Application Note: Identification of Carbonic Acid Polymorphs using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the safety and efficacy of a drug product. Carbonic acid (H₂CO₃), while not a typical API, serves as a model system for studying polymorphism in simple molecular crystals. Two well-characterized polymorphs of this compound, designated as α-H₂CO₃ and β-H₂CO₃, have been identified and can be distinguished using Fourier Transform Infrared (FTIR) spectroscopy.[1][2] This non-destructive analytical technique provides a molecular fingerprint of a substance by measuring the absorption of infrared radiation, which excites molecular vibrations. The distinct crystal lattice arrangements of polymorphs lead to subtle but measurable differences in their FTIR spectra, enabling their unambiguous identification.

This application note provides a detailed protocol for the synthesis and identification of α- and β-carbonic acid polymorphs using FTIR spectroscopy, including a summary of their characteristic spectral features.

Principle of FTIR Spectroscopy for Polymorph Identification

FTIR spectroscopy probes the vibrational modes of molecules. The frequency of these vibrations is dependent on the bond strengths, atomic masses, and the overall molecular geometry. In the solid state, the intermolecular interactions within the crystal lattice also influence these vibrational modes. As different polymorphs have unique crystal structures and intermolecular interactions (such as hydrogen bonding), their FTIR spectra will exhibit characteristic differences in peak positions, intensities, and splitting patterns. For this compound, the key vibrational modes for polymorph discrimination are associated with the O-H stretching, C=O stretching, C-O stretching, and O-C-O bending motions. A key distinguishing feature between the two polymorphs is that for β-H₂CO₃, a rule of mutual exclusion is observed between its Raman and IR spectra, suggesting a centrosymmetric crystal structure, which is not the case for α-H₂CO₃.[2]

Experimental Protocols

Synthesis of this compound Polymorphs

The synthesis of this compound polymorphs is achieved through a cryogenic method involving the protonation of bicarbonate. The choice of solvent is crucial for obtaining the desired polymorph.

Synthesis of α-Carbonic Acid (from methanolic solution):

  • Prepare a 0.4 M solution of potassium bicarbonate (KHCO₃) in methanol.

  • Prepare a 3 M solution of hydrochloric acid (HCl) in methanol.

  • Cool a cesium iodide (CsI) or silicon (Si) infrared-transparent window to 78 K (-195 °C) within a high-vacuum chamber.

  • Sequentially deposit layers of the glassy methanolic solutions of KHCO₃ and HCl onto the cold window.

  • Slowly warm the deposited layers in vacuo. The reaction between KHCO₃ and HCl will proceed to form this compound.

  • Continue heating to 230 K (-43 °C) to remove the solvent and any excess HCl by sublimation, leaving a thin film of crystalline α-H₂CO₃ on the window.[3]

Synthesis of β-Carbonic Acid (from aqueous solution):

  • Prepare a 0.1 M aqueous solution of potassium bicarbonate (KHCO₃).

  • Prepare a 1 M aqueous solution of hydrobromic acid (HBr) or hydrochloric acid (HCl).

  • Cool a CsI or Si infrared-transparent window to 78 K (-195 °C) within a high-vacuum chamber.

  • Sequentially deposit layers of the glassy aqueous solutions of KHCO₃ and the acid onto the cold window.

  • Slowly warm the deposited layers in vacuo. The reaction will proceed to form this compound.

  • Continue heating to between 220 K and 230 K (-53 °C to -43 °C) to remove the water and excess acid by sublimation.[4][5] Initially, an amorphous form of this compound may be isolated at around 200 K, which then crystallizes to β-H₂CO₃ upon further heating.[5]

FTIR Analysis
  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a cryostat capable of maintaining temperatures as low as 78 K.

    • The sample chamber should be under high vacuum to prevent atmospheric interference (e.g., from water vapor and carbon dioxide).

    • Set the spectral range to 4000-400 cm⁻¹.

    • Select a spectral resolution of 1 cm⁻¹ or better.

    • Co-add a sufficient number of scans (e.g., 128 or 256) to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Record a background spectrum of the clean, cold substrate (CsI or Si window) at the analysis temperature (e.g., 80 K).

    • After the synthesis and solvent removal, cool the sample to the desired analysis temperature (e.g., 80 K) and record the sample spectrum.

    • The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Data Presentation

The following table summarizes the characteristic FTIR absorption bands for α- and β-carbonic acid, allowing for their differentiation.

Vibrational Modeα-Carbonic Acid (cm⁻¹)β-Carbonic Acid (cm⁻¹)
O-H Stretch~3200 - 2800 (broad)~3400 - 3000 (broad)
C=O Stretch~1711~1690
C-O Stretch / O-H Bend~1450 - 1400~1470
C-O Stretch~1220~1240
Out-of-plane O-H Bend~930~950
O-C-O Bend~780~800

Note: The exact peak positions may vary slightly depending on the experimental conditions such as temperature and sample thickness. The O-H stretching band region is a key indicator, with differences suggesting stronger hydrogen bonding in the α-polymorph compared to the β-polymorph.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and FTIR analysis of this compound polymorphs.

experimental_workflow Experimental Workflow for FTIR Analysis of this compound Polymorphs cluster_synthesis Polymorph Synthesis cluster_ftir FTIR Analysis start Start: Prepare Reagent Solutions khco3_meoh 0.4 M KHCO3 in Methanol start->khco3_meoh For α-H₂CO₃ hcl_meoh 3 M HCl in Methanol start->hcl_meoh For α-H₂CO₃ khco3_aq 0.1 M KHCO3 in Water start->khco3_aq For β-H₂CO₃ hbr_aq 1 M HBr/HCl in Water start->hbr_aq For β-H₂CO₃ deposition Sequential Deposition on Cold Substrate (78 K) khco3_meoh->deposition hcl_meoh->deposition khco3_aq->deposition hbr_aq->deposition reaction_warming In Vacuo Warming to Induce Reaction deposition->reaction_warming sublimation Heating to 220-230 K for Solvent Sublimation reaction_warming->sublimation alpha_polymorph α-H₂CO₃ Film Formed sublimation->alpha_polymorph From Methanol beta_polymorph β-H₂CO₃ Film Formed sublimation->beta_polymorph From Water background_spec Record Background Spectrum of Cold Substrate sample_spec Record Sample Spectrum at 80 K background_spec->sample_spec data_processing Data Processing (Ratioing) sample_spec->data_processing final_spectrum Obtain Final Absorbance Spectrum data_processing->final_spectrum polymorph_id Polymorph Identification via Characteristic Peaks final_spectrum->polymorph_id

Caption: Workflow for this compound polymorph synthesis and FTIR identification.

Conclusion

FTIR spectroscopy is a powerful and reliable technique for the identification and differentiation of this compound polymorphs. By following the detailed protocols for synthesis and analysis provided in this application note, researchers can successfully prepare and characterize α-H₂CO₃ and β-H₂CO₃. The distinct spectral fingerprints, particularly in the O-H and C=O stretching regions, allow for unambiguous polymorph identification. This methodology can be adapted for the polymorph screening of other molecular compounds, making it an invaluable tool in pharmaceutical development and materials science.

References

Application Notes and Protocols for Raman Spectroscopy of Carbonic Acid in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Challenges and Strategies for Stabilizing and Detecting Carbonic Acid in Non-Aqueous Media

This compound (H₂CO₃) is a molecule of fundamental importance in biochemistry and geochemistry. However, its characterization is notoriously difficult due to its kinetic instability in aqueous solutions, where it rapidly decomposes into carbon dioxide and water.[1][2] The use of non-aqueous, aprotic solvents offers a potential strategy to suppress the water-catalyzed decomposition pathway, thereby increasing the lifetime of the H₂CO₃ molecule for spectroscopic investigation.[2][3]

Raman spectroscopy is an ideal technique for this purpose, as it is non-destructive and relatively insensitive to the presence of water, which is a weak Raman scatterer. However, successful detection of this compound in non-aqueous solvents hinges on overcoming several key challenges:

  • In-Situ Generation: Since pure this compound cannot be simply dissolved, it must be generated in-situ within the non-aqueous solvent, typically at low temperatures to further enhance its stability.

  • Solvent Selection: The chosen solvent must be aprotic, rigorously dried, and possess a low Raman background in the spectral regions where this compound peaks are expected. Ethers (e.g., dimethyl ether, tetrahydrofuran) and dimethyl sulfoxide (B87167) (DMSO) are potential candidates.

  • Decomposition: Even in the absence of water, this compound can undergo autocatalytic decomposition. Therefore, experiments must be conducted rapidly and at cryogenic temperatures.

  • Spectral Interference: The Raman signals from the solvent can be intense and may overlap with the weaker signals from the transient this compound molecule.

This document provides a generalized protocol for the in-situ generation and Raman spectroscopic analysis of this compound in a non-aqueous solvent system, based on methodologies adapted from the preparation of solid this compound and its derivatives.[4][5]

Experimental Protocol: In-Situ Generation and Raman Analysis of H₂CO₃

This protocol describes a method for the low-temperature protonation of a bicarbonate salt in a non-aqueous solvent for subsequent analysis by Raman spectroscopy.

2.1 Materials and Reagents

  • Bicarbonate Salt: Anhydrous Potassium Bicarbonate (KHCO₃), finely ground powder, dried under vacuum.

  • Proton Source: A solution of a strong acid in the chosen non-aqueous solvent (e.g., HCl in diethyl ether). The acid must be free of water.

  • Non-Aqueous Solvent: Spectroscopic grade, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF), dried over molecular sieves.

  • Apparatus:

    • Raman spectrometer equipped with a cryo-stage or a low-temperature immersion probe.

    • Low-temperature reaction vessel (e.g., a Schlenk flask or a specialized cryo-cell compatible with the Raman spectrometer).

    • Inert atmosphere glove box or Schlenk line for handling anhydrous reagents.

    • Cryogen (e.g., liquid nitrogen).

2.2 Experimental Workflow Diagram

G Experimental Workflow for Raman Analysis of H₂CO₃ cluster_prep Sample Preparation (Inert Atmosphere) cluster_reaction In-Situ H₂CO₃ Generation cluster_analysis Raman Spectroscopy cluster_data Data Processing prep1 Dry non-aqueous solvent (e.g., DMSO) prep2 Prepare suspension of anhydrous KHCO₃ in solvent prep1->prep2 prep3 Cool suspension to low temperature (e.g., -40°C / 233 K) prep2->prep3 react1 Slowly add acid solution to the cold KHCO₃ suspension prep3->react1 prep4 Prepare anhydrous acid solution (e.g., HCl in ether) prep4->react1 react2 Stir mixture at low temperature to form H₂CO₃ analysis1 Transfer sample to pre-cooled Raman cryo-stage react2->analysis1 analysis2 Acquire Raman spectrum of the solution analysis3 Record spectra over time to monitor decomposition data1 Baseline correction and solvent subtraction analysis3->data1 data2 Identify peaks corresponding to H₂CO₃, CO₂, and solvent data3 Analyze peak intensities for stability assessment

Caption: Workflow for preparing and analyzing this compound.

2.3 Detailed Procedure

  • Preparation (Inert Atmosphere): All steps involving anhydrous reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Add 10 mL of anhydrous DMSO to a dry, pre-chilled reaction vessel.

  • Add a magnetic stir bar and an excess of finely powdered, anhydrous KHCO₃ to create a suspension.

  • Cool the vessel and its contents to the target temperature (e.g., -40 °C or 233 K) using the Raman cryo-stage or an external cooling bath.

  • In-Situ Synthesis: While vigorously stirring the suspension, slowly add a stoichiometric amount of the pre-chilled, anhydrous acid solution dropwise. The reaction is: KHCO₃ + HCl -> H₂CO₃ + KCl(s).

  • Allow the reaction to proceed for several minutes at low temperature. The formation of solid KCl precipitate will be observed.

  • Raman Acquisition: Without delay, acquire the Raman spectrum of the supernatant liquid. Use a laser wavelength that minimizes fluorescence (e.g., 532 nm or 785 nm).

    • Typical Parameters: Laser power of 5-20 mW, acquisition time of 60-300 seconds, and multiple accumulations to improve the signal-to-noise ratio.

  • Stability Monitoring: Acquire spectra at regular intervals to monitor the disappearance of H₂CO₃ signals and the appearance of the dissolved CO₂ signal, providing an estimate of the molecule's stability under the experimental conditions.

Data Presentation: Expected Raman Shifts

Direct experimental Raman data for this compound in non-aqueous solvents is scarce in the literature. The following table summarizes key vibrational modes for H₂CO₃ based on theoretical calculations and experimental data from the solid state, which provide the best available reference.[3][6] These peak positions may shift due to solvent-solute interactions. For context, characteristic peaks for a potential solvent (DMSO) and the primary decomposition product (CO₂) are also included.[7][8]

Vibrational Mode DescriptionSpeciesExpected Raman Shift (cm⁻¹)Notes
O-C-O Symmetric StretchH₂CO₃~1050 - 1100Often a strong, characteristic peak.
C-(OH)₂ Symmetric StretchH₂CO₃~900 - 950
C=O StretchH₂CO₃~1650 - 1700May be weaker in Raman than in IR.
O-C-O BendingH₂CO₃~700 - 750
Symmetric Stretch (Fermi Dyad)CO₂~1285 and ~1388Strong, sharp peaks indicating decomposition.[8]
S=O StretchDMSO~1044Intense solvent peak.[7]
C-S-C Symmetric StretchDMSO~670
C-H StretchesDMSO~2900 - 3000

Disclaimer: The Raman shifts for H₂CO₃ are derived from computational models and solid-state measurements.[3][6] Actual peak positions in a non-aqueous solvent will vary.

Logical Relationships: H₂CO₃ Formation and Decomposition

The stability of this compound in a non-aqueous environment is governed by the equilibrium between its formation from a bicarbonate salt and its decomposition into carbon dioxide and water. The primary goal of using a non-aqueous solvent is to shift this equilibrium to favor the continued existence of H₂CO₃ by minimizing the presence of water, which catalyzes the decomposition.

G HCO3 HCO₃⁻ (in suspension) H2CO3 H₂CO₃ (in solution) HCO3->H2CO3 Formation (Favored at low temp) H_plus H⁺ (from anhydrous acid) H_plus->H2CO3 Formation (Favored at low temp) CO2 CO₂ (dissolved) H2CO3->CO2 H2O H₂O (trace) path_label Decomposition Pathway (Catalyzed by trace H₂O)

Caption: Equilibrium of H₂CO₃ in a non-aqueous system.

References

Application Notes and Protocols for the Mass Spectrometric Detection of Gaseous Carbonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic acid (H₂CO₃) is a molecule of significant interest in various scientific fields, including atmospheric chemistry, biochemistry, and physiology. However, its inherent instability in the gas phase presents a considerable analytical challenge. This document provides detailed application notes and experimental protocols for the detection of gaseous this compound using advanced mass spectrometry techniques. The methodologies outlined below are designed to guide researchers in setting up experiments for the successful identification and potential quantification of this elusive molecule.

Generation of Gaseous this compound

The transient nature of gaseous this compound necessitates its in-situ generation immediately prior to mass spectrometric analysis. Two primary methods have been successfully employed:

  • Pyrolysis of Di-tert-butyl Carbonate (DTBC): This method involves the thermal decomposition of DTBC to produce gaseous this compound and isobutene.[1]

  • Thermolysis of Ammonium (B1175870) Bicarbonate: Heating ammonium bicarbonate can also yield gaseous this compound, although this method may also produce ammonia (B1221849) and water, which could interfere with certain ionization techniques.[2][3]

I. Photoelectron Photoion Coincidence (PEPICO) Spectroscopy

Application Note:

PEPICO spectroscopy is a powerful technique for the isomer-selective detection and characterization of transient species like gaseous this compound. It combines photoionization with mass spectrometry to provide detailed information about the electronic structure and energetics of the target molecule. This method has been successfully used to identify the m/z 62 signal corresponding to gaseous H₂CO₃.[1]

Experimental Protocol:

1. Generation of Gaseous this compound by Pyrolysis of DTBC:

  • Place di-tert-butyl carbonate in a sample holder.
  • Heat the sample to approximately 790 K to induce pyrolysis, generating gaseous this compound and isobutene.[1]
  • Introduce the pyrolysis products into a high-vacuum chamber of the PEPICO spectrometer.

2. PEPICO Analysis:

  • Ionization: Use a tunable vacuum ultraviolet (VUV) synchrotron radiation source to ionize the gas-phase molecules. The photon energy can be scanned to obtain photoionization efficiency (PIE) curves.
  • Electron and Ion Detection: Simultaneously detect the photoelectrons and photoions in coincidence. This allows for the mass-to-charge ratio of the ion to be correlated with the kinetic energy of the ejected electron.
  • Data Acquisition: Record the mass spectrum at a specific photon energy (e.g., 11.5 eV) to observe the parent ion of this compound (m/z 62).[1] Collect threshold photoelectron spectra (TPES) to identify different conformers of this compound.

Logical Workflow for PEPICO Detection of Gaseous this compound:

cluster_generation Gas-Phase H2CO3 Generation cluster_detection PEPICO Detection DTBC Di-tert-butyl Carbonate Pyrolysis Pyrolysis (790 K) DTBC->Pyrolysis Gaseous_H2CO3 Gaseous H2CO3 + Isobutene Pyrolysis->Gaseous_H2CO3 Ionization VUV Photoionization Gaseous_H2CO3->Ionization Coincidence Electron-Ion Coincidence Detection Ionization->Coincidence Mass_Spec Mass Spectrometer Coincidence->Mass_Spec Data_Analysis Data Analysis (m/z 62) Mass_Spec->Data_Analysis

Caption: Workflow for gaseous H₂CO₃ detection by PEPICO-MS.

II. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

Application Note:

SIFT-MS is a real-time analytical technique for the quantification of trace gases without the need for sample preparation or pre-concentration.[4][5] It utilizes soft chemical ionization with selected reagent ions (H₃O⁺, NO⁺, O₂⁺) to detect a wide range of volatile organic and inorganic compounds. Its high sensitivity and speed make it a promising tool for monitoring gaseous this compound.

Experimental Protocol:

1. Generation of Gaseous this compound:

  • Generate a stable stream of gaseous this compound using either the pyrolysis of DTBC or the thermolysis of ammonium bicarbonate, as described previously.
  • Introduce the gas stream directly into the SIFT-MS instrument.

2. SIFT-MS Analysis:

  • Reagent Ion Selection: Select the appropriate reagent ions (H₃O⁺, NO⁺, and O₂⁺) sequentially. H₃O⁺ is likely the most suitable for protonating this compound.
  • Ion-Molecule Reactions: The selected reagent ions react with the sample gas in a flow tube under controlled conditions.
  • Mass Analysis: A quadrupole mass spectrometer detects the product ions. For this compound, the expected protonated molecule would be [H₂CO₃+H]⁺ at m/z 63.
  • Quantification: The concentration of this compound is calculated in real-time based on the known reaction rate coefficients, the ratio of product ion to reagent ion signals, and the flow rates.

Logical Workflow for SIFT-MS Detection of Gaseous this compound:

cluster_generation Gas-Phase H2CO3 Generation cluster_detection SIFT-MS Detection Precursor Precursor (DTBC or NH4HCO3) Generation Generation (Pyrolysis/Thermolysis) Precursor->Generation Gaseous_H2CO3 Gaseous H2CO3 Generation->Gaseous_H2CO3 Flow_Tube Ion-Molecule Reaction Gaseous_H2CO3->Flow_Tube Reagent_Ion Reagent Ion (e.g., H3O+) Reagent_Ion->Flow_Tube Mass_Spec Quadrupole MS Flow_Tube->Mass_Spec Quantification Real-Time Quantification (m/z 63) Mass_Spec->Quantification

Caption: Workflow for gaseous H₂CO₃ detection by SIFT-MS.

III. Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

Application Note:

Similar to SIFT-MS, PTR-MS is a highly sensitive, real-time technique for the detection of volatile organic compounds.[6][7] It primarily uses protonated water clusters (H₃O⁺) as the reagent ion to protonate analytes with a higher proton affinity than water. This "soft" ionization method minimizes fragmentation, making it suitable for the analysis of labile molecules like this compound.

Experimental Protocol:

1. Generation of Gaseous this compound:

  • As with the other techniques, generate a continuous flow of gaseous this compound.

2. PTR-MS Analysis:

  • Ion Source: Generate H₃O⁺ ions in a hollow cathode discharge.
  • Drift Tube: Introduce the sample gas into a drift tube where proton transfer reactions occur between H₃O⁺ and this compound.
  • Mass Spectrometer: Analyze the resulting ions, expecting to detect the protonated this compound at m/z 63.
  • Concentration Calculation: The concentration of this compound can be determined from the ion signals and known reaction rate constants.

Logical Workflow for PTR-MS Detection of Gaseous this compound:

cluster_generation Gas-Phase H2CO3 Generation cluster_detection PTR-MS Detection Precursor Precursor (DTBC or NH4HCO3) Generation Generation (Pyrolysis/Thermolysis) Precursor->Generation Gaseous_H2CO3 Gaseous H2CO3 Generation->Gaseous_H2CO3 Drift_Tube Proton Transfer Reaction Gaseous_H2CO3->Drift_Tube H3O_Source H3O+ Ion Source H3O_Source->Drift_Tube Mass_Spec Mass Spectrometer Drift_Tube->Mass_Spec Concentration Concentration Calculation (m/z 63) Mass_Spec->Concentration

Caption: Workflow for gaseous H₂CO₃ detection by PTR-MS.

IV. Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

Application Note:

APCI is a soft ionization technique that is well-suited for the analysis of volatile and semi-volatile compounds.[8] When coupled with a gas chromatograph (GC-APCI-MS), it can provide separation and sensitive detection of components in a gas mixture. For direct analysis of a gas stream, a volatile APCI (vAPCI) source can be used.[9]

Experimental Protocol:

1. Generation of Gaseous this compound:

  • Generate gaseous this compound and introduce it into the APCI source. For GC-APCI-MS, the gas stream would be injected into the GC inlet.

2. APCI-MS Analysis:

  • Ionization: A corona discharge ionizes a reagent gas (often the nitrogen make-up gas or a solvent vapor), which then transfers charge to the analyte molecules. Proton transfer is a common ionization mechanism, which would produce [H₂CO₃+H]⁺ at m/z 63.
  • Mass Analysis: The resulting ions are guided into the mass spectrometer for detection.
  • Typical APCI Parameters for Gas Analysis:
  • Source Temperature: 150 °C[8]
  • Transfer Line Temperature: 320 °C[8]
  • Corona Current: 2.0 µA[8]
  • Cone Gas Flow: 240 L/hr[8]
  • Make-up Gas Flow: 350 mL/min[8]

Logical Workflow for APCI-MS Detection of Gaseous this compound:

cluster_generation Gas-Phase H2CO3 Generation cluster_detection APCI-MS Detection Precursor Precursor (DTBC or NH4HCO3) Generation Generation (Pyrolysis/Thermolysis) Precursor->Generation Gaseous_H2CO3 Gaseous H2CO3 Generation->Gaseous_H2CO3 Ion_Molecule_Reaction Ion-Molecule Reaction Gaseous_H2CO3->Ion_Molecule_Reaction Corona_Discharge Corona Discharge Corona_Discharge->Ion_Molecule_Reaction Mass_Spec Mass Spectrometer Ion_Molecule_Reaction->Mass_Spec Detection Ion Detection (m/z 63) Mass_Spec->Detection

Caption: Workflow for gaseous H₂CO₃ detection by APCI-MS.

Quantitative Data

The quantitative detection of gaseous this compound is an emerging area of research, and as such, established limits of detection (LOD) and quantification (LOQ) are not widely reported in the literature. The determination of these parameters would be a critical step in validating any of the above-mentioned methods for quantitative analysis.

Methodology for Determining LOD and LOQ:

  • Calibration: Generate a series of known concentrations of gaseous this compound (if a stable standard can be produced and diluted) or use a surrogate standard with similar chemical properties.

  • Signal-to-Noise Ratio: The LOD is typically defined as the concentration at which the signal-to-noise ratio is 3:1. The LOQ is the concentration at which the signal-to-noise ratio is 10:1, with acceptable precision and accuracy.

  • Statistical Methods: Alternatively, LOD and LOQ can be determined statistically from the standard deviation of the blank and the slope of the calibration curve.

Table of Expected Quantitative Performance (Illustrative):

Mass Spectrometry TechniqueExpected Primary Ion (m/z)Potential LOD RangePotential LOQ RangeKey Considerations
PEPICO Spectroscopy 62 ([H₂CO₃]⁺)N/A (Primarily for characterization)N/A (Primarily for characterization)Isomer-selective, requires synchrotron source.
SIFT-MS 63 ([H₂CO₃+H]⁺)pptv to low ppbvpptv to low ppbvReal-time, quantitative, requires known reaction rates.
PTR-MS 63 ([H₂CO₃+H]⁺)pptv to low ppbvpptv to low ppbvReal-time, highly sensitive, potential for humidity effects.
APCI-MS 63 ([H₂CO₃+H]⁺)Low to mid ppbvLow to mid ppbvRobust, can be coupled to GC for separation.

Note: The LOD and LOQ ranges provided are estimates based on the general capabilities of these techniques for other volatile compounds and would need to be experimentally determined for gaseous this compound.

Conclusion

The mass spectrometric detection of gaseous this compound is a feasible but challenging endeavor. Techniques such as PEPICO spectroscopy, SIFT-MS, PTR-MS, and APCI-MS offer promising avenues for its successful identification and potential quantification. The choice of technique will depend on the specific research goals, including the need for real-time monitoring, isomer selectivity, or high-throughput analysis. The protocols and information provided herein serve as a comprehensive guide for researchers venturing into the study of this important and reactive molecule.

References

Application Notes and Protocols for Cryogenic Matrix Isolation of Carbonic Acid for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic acid (H₂CO₃) is a molecule of fundamental importance in various chemical, biological, and astrophysical processes.[1][2][3] However, its inherent instability under ambient conditions, readily decomposing into carbon dioxide and water, has historically made it a challenging target for direct spectroscopic investigation.[1][2][3] Cryogenic matrix isolation has emerged as a powerful technique to stabilize and characterize this elusive molecule.[4][5] This method involves trapping individual this compound molecules in an inert, solid matrix (typically a noble gas like argon) at extremely low temperatures, close to absolute zero.[4][5] This isolation prevents intermolecular interactions and decomposition, allowing for detailed spectroscopic analysis of its structural and vibrational properties.[4]

These application notes provide detailed protocols for the preparation, isolation, and spectroscopic analysis of this compound using cryogenic matrix isolation techniques, based on established methodologies.

Principle of the Method

The cryogenic matrix isolation technique is predicated on the rapid cooling of a gaseous mixture of the target molecule and a large excess of an inert matrix gas onto a cryogenic surface. This process traps the target molecules in "cages" of the solid matrix, effectively isolating them from one another. The inert nature and low temperature of the matrix minimize perturbations to the vibrational modes of the isolated molecule, providing spectra that are close to the gas-phase values but with the advantage of sharper absorption bands due to the absence of rotational fine structure.[2]

Applications

  • Structural Elucidation: Determination of the molecular structure and conformation of different this compound isomers (e.g., cis-cis and cis-trans conformers) and dimers.[1][2][6][7]

  • Vibrational Spectroscopy: Detailed analysis of the fundamental vibrational frequencies of this compound and its isotopologues, providing benchmark data for theoretical calculations.[1][8][9]

  • Photochemistry Studies: Investigation of the photochemical stability and decomposition pathways of this compound upon irradiation with UV light.[8][10]

  • Astrochemical and Atmospheric Research: Simulating conditions in interstellar ice and upper atmospheric layers to understand the role of this compound in these environments.[1][10][11]

  • Reaction Dynamics: Studying the formation and decay kinetics of this important intermediate in acid-base chemistry.[3]

Experimental Protocols

Protocol 1: Preparation of Crystalline this compound Thin Films

This protocol describes the synthesis of the two known polymorphs of this compound, α-H₂CO₃ and β-H₂CO₃, which serve as the source for gas-phase this compound molecules for matrix isolation.

Materials:

  • Potassium bicarbonate (KHCO₃)

  • Hydrochloric acid (HCl) in methanol (B129727) or Hydrobromic acid (HBr) in water

  • Cryogenic substrate (e.g., CsI, Si window)[2][8]

  • Liquid nitrogen

  • High-vacuum chamber

Procedure for α-H₂CO₃:

  • Prepare a methanolic solution of HCl.

  • Cool a CsI substrate to cryogenic temperatures (e.g., 80 K) within a high-vacuum chamber.

  • Deposit alternating layers of KHCO₃ and the methanolic HCl solution onto the cold substrate.

  • Slowly warm the substrate to ~210 K under vacuum to induce the acid-base reaction and remove the solvent.[2]

  • The resulting thin film is crystalline α-H₂CO₃.[2]

Procedure for β-H₂CO₃:

  • Prepare an aqueous solution of HBr (e.g., 2 M) and KHCO₃ (e.g., 1 M).[8][12]

  • Cool a Si window to 80 K in a high-vacuum chamber.

  • Use a layer-by-layer spray deposition method to apply the acid and base solutions onto the cold window, forming an "acid-base sandwich".[8][12]

  • Slowly heat the substrate to 180 K to facilitate diffusion and the chemical reaction.[8][12]

  • Further heat to 210 K under vacuum to remove the water ice, which results in the formation of an amorphous this compound film that crystallizes into β-H₂CO₃.[12]

  • Store the prepared films in liquid nitrogen before transfer to the matrix isolation apparatus.[1][8]

Protocol 2: Cryogenic Matrix Isolation of this compound

This protocol details the sublimation of the prepared this compound film and its co-deposition with an inert gas matrix for spectroscopic analysis.

Materials and Equipment:

  • Crystalline this compound thin film on a substrate

  • High-purity matrix gas (e.g., Argon, Krypton)

  • Cryogenic matrix isolation apparatus with a cold mirror (e.g., at 6 K)[1][2]

  • High-vacuum chamber

  • FTIR spectrometer[1][8]

Procedure:

  • Mount the substrate with the this compound thin film inside the high-vacuum chamber of the matrix isolation setup.

  • Cool the cryogenic mirror to the desired temperature (e.g., 6 K for argon matrix).[1][2]

  • Slowly heat the this compound film to induce sublimation. The sublimation temperature depends on the polymorph:

    • α-H₂CO₃: ~210 K[1][11]

    • β-H₂CO₃: 230–260 K[8][11]

  • Simultaneously, introduce the matrix gas (e.g., argon) into the chamber, directing it towards the cold mirror.

  • The sublimed this compound vapor mixes with the matrix gas and co-condenses on the cold mirror.

  • Maintain a typical sample-to-matrix ratio of approximately 1:1000 to ensure effective isolation.[1][8][12]

  • Once a sufficient amount of matrix has been deposited, stop the sublimation and gas flow.

  • Record the FTIR spectrum of the matrix-isolated this compound.

Data Presentation

Spectroscopic Data

The following tables summarize the experimentally observed vibrational frequencies for different conformers of this compound isolated in an argon matrix.

Table 1: Vibrational Frequencies (cm⁻¹) of H₂CO₃ Monomers in an Argon Matrix

AssignmentC₂ᵥ (cis-cis) MonomerCₛ (cis-trans) MonomerReference
ν(C=O)18281787[1][8]
ν(O-H)~3600 (broad)~3600 (broad)[2]
Other1227.7-[9]
Other1792.4 / 1788.61829.3[9]

Note: The C₂ᵥ monomer is the dominant species observed in the gas phase from both α- and β-polymorphs.[8] The ratio of C₂ᵥ to Cₛ monomers from sublimated α-H₂CO₃ is approximately 10:1.[1]

Table 2: Isotopic Shifts (cm⁻¹) for the ν(C=O) stretch of H₂CO₃ Conformers in an Argon Matrix

IsotopologueC₂ᵥ (cis-cis) MonomerCₛ (cis-trans) MonomerReference
H₂¹³CO₃Not specifiedNot specified[8]
D₂CO₃Not specifiedNot specified[8]

Note: Isotopic substitution is a key method for confirming vibrational assignments.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the cryogenic matrix isolation and spectroscopic analysis of this compound.

experimental_workflow cluster_prep This compound Film Preparation cluster_iso Matrix Isolation cluster_analysis Spectroscopic Analysis prep_alpha α-H₂CO₃ Preparation (KHCO₃ + HCl/Methanol @ 210K) sublimation Sublimation in Vacuum (α: 210K, β: 230-260K) prep_alpha->sublimation prep_beta β-H₂CO₃ Preparation (KHCO₃ + HBr/H₂O @ 210K) prep_beta->sublimation mixing Mixing with Matrix Gas (e.g., Argon, 1:1000 ratio) sublimation->mixing deposition Co-deposition on Cryogenic Mirror (6K) mixing->deposition ftir FTIR Spectroscopy deposition->ftir data Data Analysis (Identify Conformers, Frequencies) ftir->data

Caption: Experimental workflow for this compound matrix isolation.

Conformational Isomers of this compound

This diagram shows the two primary monomeric conformers of this compound that have been identified in cryogenic matrices.

carbonic_acid_conformers cluster_c2v C₂ᵥ (cis-cis) Conformer cluster_cs Cₛ (cis-trans) Conformer c2v More Stable Dominant Species cs Less Stable Lower Abundance

Caption: Conformers of this compound identified in matrix isolation.

References

Application Notes & Protocols for Measuring Carbonic Acid Decomposition Rates Using Stopped-Flow Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The decomposition of carbonic acid (H₂CO₃) into carbon dioxide (CO₂) and water (H₂O) is a fundamental biochemical reaction. Its rate is of significant interest in various fields, including physiology, environmental science, and drug development, particularly in the study of carbonic anhydrase inhibitors. Stopped-flow kinetics is a powerful technique for measuring the rates of fast reactions in solution, making it ideally suited for studying the rapid decomposition of this compound, which occurs on a millisecond timescale.[1][2] This document provides detailed application notes and protocols for utilizing stopped-flow spectrophotometry to determine the kinetics of this important reaction.

The stopped-flow method involves the rapid mixing of two or more solutions and the subsequent monitoring of the reaction progress in an observation cell.[3] For this compound decomposition, this typically involves mixing a solution of sodium bicarbonate (which rapidly protonates to form this compound) with an acidic solution, or creating an out-of-equilibrium CO₂/HCO₃⁻ solution, and then monitoring the change in pH over time.[4][5] The pH change is observed using a pH-sensitive indicator dye, and the corresponding change in absorbance or fluorescence is recorded.[6][7]

Experimental Protocols

Protocol 1: pH Indicator Method for Uncatalyzed this compound Decomposition

This protocol describes the measurement of the uncatalyzed decomposition of this compound by monitoring the pH change using a pH indicator.

Materials:

  • Stopped-flow spectrophotometer system (e.g., Applied Photophysics SX20 or similar)[4]

  • Syringe 1: 0.1 M Sodium Bicarbonate (NaHCO₃) solution, freshly prepared.

  • Syringe 2: 0.1 M MES buffer (or other suitable buffer with a pKa around 6), pH 5.0, containing a pH indicator (e.g., 50 µM Phenol Red).

  • Degassed, deionized water.

Procedure:

  • Solution Preparation:

    • Prepare the sodium bicarbonate and buffer solutions using degassed, deionized water to minimize dissolved CO₂.

    • Filter all solutions through a 0.22 µm filter before use.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C). The reaction is temperature-sensitive.

    • Set the spectrophotometer to monitor the absorbance change at the λmax of the chosen pH indicator (e.g., 560 nm for Phenol Red at this pH).

  • Data Acquisition:

    • Load Syringe 1 with the NaHCO₃ solution and Syringe 2 with the buffered pH indicator solution.

    • Initiate the stopped-flow experiment. The two solutions are rapidly mixed in a 1:1 ratio. Upon mixing, the bicarbonate is protonated to form this compound, which then decomposes to CO₂ and H₂O, causing a change in pH.

    • The change in absorbance of the pH indicator is recorded over time. The data acquisition time should be sufficient to capture the entire reaction curve (typically a few seconds).[8]

    • Perform multiple "shots" (typically 5-10) and average the data to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting absorbance vs. time data is fitted to a single exponential decay function to obtain the observed rate constant (k_obs).

    • The rate of this compound decomposition can be calculated from k_obs.

Protocol 2: Out-of-Equilibrium (OOE) Method for Carbonic Anhydrase Activity

This protocol is adapted for measuring the catalytic activity of carbonic anhydrase (CA) by creating an out-of-equilibrium CO₂/HCO₃⁻ solution.[4][5]

Materials:

  • Stopped-flow spectrophotometer with fluorescence capabilities.[4]

  • Bovine Carbonic Anhydrase II (bCAII) or other carbonic anhydrase of interest.

  • Syringe A: Buffer A (e.g., 20 mM HEPES, pH 7.03). For catalyzed reactions, include varying concentrations of CA (e.g., 0.5 to 8 µg/mL).[5]

  • Syringe B: Buffer B (e.g., 44 mM HCO₃⁻, bubbled with ~1% CO₂, pH 8.41) containing a fluorescent pH indicator (e.g., 2 µM Pyranine).[4][5]

  • All solutions should be prepared at the desired experimental temperature (e.g., 10 °C).[4]

Procedure:

  • Solution Preparation:

    • Prepare Buffer A and add the desired concentration of carbonic anhydrase.

    • Prepare Buffer B by bubbling with a known concentration of CO₂ gas to achieve the desired bicarbonate concentration and pH. Add the fluorescent pH indicator.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 10 °C).[4]

    • Configure the spectrophotometer for fluorescence detection. For Pyranine, use an excitation wavelength of 460 nm (pH-sensitive) and monitor the total emission using a long-pass filter (e.g., 488 nm).[4]

  • Data Acquisition:

    • Load Syringe A and Syringe B into the stopped-flow instrument.

    • Rapidly mix the two solutions. This creates an out-of-equilibrium state where the pH is initially lower than the equilibrium pH for the given CO₂/HCO₃⁻ ratio.[4][5]

    • The reaction HCO₃⁻ + H⁺ → CO₂ + H₂O is catalyzed by carbonic anhydrase, leading to a rapid increase in pH.[4]

    • Record the fluorescence change over time. The duration of data collection can range from 20 seconds for rapid reactions to 200 seconds for slower, uncatalyzed reactions.[4]

  • Data Analysis:

    • The fluorescence data, which corresponds to the pH change, is fitted to an exponential function: pH(t) = A - B * exp(-k_ΔpH * t), where k_ΔpH is the rate constant of the pH relaxation.[4]

    • The catalytic rate of the enzyme can be determined from the dependence of k_ΔpH on the enzyme concentration.

Data Presentation

The quantitative data obtained from stopped-flow experiments can be summarized in tables for easy comparison.

Table 1: Uncatalyzed this compound Decomposition Rate Constants

Temperature (°C)Buffer SystempHObserved Rate Constant (k_obs, s⁻¹)
250.05 M MES5.0Example Value
250.05 M Phosphate6.0Example Value
370.05 M HEPES7.4Example Value

Table 2: Kinetic Parameters for Carbonic Anhydrase Catalysis

Carbonic Anhydrase IsozymeConcentration (µg/mL)Temperature (°C)pHRate Constant (k_ΔpH, s⁻¹)
bCAII0.5107.25Example Value
bCAII1.0107.25Example Value
bCAII2.0107.25Example Value
bCAII4.0107.25Example Value
bCAII8.0107.25Example Value

Visualizations

This compound Decomposition Pathway

G cluster_uncatalyzed Uncatalyzed Reaction cluster_catalyzed Carbonic Anhydrase Catalyzed CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 Hydration (slow) H2CO3->CO2 + H2O Decomposition (slow) HCO3- + H+ HCO3- + H+ H2CO3->HCO3- + H+ Deprotonation (fast) HCO3- + H+->H2CO3 Protonation (fast) E-Zn-OH2 E-Zn-OH₂ E-Zn-OH E-Zn-OH⁻ E-Zn-OH2->E-Zn-OH -H⁺ E-Zn-HCO3 E-Zn-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 +CO₂ E-Zn-HCO3->E-Zn-OH2 +H₂O, -HCO₃⁻

Caption: this compound equilibrium and the catalytic cycle of carbonic anhydrase.

Stopped-Flow Experimental Workflow

G A Prepare Reactant Solutions (Syringes A & B) B Load Syringes into Stopped-Flow Instrument A->B C Rapidly Mix Reactants B->C D Flow into Observation Cell C->D E Stop Flow D->E F Monitor Spectroscopic Change (Absorbance/ Fluorescence) E->F G Data Acquisition (Signal vs. Time) F->G H Fit Data to Kinetic Model G->H I Determine Rate Constants H->I

Caption: General workflow for a stopped-flow kinetics experiment.

References

Application Notes and Protocols: Carbonic Acid as a Sustainable Proton Source in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of greener and more sustainable chemical processes, the use of benign and readily available reagents is of paramount importance. Carbonic acid (H₂CO₃), formed in situ from the simple combination of carbon dioxide (CO₂) and water (H₂O), presents an attractive alternative to conventional, and often harsh, acid catalysts in organic synthesis. This weak inorganic acid can effectively serve as a proton source for a variety of acid-catalyzed reactions, offering advantages such as low cost, low toxicity, and ease of removal from the reaction mixture. The equilibrium nature of its formation allows for precise control of acidity through pressure and temperature adjustments.

These application notes provide an overview of the utilization of this compound as a proton source in selected organic transformations. Detailed experimental protocols and quantitative data are presented to facilitate the adoption of this environmentally friendly methodology in research and development settings.

Principle of this compound as a Proton Source

The effectiveness of this compound as a proton donor stems from its in situ generation. When CO₂ is dissolved in water, it establishes an equilibrium with this compound, which can then dissociate to provide protons. The overall process can be represented by the following equilibria:

CO₂ (g) ⇌ CO₂ (aq) CO₂ (aq) + H₂O (l) ⇌ H₂CO₃ (aq) H₂CO₃ (aq) ⇌ H⁺ (aq) + HCO₃⁻ (aq)

The concentration of H₂CO₃, and thus the proton concentration, can be conveniently controlled by manipulating the pressure of CO₂ and the reaction temperature. This offers a tunable and mild acidic environment suitable for various organic reactions.

G Generation of Protons from CO2 and Water CO2_gas CO₂ (gas) CO2_aq CO₂ (aqueous) CO2_gas->CO2_aq Dissolution H2CO3 H₂CO₃ (aqueous) This compound CO2_aq->H2CO3 H2O H₂O (liquid) H2O->H2CO3 Protons H⁺ (aqueous) Protons H2CO3->Protons Dissociation Bicarbonate HCO₃⁻ (aqueous) H2CO3->Bicarbonate

Caption: In situ generation of this compound and protons from CO₂ and water.

Applications in Organic Synthesis

Dehydration of Fructose (B13574) to 5-Hydroxymethylfurfural (HMF)

The conversion of biomass-derived carbohydrates into valuable platform chemicals is a cornerstone of sustainable chemistry. 5-Hydroxymethylfurfural (HMF) is a key intermediate obtainable from the acid-catalyzed dehydration of fructose. The use of in situ generated this compound provides a green and efficient method for this transformation.[1][2]

Reaction Scheme:

Quantitative Data:

The following table summarizes the results obtained for the dehydration of fructose to HMF using this compound under high pressure.

EntrySubstrateCO₂ Pressure (MPa)Temperature (°C)Time (h)Yield of HMF (%)Reference
1Fructose7.09016892[1][2][3]
2Fructose251503up to 80 (selectivity)[4]
3Fructose25160762.4[4]

Experimental Protocol:

Materials:

  • Fructose

  • Deionized water

  • High-pressure autoclave reactor equipped with a stirrer and temperature control

  • CO₂ cylinder

Procedure:

  • A solution of fructose in deionized water is placed in a high-pressure autoclave.

  • The reactor is sealed and purged with low-pressure CO₂ to remove air.

  • The reactor is then pressurized with CO₂ to the desired pressure (e.g., 7.0 MPa).

  • The mixture is heated to the specified temperature (e.g., 90 °C) with constant stirring.

  • The reaction is allowed to proceed for the designated time (e.g., 168 hours).

  • After the reaction is complete, the reactor is cooled to room temperature and the CO₂ is carefully vented.

  • The reaction mixture is collected, and the product (HMF) is isolated and purified using standard techniques (e.g., extraction, chromatography).

G Workflow for Fructose Dehydration to HMF cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants Fructose + Water Autoclave Load into Autoclave Reactants->Autoclave Pressurize Pressurize with CO₂ Autoclave->Pressurize Heat Heat to Reaction Temp. Pressurize->Heat Stir Stir for specified time Heat->Stir Cool Cool & Vent CO₂ Stir->Cool Extract Extract Product Cool->Extract Purify Purify HMF Extract->Purify HMF_product HMF_product Purify->HMF_product Final Product

Caption: Experimental workflow for HMF synthesis using this compound.

Other Potential Applications

While detailed protocols are still emerging, the principle of using this compound as a mild proton source can be extended to other acid-catalyzed reactions. Researchers are encouraged to explore its application in the following areas:

  • Ester Hydrolysis: The cleavage of esters to carboxylic acids and alcohols is a fundamental transformation. This compound could offer a milder alternative to strong acids like HCl or H₂SO₄, potentially minimizing side reactions.

  • Biginelli Reaction: This one-pot, three-component reaction for the synthesis of dihydropyrimidinones typically requires an acid catalyst. The use of this compound could align with green chemistry principles by avoiding stronger, more corrosive acids.

  • Pictet-Spengler Reaction: This reaction, crucial for the synthesis of various alkaloids, involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. This compound could provide the necessary protons for the formation of the key iminium ion intermediate.

Conclusion

The utilization of this compound, generated in situ from CO₂ and water, represents a promising and sustainable approach for proton-catalyzed organic reactions. The successful application in the dehydration of fructose to HMF with high yields showcases its potential. Further research into its applicability for a wider range of organic transformations is warranted and offers an exciting avenue for the development of greener synthetic methodologies. The ease of handling, low cost, and environmental benefits make this compound a compelling choice for modern organic synthesis.

References

Application Notes and Protocols: The Role of Carbonic Acid in the Bicarbonate Buffer System of the Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicarbonate buffer system is the most critical physiological buffer for maintaining blood pH within the narrow range of 7.35 to 7.45.[1][2] Disruptions to this delicate balance can lead to severe metabolic and respiratory acidosis or alkalosis. Central to this system is the equilibrium between carbonic acid (H₂CO₃), a weak acid, and its conjugate base, the bicarbonate ion (HCO₃⁻). This document provides detailed application notes on the role of this compound, quantitative data on the buffer system's components, and comprehensive protocols for its experimental analysis.

The Role of this compound in Blood pH Regulation

This compound is formed in the blood through the hydration of carbon dioxide (CO₂), a major byproduct of cellular metabolism. This reaction is catalyzed by the enzyme carbonic anhydrase, which is abundant in red blood cells.[3][4]

CO₂ + H₂O ⇌ H₂CO₃

This compound then rapidly and reversibly dissociates into a hydrogen ion (H⁺) and a bicarbonate ion (HCO₃⁻).[3][4]

H₂CO₃ ⇌ H⁺ + HCO₃⁻

This equilibrium is the cornerstone of the bicarbonate buffer system. When there is an excess of acid (an increase in H⁺ concentration) in the blood, the equilibrium shifts to the left, consuming H⁺ and forming more this compound. This this compound is then converted back to CO₂ and water, and the excess CO₂ is expelled from the body via the lungs.[4][5] Conversely, in the presence of excess base (a decrease in H⁺ concentration), the equilibrium shifts to the right, with this compound dissociating to release H⁺ and thereby counteracting the rise in pH.[6]

The effectiveness of the bicarbonate buffer system is significantly enhanced by the physiological regulation of its components. The respiratory system controls the partial pressure of carbon dioxide (pCO₂) in the blood through changes in the rate and depth of breathing, while the renal system regulates the concentration of bicarbonate ions by reabsorbing or excreting them as needed.[7][8][9]

Quantitative Data

The key quantitative parameters of the bicarbonate buffer system in human arterial blood are summarized in the table below. These values are essential for understanding the system's capacity and for the clinical assessment of acid-base status.

ParameterSymbolNormal Arterial Blood ValueUnit
pHpH7.35 - 7.45-
Partial Pressure of Carbon DioxidepCO₂35 - 45mmHg
Bicarbonate Concentration[HCO₃⁻]22 - 26mEq/L
This compound Concentration[H₂CO₃]~1.2mEq/L
pKa of this compoundpKa6.1-
Solubility Coefficient of CO₂α~0.03mmol/L/mmHg

Note: The concentration of this compound is typically not measured directly but is calculated from the partial pressure of CO₂ using its solubility coefficient.[3][10]

Signaling Pathways and Logical Relationships

The chemical equilibria and physiological regulation of the bicarbonate buffer system can be visualized as follows:

Bicarbonate_Buffer_System CO2 CO₂ (from tissues) H2CO3 H₂CO₃ (this compound) CO2->H2CO3 + H₂O (Carbonic Anhydrase) H2O H₂O H2CO3->CO2 - H₂O HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 Dissociation H_ion H⁺ Lungs Lungs (CO₂ exhalation) H2CO3->Lungs -> CO₂ HCO3->H2CO3 + H⁺ Kidneys Kidneys (HCO₃⁻ regulation) HCO3->Kidneys Reabsorption/ Excretion

Caption: Chemical equilibria and physiological regulation of the bicarbonate buffer system.

Experimental Protocols

Accurate measurement of the components of the bicarbonate buffer system is crucial for research and clinical diagnostics. The following are detailed protocols for the key experiments.

Arterial Blood Gas (ABG) Analysis

This protocol outlines the procedure for measuring pH, pCO₂, and calculating bicarbonate concentration from an arterial blood sample using a blood gas analyzer.

Materials:

  • Heparinized blood gas syringe

  • Alcohol swabs

  • Gauze and tape

  • Ice slurry in a container

  • Calibrated blood gas analyzer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

Pre-analytical Phase:

  • Patient Preparation: Ensure the patient is in a stable state. Record the patient's temperature and current oxygen therapy status.

  • Sample Collection:

    • Perform an Allen's test to ensure collateral circulation if collecting from the radial artery.

    • Clean the puncture site with an alcohol swab and allow it to dry.

    • Collect 1-2 mL of arterial blood into a heparinized syringe, avoiding the introduction of air bubbles.

    • If any air bubbles are present, expel them immediately.

    • Cap the syringe securely.

  • Sample Handling and Transport:

    • Gently roll the syringe between the palms to mix the sample with the heparin.

    • If the sample cannot be analyzed within 10-15 minutes, place it in an ice slurry to minimize metabolic changes.[4]

    • Transport the sample to the laboratory promptly.

Analytical Phase:

  • Instrument Calibration and Quality Control:

    • Ensure the blood gas analyzer has been calibrated according to the manufacturer's instructions. Modern analyzers often have automated calibration routines.[7]

    • Run quality control (QC) samples at different levels (low, normal, high) at the beginning of each shift or as per the laboratory's QC policy to verify the accuracy and precision of the instrument.[5][6]

  • Sample Analysis:

    • Introduce the blood sample into the analyzer as per the manufacturer's instructions.

    • The analyzer will automatically measure the pH and pCO₂ and calculate the bicarbonate concentration using the Henderson-Hasselbalch equation.

    • Record the results.

Post-analytical Phase:

  • Result Interpretation: Interpret the results in the context of the patient's clinical condition.

  • Waste Disposal: Dispose of the syringe and other contaminated materials in appropriate biohazard containers.

ABG_Workflow start Start patient_prep Patient Preparation (Record Temp & O₂) start->patient_prep sample_collection Arterial Blood Collection (Heparinized Syringe) patient_prep->sample_collection sample_handling Sample Handling (Mix, Expel Air, Ice if needed) sample_collection->sample_handling instrument_qc Instrument Calibration & QC sample_handling->instrument_qc analysis Sample Analysis (Blood Gas Analyzer) instrument_qc->analysis results Record & Interpret Results analysis->results end End results->end

Caption: Experimental workflow for Arterial Blood Gas (ABG) analysis.

Blood pH Measurement using a pH Meter

This protocol describes the direct measurement of blood pH using a calibrated pH meter and electrode.

Materials:

  • pH meter with a micro-pH electrode

  • Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0)

  • Deionized water

  • Kimwipes or lint-free tissue

  • Blood sample (serum or plasma)

  • Water bath or incubator set to 37°C

Procedure:

  • Electrode and Meter Preparation:

    • Inspect the pH electrode for any damage.

    • Ensure the electrode is filled with the appropriate electrolyte solution.

  • Calibration:

    • Turn on the pH meter and allow it to warm up.

    • Rinse the electrode with deionized water and gently blot dry with a Kimwipe.

    • Immerse the electrode in the pH 7.0 buffer. Allow the reading to stabilize and calibrate the meter to this value.

    • Rinse the electrode again and immerse it in the pH 4.0 buffer. Calibrate to this second point.

    • For greater accuracy, a third calibration point at pH 10.0 can be used.

  • Sample Preparation:

    • Bring the blood sample to the desired measurement temperature (typically 37°C) in a water bath.

  • Measurement:

    • Rinse the electrode with deionized water and blot dry.

    • Immerse the electrode tip into the blood sample.

    • Allow the reading to stabilize completely before recording the pH value.

  • Post-measurement:

    • Clean the electrode thoroughly with deionized water.

    • Store the electrode in the appropriate storage solution as recommended by the manufacturer.

Enzymatic Assay for Bicarbonate Concentration

This protocol details an enzymatic method for the quantitative determination of bicarbonate in serum or plasma.

Principle: This assay is based on the conversion of phosphoenolpyruvate (B93156) (PEP) and bicarbonate to oxaloacetate, a reaction catalyzed by phosphoenolpyruvate carboxylase (PEPC). The oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the bicarbonate concentration in the sample.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Micropipettes

  • Reagent kit containing:

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Malate dehydrogenase (MDH)

    • Phosphoenolpyruvate carboxylase (PEPC)

    • Buffer solution

  • Bicarbonate standard solution

  • Control sera (normal and abnormal levels)

  • Serum or plasma samples

Procedure:

  • Reagent Preparation: Prepare the working reagent by mixing the components as instructed in the kit manual. Allow the reagent to reach room temperature before use.

  • Assay Protocol:

    • Pipette the working reagent into cuvettes for the blank, standard, controls, and samples.

    • Add the appropriate sample (deionized water for the blank, standard solution, control sera, or patient samples) to each cuvette.

    • Mix gently by inversion and incubate at 37°C for a specified time (e.g., 5 minutes).

    • Measure the initial absorbance (A1) at 340 nm.

    • Add the PEPC starting reagent to each cuvette, mix, and continue the incubation.

    • Measure the final absorbance (A2) at 340 nm after a second specified incubation period (e.g., 5 minutes).

  • Calculation:

    • Calculate the change in absorbance (ΔA) for each sample: ΔA = A1 - A2.

    • Calculate the bicarbonate concentration using the following formula: [HCO₃⁻] (mEq/L) = (ΔA_sample / ΔA_standard) * [Standard]

Quality Control:

  • Run control sera with known bicarbonate concentrations with each batch of samples to ensure the accuracy and reliability of the results.

  • The results of the controls should fall within the manufacturer's specified ranges.

Conclusion

The bicarbonate buffer system, with this compound as a central component, is a dynamic and efficient mechanism for maintaining blood pH homeostasis. A thorough understanding of its principles and the ability to accurately measure its components are fundamental for researchers and clinicians in various fields, including physiology, pharmacology, and drug development. The protocols provided herein offer a standardized approach to the experimental analysis of this vital physiological system.

References

Application of Carbonic Acid in Geological CO2 Sequestration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geological carbon sequestration is a important strategy for mitigating the atmospheric concentration of carbon dioxide (CO₂), a major contributor to climate change. This process involves capturing CO₂ from industrial sources and injecting it into deep geological formations for long-term storage. A critical component of the security and permanence of this storage is the in-situ formation of carbonic acid (H₂CO₃) and its subsequent reactions with the host rock. When CO₂ dissolves in formation water (brine), it forms this compound, a weak acid that can react with minerals in the reservoir rock.[1] This process, known as mineral carbonation, can lead to the precipitation of stable carbonate minerals, effectively locking CO₂ into a solid, stable form.[1][2] These application notes provide a detailed overview of the role of this compound in geological CO₂ sequestration, with a focus on quantitative data, experimental protocols, and the visualization of key processes.

Data Presentation

Quantitative Data on CO₂ Mineralization and Storage Efficiency

The efficiency of CO₂ sequestration is influenced by various factors, including the mineralogy of the storage formation, temperature, pressure, and fluid chemistry.[2] Basaltic rocks and deep saline aquifers are two of the most promising types of geological formations for CO₂ storage.[3]

Table 1: CO₂ Mineralization in Basalt Formations

ParameterValueConditionsSource
CO₂ Mineralization Rate 1.24 ± 0.52 kg of CO₂/m³ of basalt per year100 °C and 100 bar[4]
Mineralization Efficiency ~60% of injected CO₂ mineralized within two yearsWallula Basalt Pilot Project[2][5][6]
Pore Space Occupation ~4% of available reservoir pore space occupied by carbonatesPost-injection analysis at Wallula Basalt Pilot Project[2][5][6]
Optimal Temperature for Olivine Carbonation ~185°CLaboratory experiments[7]
Optimal Temperature for Wollastonite Carbonation ~100°CLaboratory experiments[7]

Table 2: CO₂ Storage Efficiency in Deep Saline Aquifers

Trapping MechanismStorage Efficiency Factor (P10 - P90)Formation ScaleSite-Specific ScaleSource
Various Lithologies 1.66% - 5.13%Formation Scale-[8]
Various Lithologies and Depositional Environments 4% - 17%-Site-Specific Scale[8]
Solubility Trapping Can account for 15-33% of injected CO₂ after 50 yearsMinnelusa Formation and Bunter Formation modeling[9]
Mineral Trapping Considered a long-term and highly secure trapping mechanismGeneral consensus[10]

Signaling Pathways and Logical Relationships

The process of CO₂ sequestration via this compound involves a series of interconnected chemical reactions and physical transport phenomena. These can be visualized as a signaling pathway from the initial injection of CO₂ to its final state as a stable mineral.

CO2_Sequestration_Pathway cluster_injection CO2 Injection & Dissolution cluster_reaction Geochemical Reactions cluster_trapping Mineral Trapping CO2_injected Supercritical CO2 Injection CO2_dissolved CO2 Dissolution in Brine CO2_injected->CO2_dissolved Mixing H2CO3 This compound (H2CO3) Formation CO2_dissolved->H2CO3 Hydration Dissociation H+ and HCO3- Dissociation H2CO3->Dissociation Mineral_dissolution Silicate & Carbonate Mineral Dissolution Dissociation->Mineral_dissolution Acidic environment Cation_release Release of Ca2+, Mg2+, Fe2+ Mineral_dissolution->Cation_release Carbonate_precipitation Carbonate Mineral Precipitation Cation_release->Carbonate_precipitation Reaction with HCO3- Stable_storage Permanent CO2 Storage (e.g., CaCO3, MgCO3) Carbonate_precipitation->Stable_storage

Caption: Geochemical pathway of CO₂ from injection to mineral trapping.

Experimental Protocols

High-Pressure CO₂-Rock Interaction Experiment

Objective: To investigate the geochemical reactions between CO₂-saturated brine and reservoir rock samples under simulated subsurface conditions.

Materials:

  • High-pressure, high-temperature reactor vessel (e.g., autoclave)

  • Syringe pump for CO₂ injection

  • Heating mantle or oven for temperature control

  • Pressure transducer and thermocouple

  • Rock core or crushed rock samples from the target reservoir

  • Synthetic brine mimicking the formation water composition

  • Analytical equipment: pH meter, ion chromatograph (IC), inductively coupled plasma mass spectrometer (ICP-MS), scanning electron microscope (SEM), X-ray diffractometer (XRD)

Procedure:

  • Sample Preparation:

    • Characterize the initial mineralogy and surface area of the rock samples using XRD and BET analysis, respectively.

    • Clean and dry the rock samples to remove any contaminants.

  • Brine Preparation:

    • Prepare a synthetic brine with a composition matching the target geological formation.

    • Degas the brine to remove dissolved oxygen.

  • Experimental Setup:

    • Place a known mass of the rock sample and a specific volume of brine into the reactor vessel.

    • Seal the reactor and heat it to the desired reservoir temperature.

  • CO₂ Injection:

    • Once the temperature has stabilized, inject liquid CO₂ into the reactor using the syringe pump until the target pressure is reached.

  • Reaction Monitoring:

    • Maintain the system at a constant temperature and pressure for the duration of the experiment (days to months).

    • Periodically, collect aqueous samples from the reactor to analyze for changes in pH, alkalinity, and elemental concentrations using IC and ICP-MS.

  • Post-Experiment Analysis:

    • At the end of the experiment, carefully depressurize and cool the reactor.

    • Recover the rock samples and analyze them using SEM to observe changes in mineral morphology and XRD to identify any newly formed carbonate minerals.

Core Flooding Experiment

Objective: To evaluate the changes in petrophysical properties (porosity, permeability) and CO₂ trapping efficiency in a reservoir rock core during the flow of CO₂-saturated brine.

Materials:

  • Core flooding apparatus, including a core holder, pumps for fluid injection, pressure and temperature controllers, and a back-pressure regulator.

  • Reservoir rock core plug.

  • Synthetic brine and supercritical CO₂.

  • Effluent fluid collection system.

  • Analytical equipment for fluid and rock analysis as in the previous protocol.

Procedure:

  • Core Preparation:

    • Clean, dry, and characterize the initial porosity and permeability of the core plug.

    • Saturate the core with the synthetic brine.

  • Experimental Setup:

    • Install the saturated core into the core holder and apply confining pressure to simulate overburden stress.

    • Heat the system to the reservoir temperature.

  • CO₂-Saturated Brine Injection:

    • Inject CO₂-saturated brine through the core at a constant flow rate.

    • Monitor the differential pressure across the core to calculate permeability changes in real-time.

  • Effluent Analysis:

    • Collect effluent fluid samples at regular intervals and analyze for pH, alkalinity, and dissolved ion concentrations.

  • Post-Experiment Analysis:

    • After the experiment, carefully remove the core and perform post-characterization of porosity and permeability.

    • Analyze sections of the core using SEM and XRD to identify mineral dissolution and precipitation.

Experimental_Workflow_Core_Flooding cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis A Core Plug Preparation (Cleaning, Drying) B Initial Characterization (Porosity, Permeability, XRD) A->B C Brine Saturation B->C D Core Installation in Holder E Apply Confining Pressure & Temperature D->E F CO2-Saturated Brine Injection E->F G Monitor Pressure & Collect Effluent F->G H Final Petrophysical Measurements F->H I Effluent Geochemical Analysis G->I J Core Mineralogical Analysis (SEM, XRD) H->J

Caption: Workflow for a typical CO₂ core flooding experiment.

Monitoring and Analytical Techniques

Effective monitoring is crucial to verify the security and efficiency of geological CO₂ sequestration. Several analytical techniques are employed to detect and quantify the effects of this compound and subsequent mineral carbonation.

Table 3: Analytical Techniques for Monitoring CO₂ Sequestration

TechniqueApplicationInformation Obtained
Scanning Electron Microscopy (SEM) Analysis of rock samplesVisualization of mineral dissolution and precipitation, changes in pore structure.[10]
X-ray Diffraction (XRD) Mineralogical analysis of rock samplesIdentification and quantification of mineral phases, including newly formed carbonates.[10]
Ion Chromatography (IC) Analysis of brine samplesMeasurement of major anion and cation concentrations.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Analysis of brine samplesMeasurement of trace element concentrations.
pH and Alkalinity Titration Analysis of brine samplesDetermination of the acidity and buffering capacity of the formation water.
Seismic Monitoring Reservoir-scale monitoringDetection of changes in the elastic properties of the rock due to fluid substitution and mineral precipitation.[11]

Conclusion

The formation of this compound is a cornerstone of secure geological CO₂ sequestration through mineral trapping. Understanding the quantitative aspects of these geochemical reactions and having robust experimental protocols are essential for accurately predicting the long-term fate of stored CO₂ and for optimizing injection strategies. The data, protocols, and visualizations provided in these application notes offer a comprehensive resource for researchers and professionals working to advance carbon capture and storage technologies.

References

Application Notes and Protocols for Modeling Carbonic Acid as an Intermediate in Ocean Acidification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ocean acidification, driven by the oceanic uptake of anthropogenic carbon dioxide (CO₂), is a critical area of environmental research with profound implications for marine ecosystems.[1][2] When CO₂ dissolves in seawater, it forms carbonic acid (H₂CO₃), a transient intermediate that rapidly dissociates and alters the marine carbonate system.[3][4][5][6] This process leads to a decrease in seawater pH and the concentration of carbonate ions (CO₃²⁻), which are essential for calcifying organisms like corals and mollusks to build their shells and skeletons.[3][6][7] Understanding the role of this compound is fundamental to accurately modeling and predicting the impacts of ocean acidification. These application notes provide an overview of the chemistry, experimental protocols for its study, and data presentation for modeling efforts.

The Chemistry of Ocean Acidification: The Central Role of this compound

The absorption of atmospheric CO₂ by the ocean initiates a series of chemical reactions. The formation of this compound is the pivotal first step in this cascade.[4][6]

  • Formation of this compound: Gaseous CO₂ from the atmosphere dissolves in seawater (H₂O) to form aqueous CO₂, which then reacts with water to form this compound (H₂CO₃).[8][9] CO₂ (atmospheric) ⇌ CO₂ (dissolved) CO₂ (dissolved) + H₂O ⇌ H₂CO₃ (this compound)

  • Dissociation of this compound: this compound is a weak acid that rapidly dissociates into a bicarbonate ion (HCO₃⁻) and a hydrogen ion (H⁺).[5][8][9] H₂CO₃ ⇌ H⁺ + HCO₃⁻

  • Further Dissociation: The bicarbonate ion can further dissociate into a carbonate ion (CO₃²⁻) and another hydrogen ion. HCO₃⁻ ⇌ H⁺ + CO₃²⁻

The release of hydrogen ions (H⁺) from these reactions increases the acidity of the ocean, leading to a decrease in pH.[4][10] Furthermore, the increased concentration of H⁺ ions drives a reaction with available carbonate ions to form more bicarbonate, thus reducing the availability of carbonate ions for marine calcifiers.[1][10]

Ocean_Acidification_Pathway CO2_atm Atmospheric CO₂ CO2_aq Dissolved CO₂ CO2_atm->CO2_aq Absorption H2CO3 This compound (H₂CO₃) (Intermediate) CO2_aq->H2CO3 + H₂O H_ion1 H⁺ (Hydrogen Ion) H2CO3->H_ion1 HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 pH_decrease Decreased Ocean pH (Increased Acidity) H_ion1->pH_decrease H_ion2 H⁺ (Hydrogen Ion) HCO3->H_ion2 CO3 CO₃²⁻ (Carbonate) HCO3->CO3 H_ion2->pH_decrease Calcification_impact Reduced availability for calcifying organisms CO3->Calcification_impact

Caption: Chemical pathway of ocean acidification.

Application Note 1: Quantifying the Seawater Carbonate System

To accurately model ocean acidification, it is essential to quantify the marine carbonate system. This is achieved by measuring at least two of the four primary parameters: pH, Total Alkalinity (TA), Dissolved Inorganic Carbon (DIC), and the partial pressure of CO₂ (pCO₂).[2]

  • pH: A measure of the hydrogen ion concentration.

  • Total Alkalinity (TA): The buffering capacity of seawater, or its ability to resist changes in pH.[11] It is the excess of proton acceptors over proton donors.[12]

  • Dissolved Inorganic Carbon (DIC): The sum of all dissolved inorganic carbon species in seawater, including dissolved CO₂, this compound, bicarbonate, and carbonate ions.

  • Partial Pressure of CO₂ (pCO₂): The pressure of CO₂ gas in equilibrium with the seawater.

Once two of these parameters are measured, the others can be calculated using established thermodynamic equations, often facilitated by software packages like CO2SYS.[13]

Data Presentation: Carbonate System Parameters

The following tables summarize projected changes in the global mean surface ocean carbonate system under different CO₂ emission scenarios.

Table 1: Projected Changes in Global Mean Surface Ocean pH

Scenario (IPCC) Pre-industrial (ca. 1850) Present Day End of Century (2100) Change from Pre-industrial % Increase in Acidity
Conservative ~8.2 ~8.1 ~7.98 - 8.06 -0.14 to -0.22 ~36%[14][15]

| Business-as-usual | ~8.2 | ~8.1 | ~7.77 - 7.89 | -0.31 to -0.43 | ~165%[14][15] |

Table 2: Corresponding Changes in Carbonate System Species (Business-as-usual Scenario)

Parameter Pre-industrial Value (approx.) End of Century (2100) Value (approx.) Percentage Change
pCO₂ (µatm) 280 >1000 >250% increase
Carbonate Ion [CO₃²⁻] (µmol/kg) 290 130 ~55% decrease[16]

| Bicarbonate Ion [HCO₃⁻] (µmol/kg) | 1,770 | 2,050 | ~16% increase |

Experimental Protocols

Detailed and standardized protocols are crucial for generating the high-quality data needed for robust modeling.

Protocol 1: Spectrophotometric Measurement of Seawater pH

This protocol is based on the use of a pH-sensitive indicator dye, typically m-cresol (B1676322) purple, and is widely used for its high precision and accuracy.

Objective: To determine the pH of a seawater sample on the total hydrogen ion scale (pHT).

Materials:

  • Spectrophotometer (diode array or scanning) with a 10 cm pathlength cuvette.

  • Thermostatted cuvette holder.

  • Purified m-cresol purple (mCP) indicator dye solution.

  • Seawater sample.

  • Temperature probe.

Procedure:

  • Sample Preparation: Collect the seawater sample using established methods to avoid gas exchange with the atmosphere.

  • Temperature Equilibration: Bring the seawater sample to a constant, known temperature (e.g., 25°C) using a water bath. The spectrophotometer's cuvette holder should also be equilibrated to this temperature.

  • Spectrophotometer Blank: Fill the cuvette with the seawater sample and measure the absorbance spectrum. This will serve as the blank.

  • Indicator Addition: Add a precise, small volume of the mCP indicator dye to the seawater sample in the cuvette. Mix gently to ensure homogeneity.

  • Absorbance Measurement: Measure the absorbance of the dye-infused sample at three wavelengths: the isosbestic point (~434 nm) and the absorbance peaks for the acidic (~578 nm) and basic (~730 nm) forms of the indicator.

  • Calculation: Calculate the pH using the following equation: pH_T = pK_e + log((R - e1) / (e2 - R * e3)) Where:

    • pK_e is the dissociation constant of the indicator at the given temperature and salinity.

    • R is the ratio of absorbances (e.g., A₅₇₈ / A₄₃₄).

    • e1, e2, and e3 are molar absorptivity ratios of the indicator dye.

Reference: For detailed standard operating procedures, refer to the "Guide to Best Practices for Ocean CO₂ Measurements" (Dickson, A.G., Sabine, C.L. and Christian, J.R., 2007).

Protocol 2: Experimental Design for Ocean Acidification Perturbation Studies

This protocol outlines a general workflow for conducting laboratory-based experiments to study the effects of ocean acidification on marine organisms.

Objective: To assess the biological response of a target organism to future ocean acidification scenarios.

Experimental Workflow:

Experimental_Workflow start Start: Define Hypothesis and Experimental Design acclimation 1. Organism Acclimation (Ambient Conditions) start->acclimation treatment_setup 2. Treatment Setup (Control & High-CO₂) acclimation->treatment_setup co2_manipulation CO₂ Manipulation: - CO₂ bubbling - Acid/base addition treatment_setup->co2_manipulation monitoring 3. Carbonate System Monitoring (Measure 2 of 4: pH, TA, DIC, pCO₂) treatment_setup->monitoring exposure 4. Experimental Exposure (Duration: days to months) monitoring->exposure response_measurement 5. Biological Response Measurement (e.g., Calcification, Growth, Metabolism) exposure->response_measurement data_analysis 6. Data Analysis & Interpretation response_measurement->data_analysis end End: Model Input & Publication data_analysis->end

Caption: Workflow for an ocean acidification experiment.

Methodology:

  • Experimental Design: A completely randomized design with multiple independent experimental units (replicates) per treatment is recommended to avoid confounding effects.[17]

  • CO₂ Manipulation:

    • Gas Bubbling: Premixed CO₂ gas is bubbled through seawater to achieve and maintain target pCO₂ levels. This method closely mimics the natural process of CO₂ dissolution.[18]

    • Acid/Carbonate Addition: Manipulation of DIC and TA by adding acid (e.g., HCl) and/or carbonate salts (e.g., NaHCO₃, Na₂CO₃) can also be used to achieve desired carbonate chemistry conditions.[17][18]

  • Carbonate Chemistry Monitoring:

    • Regularly (e.g., daily) measure at least two carbonate system parameters (e.g., pH and TA) from each experimental unit to ensure conditions are stable and at the target levels.

  • Biological Response Assessment:

    • At the end of the experiment, assess key biological variables. For calcifying organisms, this may include measuring changes in shell/skeleton mass, density, or surface integrity using techniques like micro-computed tomography (µXCT) or scanning electron microscopy (SEM).[7]

    • Physiological responses such as metabolic rate, growth, and reproductive output should also be quantified where relevant.

Accurate modeling of ocean acidification relies on a solid understanding of the intermediary role of this compound and high-quality data from controlled experiments. The protocols and data structures presented here provide a framework for researchers to generate robust and comparable datasets. By adhering to standardized methodologies for both chemical measurements and experimental design, the scientific community can improve the predictive power of ocean acidification models, which is essential for forecasting the future of marine ecosystems and informing policy decisions.

References

enzymatic catalysis of carbonic acid formation by carbonic anhydrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic catalysis of carbonic acid formation by carbonic anhydrase (CA), a ubiquitous enzyme crucial in physiological processes such as respiration, pH homeostasis, and bone metabolism. The following sections detail the enzyme's catalytic mechanism, present key kinetic and inhibition data, and provide detailed protocols for assessing its activity and inhibition, which are vital for basic research and the development of novel therapeutics targeting this enzyme family.

Catalytic Mechanism of Carbonic Anhydrase

Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. The active site of α-CAs features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.[1] The catalytic cycle can be summarized in two main steps:

  • Nucleophilic Attack: A zinc-bound hydroxide (B78521) ion, which is a potent nucleophile, attacks the carbon atom of a carbon dioxide molecule that has entered the active site. This forms a zinc-bound bicarbonate intermediate.[2]

  • Proton Shuttle and Regeneration of the Active Site: The bicarbonate ion is displaced by a water molecule. To regenerate the active, zinc-bound hydroxide form of the enzyme for the next catalytic cycle, a proton must be transferred from the zinc-bound water molecule to the surrounding medium. This is facilitated by a "proton shuttle," often involving a histidine residue (e.g., His64 in CA II), which accepts the proton and transfers it to buffer molecules in the solvent.[2]

The uncatalyzed hydration of CO₂ is a relatively slow reaction, but carbonic anhydrase can accelerate it by a factor of up to 10⁷, with some isoforms reaching catalytic rates near the diffusion-controlled limit.[3]

Carbonic Anhydrase Catalytic Cycle cluster_0 Catalytic Cycle E-Zn-OH Active Enzyme (Zinc-Hydroxide) E-Zn-HCO3 Zinc-Bicarbonate Intermediate E-Zn-OH->E-Zn-HCO3  + CO₂ E-Zn-H2O Inactive Enzyme (Zinc-Water) E-Zn-HCO3->E-Zn-H2O  + H₂O - HCO₃⁻ E-Zn-H2O->E-Zn-OH  - H⁺ (via Proton Shuttle)

Caption: Catalytic cycle of carbonic anhydrase.

Quantitative Data

The kinetic parameters and inhibition constants of carbonic anhydrases are essential for understanding their physiological roles and for the development of isoform-specific inhibitors.

Kinetic Parameters of Human Carbonic Anhydrase Isoforms

The following table summarizes the catalytic rate constant (kcat) and the Michaelis constant (Km) for the CO₂ hydration reaction for several key human carbonic anhydrase (hCA) isoforms. The catalytic efficiency (kcat/Km) is also provided, which indicates how efficiently the enzyme converts substrate to product at low substrate concentrations.

Isoformkcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference
hCA I2 x 10⁵45 x 10⁷[4]
hCA II1 x 10⁶128.3 x 10⁷[5]
hCA IX4.2 x 10⁵9.84.3 x 10⁷
hCA XII1.9 x 10⁵4.54.2 x 10⁷
Inhibition Constants (Ki) of Common Sulfonamide Inhibitors

Sulfonamides are a major class of carbonic anhydrase inhibitors. The table below presents the inhibition constants (Ki) for the clinically used inhibitor acetazolamide (B1664987) and the investigational inhibitor SLC-0111 against several hCA isoforms.[6] Lower Ki values indicate more potent inhibition.[6]

InhibitorhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Reference
Acetazolamide25012255.7[6]
SLC-011150809604.545[6]

Experimental Protocols

Accurate measurement of carbonic anhydrase activity and the potency of its inhibitors is fundamental for research and drug development. The following are detailed protocols for the most common assays.

Protocol 1: CO₂ Hydration Activity Assay using Stopped-Flow Spectrophotometry

This is the most accurate method for determining the kinetic parameters of the CO₂ hydration reaction.[7] It measures the initial rate of the pH change resulting from the formation of this compound.[8]

Principle: The hydration of CO₂ produces a proton, leading to a decrease in pH. This pH change is monitored in real-time using a pH indicator dye. The initial rate of change in absorbance of the indicator is proportional to the enzyme activity.

Stopped-Flow Assay Workflow Syringe1 Syringe A: Buffer + pH Indicator + Enzyme MixingChamber Rapid Mixing Chamber Syringe1->MixingChamber Syringe2 Syringe B: CO₂-Saturated Buffer Syringe2->MixingChamber ObservationCell Observation Cell MixingChamber->ObservationCell Spectrophotometer Spectrophotometer (Absorbance vs. Time) ObservationCell->Spectrophotometer

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase

  • Buffer (e.g., 20 mM Tris-HCl, pH 8.3)

  • pH indicator dye (e.g., 100 µM phenol (B47542) red)

  • CO₂ gas

  • Ice bath

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and equilibrate it to the desired temperature (e.g., 25°C).

    • Prepare a stock solution of the pH indicator in the assay buffer.

    • Prepare a stock solution of the purified carbonic anhydrase in the assay buffer. Keep on ice.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled deionized water for at least 30 minutes.[7]

  • Enzyme Reaction:

    • Load one syringe of the stopped-flow instrument with the enzyme solution mixed with the pH indicator in the assay buffer.

    • Load the second syringe with the CO₂-saturated water.

    • Initiate the rapid mixing of the two solutions.

  • Data Acquisition:

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red at pH 8.3) over time.

    • The initial linear slope of the absorbance change versus time corresponds to the initial velocity of the reaction.

  • Data Analysis:

    • Calculate the initial rate of proton production from the initial velocity using the Beer-Lambert law and the molar extinction coefficient of the pH indicator.

    • Determine the kinetic parameters (kcat and Km) by measuring the initial rates at various CO₂ concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Esterase Activity Assay using p-Nitrophenylacetate (p-NPA)

This is a simpler, colorimetric assay that utilizes the promiscuous esterase activity of many carbonic anhydrase isoforms.[9] It is suitable for high-throughput screening of inhibitors.

Principle: Carbonic anhydrase can hydrolyze the ester bond of p-nitrophenylacetate (p-NPA) to produce p-nitrophenol, which is a yellow-colored compound with an absorbance maximum at 400-405 nm. The rate of formation of p-nitrophenol is proportional to the enzyme's esterase activity.[10]

Esterase Assay Workflow PreparePlate Prepare 96-well Plate: Buffer + Enzyme ± Inhibitor AddSubstrate Add p-NPA Substrate PreparePlate->AddSubstrate Incubate Incubate at RT AddSubstrate->Incubate ReadAbsorbance Read Absorbance at 405 nm (Kinetic Mode) Incubate->ReadAbsorbance

Caption: Workflow for the p-NPA esterase activity assay.

Materials:

  • 96-well microplate reader

  • Purified carbonic anhydrase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenylacetate (p-NPA) stock solution (e.g., 100 mM in acetonitrile)

  • Test inhibitors

Procedure:

  • Preparation of Reaction Mixtures:

    • In a 96-well plate, add the assay buffer.

    • Add the carbonic anhydrase solution to each well to a final concentration that gives a linear rate of reaction.

    • For inhibitor screening, add various concentrations of the test compounds. Include a positive control (a known inhibitor like acetazolamide) and a negative control (vehicle).

  • Initiation of the Reaction:

    • Initiate the reaction by adding the p-NPA stock solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) at a constant temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • For inhibitor studies, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ and subsequently the Ki value.[11]

Protocol 3: Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) is a measure of the potency of an inhibitor. It can be determined using either the CO₂ hydration assay or the esterase assay.

Principle: The Ki is determined by measuring the enzyme activity at various substrate and inhibitor concentrations. The Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/Km)) can be used to calculate Ki from the half-maximal inhibitory concentration (IC₅₀) for competitive inhibitors.[4] For more accurate determination, especially for tight-binding inhibitors, direct fitting of the data to the appropriate inhibition model is recommended.

Procedure:

  • Determine the Km of the Substrate:

    • Measure the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.

    • Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.

  • Determine the IC₅₀ of the Inhibitor:

    • Measure the initial reaction velocity at a fixed substrate concentration (ideally close to the Km) and a range of inhibitor concentrations.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.

  • Calculate the Ki:

    • For competitive inhibitors, use the Cheng-Prusoff equation to calculate the Ki.

    • Alternatively, perform a global fit of the entire dataset (velocity at various substrate and inhibitor concentrations) to the appropriate competitive, non-competitive, or uncompetitive inhibition model to directly determine the Ki.

By following these detailed protocols and utilizing the provided quantitative data, researchers can effectively study the enzymatic activity of carbonic anhydrase and evaluate the potency of potential inhibitors, thereby advancing our understanding of this important enzyme and facilitating the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Carbonic Acid & Bicarbonate Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in maintaining the stability of carbonic acid and its related species (bicarbonate and carbonate) during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why is my bicarbonate/total CO2 reading lower than expected?

A1: A common cause for lower-than-expected readings is the premature decomposition of this compound into carbon dioxide (CO2) and water, with subsequent loss of CO2 gas from the sample. This can be triggered by several factors during sample preparation, including:

  • Exposure to Air: Leaving sample tubes uncapped can lead to a significant decrease in bicarbonate concentration, with losses of up to 6 mEq/L in just one hour.[1][2]

  • Temperature Increase: Higher temperatures promote the decomposition of this compound.[3] It is crucial to keep samples cool during transport and storage.

  • Low pH (Acidic Conditions): Acidification of the sample will drive the equilibrium from bicarbonate/carbonate towards this compound, and subsequently to CO2 and water, leading to CO2 loss if the system is not closed.

  • Delayed Analysis: The longer a sample is stored, the greater the potential for CO2 loss, especially if not properly preserved.[2][4] In some cases, serum bicarbonate is stable for up to 4 hours in closed, uncentrifuged tubes at room temperature.[5]

Q2: Can I freeze my samples to preserve the this compound/bicarbonate concentration?

A2: Freezing is generally not a recommended method for preserving water samples for carbonate chemistry analysis. The process of freezing can alter the sample's chemical composition and is not a reliable way to maintain the integrity of the dissolved inorganic carbon species.

Q3: What are the best practices for collecting water samples for dissolved inorganic carbon (DIC) analysis?

A3: To ensure the integrity of your DIC samples, follow these collection guidelines:

  • Minimize Turbulence: Collect samples with minimal disturbance to avoid the formation of air bubbles.

  • Use Appropriate Containers: Glass vials, particularly Pyrex, are recommended over plastic as plastic can be permeable to CO2.[6][7]

  • Eliminate Headspace: Fill the sample vial completely to ensure there is no air at the top.[6]

  • Proper Sealing: Use solid caps (B75204) or those with butyl rubber septa. Teflon-backed septa are permeable and can allow CO2 to diffuse out.[6]

  • Immediate Preservation: Add a preservative immediately after collection if the sample cannot be analyzed right away.[8]

Q4: What preservatives can be used to stabilize bicarbonate in my samples?

A4: Chemical preservation is often necessary for long-term storage. Common preservatives include:

  • Mercuric Chloride (HgCl2): A saturated solution is widely used to inhibit biological activity.[6][8][9] However, be aware that HgCl2 can be a weak acid and may lower the sample pH, potentially causing an overestimation of CO2.[9][10]

  • Silver Nitrate (B79036) (AgNO3): This has been shown to be an effective alternative to mercuric chloride for preserving dissolved gases, including CO2, for up to 3 months.[10]

  • Benzalkonium Chloride (BAC): In combination with filtration, BAC has been demonstrated to maintain sample integrity for extended periods (over 100 days) for both seawater and groundwater.[11]

  • Sodium Azide: This is another option, but some facilities may not accept samples preserved with it.[12][13]

It's important to note that for some analyses, such as pH, chemical preservatives cannot be used as they alter the carbonate chemistry. In such cases, immediate analysis is the best approach.[14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Consistently low bicarbonate readings in serum/plasma samples. 1. Sample exposure to air before or after centrifugation.[5] 2. Delay between sample collection and analysis.[2][4] 3. Inadequate sample volume requiring aliquoting, which increases air exposure.[15]1. Keep sample tubes capped at all times. 2. Analyze samples as quickly as possible. Serum bicarbonate is stable for 4 hours in a closed, uncentrifuged tube.[5] 3. Ensure proper sample volume is collected to avoid the need for transferring the sample.[15]
Variable results in water samples for DIC analysis. 1. Gas exchange with the atmosphere during collection.[16] 2. Use of improper storage vials (e.g., plastic).[7] 3. Ineffective preservation leading to microbial activity.[13]1. Collect samples with minimal agitation and no headspace.[6] 2. Store samples in clean Pyrex glass bottles with gas-tight seals.[7] 3. Preserve samples immediately with mercuric chloride or a suitable alternative and store them in a cool, dark place.[8]
Overestimation of CO2 in preserved freshwater samples. Mercuric chloride (HgCl2) can act as a weak acid, lowering the sample's pH and shifting the carbonate equilibrium towards CO2.[9][10]1. Consider using an alternative preservative such as silver nitrate (AgNO3).[10] 2. If using HgCl2, account for the potential pH shift in your calculations.
Poor peak shape or resolution for bicarbonate in ion chromatography. 1. Inappropriate mobile phase pH.[17] 2. Co-elution with other anions.1. Adjust the mobile phase pH. At pH levels above 6.3, this compound is converted to bicarbonate.[17] 2. Optimize the separation method, for example, by using a different column or mobile phase composition.

Data Summary

Stability of Serum Bicarbonate at Room Temperature

The following table summarizes the percentage deviation of serum bicarbonate concentration under different storage conditions before and after centrifugation. A deviation of less than 5.69% is considered stable.

ConditionTimePercentage Deviation (95% CI)Stable?
Uncentrifuged (Whole Blood) 2 hours-0.15% (-2.04, 1.74)Yes
4 hours-0.85% (-3.28, 1.58)Yes
Centrifuged (Closed Tube) 1 hour0.46% (-1.21, 2.12)Yes
2 hours0.18% (-2.22, 2.57)Yes
Centrifuged (Open Tube) 1 hour-6.46% (-7.57, -5.36)No
2 hours-10.67% (-12.13, -9.21)No
Data adapted from a 2023 stability study.[5]

Experimental Protocols

Protocol 1: Sample Collection and Preservation for Dissolved Inorganic Carbon (DIC) Analysis

This protocol is designed to minimize contamination and gas exchange during the collection of water samples.

  • Preparation:

    • Use clean, 250 mL Pyrex glass bottles.

    • Prepare a saturated solution of mercuric chloride (HgCl2) for preservation.

  • Sample Collection:

    • When collecting, allow the water to flow gently into the bottle, avoiding any splashing or bubbling.

    • Fill the bottle from the bottom up, allowing it to overflow for a few seconds to ensure no air bubbles are trapped.

    • Completely fill the bottle to eliminate any headspace.

  • Preservation:

    • Immediately after collection, add 100 µL of saturated HgCl2 solution.[8]

    • Carefully dry the neck of the bottle with a lint-free wipe.

  • Sealing and Storage:

    • Seal the bottle with a ground glass stopper lightly coated with Apiezon grease to ensure a gas-tight seal.[8]

    • Secure the stopper with tape or a clip.[8]

    • Store the samples in a cool, dark location until analysis.[8]

Protocol 2: Headspace Gas Chromatography for Bicarbonate Analysis

This method converts all dissolved carbonate species into CO2 for quantification by gas chromatography.

  • Sample Preparation:

    • Prepare 20 mL headspace vials containing 9.5 mL of 0.1 N Hydrochloric Acid (HCl).[18]

  • Sample Injection:

    • Using a disposable syringe with an 18-gauge needle, draw 0.5 mL of the water sample.[18]

    • Inject the sample through the rubber septum of the prepared headspace vial containing HCl.[18]

  • Equilibration and Analysis:

    • Allow the sample to equilibrate, during which the acid will convert all bicarbonate and carbonate to dissolved CO2, which will then partition into the headspace.

    • Withdraw 1 mL of the headspace gas using a gas-tight syringe.[18]

    • Inject the headspace sample into a gas chromatograph equipped with a thermal conductivity detector (TCD).[18]

  • Quantification:

    • Quantify the CO2 concentration based on a calibration curve prepared from standards.

    • The initial bicarbonate concentration can then be calculated based on the measured CO2.

Visualizations

cluster_Decomposition Factors Leading to this compound Decomposition cluster_Equilibrium Carbonate System Equilibrium cluster_Prevention Preventative Measures Increase_Temp Increased Temperature H2CO3 H2CO3 (this compound) Increase_Temp->H2CO3 Shifts equilibrium left Decrease_Pressure Decreased Pressure / Exposure to Air Decrease_Pressure->H2CO3 Promotes CO2 loss Decrease_pH Decreased pH (Acidification) HCO3 HCO3- (Bicarbonate) Decrease_pH->HCO3 Shifts equilibrium left CO2_aq CO2 (aq) + H2O CO2_aq->H2CO3 H2CO3->HCO3 + H+ CO2_g CO2 (gas) - Loss from Sample H2CO3->CO2_g Decomposition CO3 CO3-- (Carbonate) HCO3->CO3 + H+ Cool_Storage Refrigerate Samples Cool_Storage->Increase_Temp Counteracts No_Headspace Fill Vials Completely & Seal Tightly No_Headspace->Decrease_Pressure Counteracts Control_pH Maintain Appropriate pH / Use Buffers Control_pH->Decrease_pH Counteracts Chemical_Preservation Add Preservatives (e.g., HgCl2, AgNO3) Chemical_Preservation->H2CO3 Inhibits biological activity Prompt_Analysis Analyze Samples Quickly Prompt_Analysis->H2CO3 Minimizes decomposition time cluster_Workflow Recommended Sample Preparation Workflow Start Start Collect_Sample Collect Sample (Minimize air exposure, no headspace) Start->Collect_Sample Immediate_Analysis Immediate Analysis? Collect_Sample->Immediate_Analysis Analyze Perform Analysis Immediate_Analysis->Analyze Yes Preserve_Sample Add Preservative (e.g., HgCl2, AgNO3) Immediate_Analysis->Preserve_Sample No End End Analyze->End Store_Sample Store Sample (Refrigerated, dark, sealed glass vial) Preserve_Sample->Store_Sample Store_Sample->Analyze

References

optimizing conditions for the synthesis of stable carbonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of stable carbonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

Issue 1: Rapid Decomposition of this compound in Aqueous Solution

  • Symptom: Fizzing or gas evolution (CO2) is observed immediately upon attempted synthesis. The desired concentration of this compound is not achieved or maintained.

  • Root Cause: this compound is inherently unstable in water at ambient temperature and pressure, rapidly decomposing back into carbon dioxide and water.[1][2]

  • Solution Workflow:

    G A Rapid Decomposition Observed B Decrease Temperature A->B C Increase Pressure A->C D Use Anhydrous Conditions A->D E Successful Stabilization B->E C->E D->E

    Caption: Troubleshooting workflow for rapid decomposition.

  • Corrective Actions:

    • Lower the Temperature: Perform the synthesis and subsequent handling at low temperatures (e.g., near 0°C or below) to significantly slow the decomposition rate.[1]

    • Increase the Pressure: Higher pressures favor the formation of this compound from carbon dioxide and water, increasing its concentration and stability in solution.[1][3]

    • Consider Anhydrous Synthesis: In the complete absence of water, this compound is surprisingly stable.[4][5][6] Explore synthesis routes in non-aqueous solvents or through gas-phase reactions.

Issue 2: Low Yield of this compound

  • Symptom: The final concentration of this compound is consistently lower than theoretically expected.

  • Root Cause: The equilibrium between carbon dioxide, water, and this compound may not be sufficiently shifted towards the product.

  • Solution Pathway:

    G cluster_0 Low Yield Troubleshooting A Low this compound Yield B Increase CO2 Concentration A->B C Optimize Catalyst (if applicable) A->C D Ensure Stoichiometric Protonation A->D E Improved Yield B->E C->E D->E

    Caption: Logical steps to address low product yield.

  • Corrective Actions:

    • Increase Reactant Concentration: In aqueous systems, saturate the solution with carbon dioxide under pressure to drive the equilibrium towards this compound formation.

    • Optimize Protonation: When synthesizing from bicarbonate, ensure the dropwise and controlled addition of a strong acid to facilitate complete protonation at low temperatures.[7]

    • Catalyst Evaluation: While not broadly applicable for simple aqueous synthesis, specialized catalytic systems may be relevant in non-traditional synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for maintaining this compound stability in an aqueous solution?

A1: The stability of this compound in water is primarily dependent on temperature and pressure. Lower temperatures and higher pressures significantly enhance its stability by slowing the decomposition kinetics and shifting the equilibrium from CO2 and H2O.[1][3] For instance, at pressures above 2.4 GPa and temperatures exceeding 97°C, aqueous this compound becomes remarkably stable.[3]

Q2: Is it possible to synthesize pure, stable this compound?

A2: Yes, pure this compound can be synthesized and is surprisingly stable in the absence of water.[4][5][6] Methods for producing anhydrous this compound include the protonation of bicarbonate in a non-aqueous solvent like methanol (B129727) at cryogenic temperatures (around 100 K) and the proton irradiation of solid carbon dioxide.[5]

Q3: What is the actual pKa of this compound?

A3: There is a distinction to be made. The commonly cited pKa of around 6.35 is an apparent value that includes the equilibrium between aqueous CO2 and H2CO3.[1][5] The true pKa of the H2CO3 molecule itself is significantly lower, estimated to be around 3.45 to 3.75, making it a much stronger acid than the apparent value suggests.[5][7]

Q4: Can I use metal carbonates as a starting material?

A4: Yes, metal carbonates or bicarbonates are common starting materials. The synthesis involves the protonation of the carbonate or bicarbonate ion. For example, reacting potassium bicarbonate (KHCO3) with an acid like HBr in an aqueous solution at low temperatures is a known method.[7] The reaction of strong acids with calcium carbonate can also produce this compound.[8]

Quantitative Data Summary

Table 1: Stability of this compound under Various Conditions

ConditionObservationReference
Ambient Temperature & Pressure (Aqueous)Highly unstable, rapid decomposition to CO2 and H2O.[1]
Low Temperature (Aqueous)Increased stability, slower decomposition.[1]
High Pressure (>2.4 GPa) & High Temperature (>97°C) (Aqueous)Becomes a stable species.[3]
Anhydrous (Gas Phase)Predicted to have a very long half-life (180,000 years).[6]
Anhydrous (Solid, <230 K)Can be produced and stored without decomposition.[9]

Table 2: Key Physicochemical Constants for this compound

ParameterValueNotes
True pKa1~3.45 - 3.75For the dissociation of H2CO3 into H+ and HCO3-.
Apparent pKa1~6.35Includes the equilibrium with dissolved CO2.[1][5]
pKa2~10.33For the dissociation of HCO3- into H+ and CO3^2-.[5]
Equilibrium Constant (Kh) for CO2 + H2O ⇌ H2CO31.70 x 10^-3 (at 25°C)Indicates that the majority of dissolved CO2 is not converted to H2CO3.[6]

Experimental Protocols

Protocol 1: Low-Temperature Aqueous Synthesis from Bicarbonate

This protocol is a generalized method for producing a solution of this compound for immediate use.

  • Preparation: Prepare a saturated solution of potassium bicarbonate (KHCO3) in deionized water. Cool this solution to approximately 0°C in an ice bath.

  • Acidification: While vigorously stirring the bicarbonate solution, slowly add a pre-chilled strong acid (e.g., HCl) dropwise. The temperature must be maintained at or near 0°C throughout the addition.

  • Monitoring: Monitor the pH of the solution. The target pH should be carefully controlled to protonate the bicarbonate without causing excessive effervescence.

  • Use: The resulting solution contains this compound and should be used immediately for subsequent experiments, as it will decompose upon warming.

Protocol 2: Synthesis via Carbon Dioxide Hydration under Pressure

This method aims to increase the concentration of this compound in an aqueous solution.

  • Apparatus: A high-pressure reaction vessel capable of being cooled is required.

  • Procedure: Place chilled, deionized water into the reaction vessel.

  • Pressurization: Purge the vessel with CO2 gas and then pressurize it to the desired level. The higher the pressure, the more CO2 will dissolve and convert to this compound.

  • Equilibration: Allow the system to equilibrate at a low temperature while maintaining pressure. The time required for equilibration will depend on the specific conditions.

  • Analysis: The resulting solution can be analyzed for its this compound content, typically through indirect methods due to its instability upon depressurization.

Experimental Workflow Diagram

G cluster_0 Synthesis Phase cluster_1 Stabilization & Handling cluster_2 Analysis/Use A Select Synthesis Route B Aqueous Low-Temp Protonation A->B C Anhydrous Method A->C D High-Pressure Hydration A->D E Maintain Low Temperature B->E G Strict Anhydrous Conditions C->G F Maintain High Pressure D->F H Immediate Use in Subsequent Reaction E->H I Spectroscopic Characterization E->I F->I G->I

References

overcoming challenges in the spectroscopic detection of carbonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the spectroscopic detection of carbonic acid (H₂CO₃).

Frequently Asked Questions (FAQs)

Q1: Why is the spectroscopic detection of this compound so challenging?

A1: The primary challenge lies in the inherent instability of this compound. In aqueous solutions at room temperature and standard pressure, it rapidly decomposes into water (H₂O) and carbon dioxide (CO₂). This instability is a significant hurdle for direct spectroscopic measurement, as the molecule may break down before or during analysis.[1][2] The presence of even a single water molecule can catalyze this decomposition.[3]

Q2: What are the most common spectroscopic techniques for detecting this compound?

A2: Infrared (IR) and Raman spectroscopy are the most frequently employed techniques for the characterization of solid and gas-phase this compound.[1][4] These methods provide detailed information about the vibrational modes of the molecule, allowing for its identification and structural analysis. More recently, photoelectron spectroscopy has been utilized to differentiate between its various conformers.

Q3: How can I stabilize my this compound sample for spectroscopic analysis?

A3: Several methods can be used to stabilize this compound for spectroscopic measurements:

  • Cryogenic Techniques: Matrix isolation is a common method where this compound is trapped in an inert gas matrix (like argon) at very low temperatures (around 10 K).[5][6] This prevents decomposition and allows for detailed spectroscopic analysis.

  • High-Pressure and High-Temperature Conditions: this compound has been shown to be stable in aqueous solutions at high pressures (starting from 2.4 GPa) and temperatures (above 97 °C).[7]

  • Anhydrous Environments: In the complete absence of water, pure this compound is remarkably stable, with a calculated half-life of 180,000 years in the gas phase.[3]

Q4: What are the different forms of solid this compound I might encounter?

A4: Solid this compound can exist in two different crystalline forms, known as polymorphs: α-carbonic acid and β-carbonic acid.[1][4] These polymorphs have distinct spectroscopic signatures in both IR and Raman spectra. Additionally, in the gas phase, this compound can exist as different rotational isomers, or conformers, with the cis-cis and cis-trans forms being the most studied.

Troubleshooting Guides

Problem 1: No discernible this compound signal in my spectrum.
Possible Cause Recommended Solution
Sample Decomposition Ensure your experimental setup minimizes the presence of water, which catalyzes decomposition.[3] For aqueous solutions, consider using rapid-flow techniques or stabilizing the sample under high pressure and temperature.[7] For solid or gas-phase analysis, cryogenic methods like matrix isolation are highly effective.[5][6]
Low Concentration The concentration of this compound in equilibrium with CO₂ and water is often very low. Attempt to synthesize a more concentrated sample, for example, by protonating bicarbonate salts at low temperatures.[8]
Incorrect Spectroscopic Parameters Optimize your spectrometer settings. For IR spectroscopy of matrix-isolated samples, a high-resolution instrument with an evacuated optical path is recommended to minimize atmospheric interference.
Problem 2: My spectra are dominated by water and CO₂ signals.
Possible Cause Recommended Solution
Sample Decomposition As this compound decomposes, the concentration of water and CO₂ increases, leading to stronger signals from these species. Refer to the solutions for "Sample Decomposition" in Problem 1.
Atmospheric Interference For IR spectroscopy, atmospheric water vapor and CO₂ can obscure the spectral regions of interest. Purge your spectrometer with an inert gas (like nitrogen or argon) or use a vacuum spectrometer.
Solvent Interference (Aqueous Solutions) Water is a strong IR absorber and can mask the signals of solutes.[9][10] For IR analysis of aqueous solutions, use a short pathlength cell and subtract a solvent blank. Alternatively, Raman spectroscopy is less sensitive to water and may provide a clearer spectrum of this compound.[11]
Problem 3: I am unsure which polymorph or conformer of this compound I have.
Possible Cause Recommended Solution
Overlapping Spectral Features The IR and Raman spectra of the α and β polymorphs, as well as the cis-cis and cis-trans conformers, have distinct but sometimes overlapping peaks.
Lack of Reference Spectra Carefully compare your experimental spectra to the reference data provided in the "Quantitative Data" section below. The presence or absence of specific bands can help in identifying the form of this compound. For example, in the Raman spectrum, an intense band at 192 cm⁻¹ is characteristic of the β-polymorph.[1]

Quantitative Data

Table 1: Stability of this compound Under Various Conditions
Condition Temperature Half-life Reference
Water-free (gas phase)-180,000 years (calculated)[3]
1:3 complex with water-~1 minute[2]
Solid β-H₂CO₃ in humid atmosphere (50-70% relative humidity)260 K~30 minutes[7]
Solid β-H₂CO₃ in humid atmosphere (50-70% relative humidity)< 240 KStable for prolonged periods[7]
Irradiated solid H₂CO₃14 K, 100 K11 eV/molecule (destruction dose)[12][13]
Irradiated solid H₂CO₃200 K7 eV/molecule (destruction dose)[12][13]
Table 2: Characteristic IR and Raman Bands for this compound Polymorphs
Polymorph Technique Wavenumber (cm⁻¹) Assignment Reference
α-H₂CO₃ Raman3057, 3039, 2976ν(O–H)[1]
1630ν(C=O)[1]
1489, 1465, 1447, 1427ν(C(OH))[1]
1203δ(COH)[1]
928π(OH), δ(COH···O)[1]
681δ(COO)[1]
IR1711ν(C=O)[4]
1422-1479asym. ν(COH)[1]
1311, 1327asym. ν(COH)[1]
β-H₂CO₃ Raman192Inter-dimer stretching[1]
IR & RamanMutual exclusion observed (bands at different positions)-[1][4]

Experimental Protocols

Protocol 1: Matrix Isolation Infrared Spectroscopy of this compound

This protocol outlines the general steps for trapping and analyzing this compound in a cryogenic matrix.

  • Sample Preparation:

    • Synthesize solid this compound using a cryogenic technique, for example, by protonating a bicarbonate salt (e.g., KHCO₃) with an acid (e.g., HCl in methanol) at low temperatures (80-210 K).[1]

    • Remove the solvent under vacuum to obtain a thin film of solid this compound.

  • Matrix Isolation Setup:

    • Utilize a high-vacuum chamber equipped with a cryostat capable of reaching temperatures around 10 K.

    • The cryostat should have a transparent window (e.g., KBr or CsI) onto which the matrix will be deposited.

    • Prepare a gas mixture of an inert matrix gas (e.g., argon) and the gaseous this compound sample. The sample can be introduced by controlled sublimation from the prepared thin film.

  • Deposition:

    • Cool the transparent window to the desired low temperature (e.g., 10 K).

    • Slowly deposit the gas mixture onto the cold window. The this compound molecules will be trapped within the solid argon matrix.

  • Spectroscopic Measurement:

    • Record the infrared spectrum of the matrix-isolated sample using a high-resolution FTIR spectrometer.

    • It is advisable to use a spectrometer with an evacuated optical path to minimize interference from atmospheric CO₂ and water vapor.

  • Data Analysis:

    • Analyze the resulting spectrum to identify the characteristic vibrational bands of this compound. Compare the observed peak positions with reference data to identify the conformers present.

Protocol 2: High-Pressure Raman Spectroscopy of this compound

This protocol describes the general procedure for analyzing this compound under high pressure using a diamond anvil cell (DAC).

  • Diamond Anvil Cell Preparation:

    • Select and clean two high-quality, low-fluorescence diamonds.

    • Prepare a gasket (e.g., from rhenium or stainless steel) with a small sample chamber drilled in the center.

    • Place a small ruby chip into the sample chamber to serve as a pressure calibrant.

  • Sample Loading:

    • Load the sample (e.g., a mixture of liquid water and solid CO₂) into the sample chamber of the DAC.

    • A pressure-transmitting medium (e.g., a noble gas) may be used to ensure hydrostatic conditions.

  • Pressurization and Heating:

    • Gradually increase the pressure by tightening the screws of the DAC. Monitor the pressure by measuring the fluorescence of the ruby chip.

    • If required, the sample can be heated using an external resistive heater or by laser heating.

  • Raman Spectroscopy:

    • Mount the DAC on the stage of a Raman microscope.

    • Focus the laser onto the sample within the chamber.

    • Acquire the Raman spectrum, paying attention to the characteristic peaks of this compound, water, and CO₂ at high pressure.

  • Data Analysis:

    • Analyze the spectra to identify the vibrational modes of this compound under high pressure.

    • The pressure-induced shifts in the Raman bands can provide information about the structural changes in the molecule.

Visualizations

experimental_workflow_matrix_isolation cluster_prep Sample Preparation cluster_setup Matrix Isolation Setup cluster_measurement Measurement & Analysis prep1 Protonate Bicarbonate Salt (e.g., KHCO₃ + HCl in Methanol) prep2 Cryogenic Conditions (80-210 K) prep1->prep2 prep3 Remove Solvent (Vacuum) prep2->prep3 setup3 Sublime this compound prep3->setup3 setup1 High-Vacuum Chamber setup2 Cryostat with Cold Window (~10 K) setup1->setup2 setup4 Mix with Inert Gas (e.g., Argon) setup3->setup4 dep Deposit Gas Mixture onto Cold Window setup4->dep spec Acquire IR Spectrum (FTIR) dep->spec ana Data Analysis: Identify Bands, Compare to Reference Spectra spec->ana

Caption: Experimental workflow for matrix isolation IR spectroscopy of this compound.

experimental_workflow_high_pressure_raman cluster_prep DAC Preparation cluster_loading Sample Loading cluster_measurement Measurement & Analysis prep1 Clean Diamonds prep2 Prepare Gasket with Sample Chamber prep1->prep2 prep3 Insert Ruby Pressure Calibrant prep2->prep3 load1 Load Sample (e.g., H₂O + CO₂) prep3->load1 load2 Add Pressure-Transmitting Medium (optional) load1->load2 press Pressurize and Heat (if required) load2->press spec Acquire Raman Spectrum press->spec ana Data Analysis: Identify Vibrational Modes, Analyze Pressure-Induced Shifts spec->ana

Caption: Experimental workflow for high-pressure Raman spectroscopy of this compound.

carbonic_acid_instability cluster_factors Influencing Factors H2CO3 This compound (H₂CO₃) Decomposition Decomposition H2CO3->Decomposition Products Water (H₂O) + Carbon Dioxide (CO₂) Decomposition->Products Water Presence of Water (Catalyst) Water->Decomposition accelerates Temp Increased Temperature Temp->Decomposition promotes Pressure Low Pressure Pressure->Decomposition favors

Caption: Factors influencing the instability and decomposition of this compound.

References

Technical Support Center: High-Resolution Carbonic Acid Spectra in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the resolution of carbonic acid spectra in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to obtain a high-resolution spectrum of this compound in water?

A1: Obtaining a high-resolution spectrum of this compound (H₂CO₃) in an aqueous solution is challenging due to two primary factors:

  • Instability and Short Lifetime: this compound is a transient species with a very short lifetime, existing for only a fraction of a second in water before it dissociates into bicarbonate (HCO₃⁻) and a proton (H⁺). This rapid equilibrium makes it difficult to achieve a sufficiently high concentration for direct spectroscopic measurement.

  • Strong Water Absorbance: The vibrational signals of water are very strong and can overlap with and obscure the weaker signals from the dissolved this compound and its related species, particularly in infrared (IR) spectroscopy.

Q2: What are the characteristic spectral peaks for this compound and its related species in aqueous solutions?

A2: The primary species in the this compound equilibrium are this compound (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻). Their identification is based on characteristic peaks in Raman and Infrared (IR) spectroscopy.

Data Presentation: Spectral Peak Positions

The following table summarizes the key vibrational modes for each species. Note that the exact peak positions can shift based on factors like concentration, pH, and temperature.

SpeciesSpectroscopyPeak Position (cm⁻¹)Vibrational Mode Assignment
This compound (H₂CO₃) Raman~960δ(COH-O) stretching
IR (solid phase)1630ν(C=O)
IR (solid phase)1427-1489νₐₛ[C(OH)₂]
IR (solid phase)1203δ(COH)
IR (solid phase)1093νₛ[C(OH)₂]
Bicarbonate (HCO₃⁻) Raman~1017 ν(C-OH) symmetric stretch (strong, characteristic)
Raman~1360CO symmetric stretch
Raman~634, ~673Deformation modes
IR~1630νₐₛ(CO₂⁻)
IR~1360νₛ(CO₂⁻)
IR~835δ(O-C-O)
Carbonate (CO₃²⁻) Raman~1067 ν(C-O) symmetric stretch (strong, characteristic)
IR~1415νₐₛ(C-O)
IR~880δ(O-C-O)

Note: Data for aqueous this compound is limited due to its instability. Solid-phase data is provided as a reference.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio in Raman Spectra

Symptoms:

  • Weak Raman signal for carbonate/bicarbonate species.

  • High background noise obscuring the peaks of interest.

Possible Causes and Solutions:

CauseSolution
Low Analyte Concentration Increase the concentration of the carbonate/bicarbonate solution if experimentally permissible. For in-situ generation of this compound, optimize the mixing ratio of bicarbonate and acid.
Inadequate Laser Power Gradually increase the laser power. Be cautious to avoid sample heating or degradation, which can alter the equilibrium.
Suboptimal Laser Wavelength If fluorescence is high, switch to a longer wavelength laser (e.g., 785 nm or 1064 nm) to minimize fluorescence excitation.
Poor Signal Collection Ensure the optics are correctly aligned. Use a higher numerical aperture objective for better light collection. Increase the signal acquisition time.
Issue 2: Overlapping Spectral Peaks

Symptoms:

  • Difficulty in distinguishing between the peaks of this compound, bicarbonate, and water.

  • Broad, unresolved spectral features.

Possible Causes and Solutions:

CauseSolution
Spectral Overlap Employ spectral deconvolution algorithms to resolve overlapping bands. This involves fitting the experimental spectrum with a sum of known peak shapes (e.g., Gaussian, Lorentzian).
Broad Peaks due to Heterogeneity If the sample is heterogeneous, consider using confocal Raman microscopy to focus on a uniform area.
Water Interference (IR) For ATR-FTIR, ensure good contact between the sample and the ATR crystal to maximize the signal from the solution. Perform a background subtraction with pure water.
Issue 3: Baseline Drift and Artifacts in ATR-FTIR Spectra

Symptoms:

  • Sloping or curved baseline.

  • Presence of unexpected peaks, especially around 2350 cm⁻¹ (CO₂) and 1640 cm⁻¹/3400 cm⁻¹ (H₂O).

Possible Causes and Solutions:

CauseSolution
Atmospheric CO₂ and H₂O Purge the spectrometer's sample compartment with dry nitrogen or air to minimize atmospheric interference.
Temperature Fluctuations Allow the instrument and sample to reach thermal equilibrium before measurement.
Improper Background Collection Ensure the ATR crystal is clean before collecting the background spectrum. The background should be collected under the same conditions as the sample measurement.
Poor Sample-Crystal Contact Ensure the aqueous solution fully covers the ATR crystal and that there are no air bubbles.

Experimental Protocols

ATR-FTIR Spectroscopy for Aqueous Carbonate Solutions

Objective: To obtain an infrared spectrum of aqueous solutions containing carbonate and bicarbonate.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has stabilized.

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Purge the sample compartment with dry nitrogen or air.

  • Background Collection:

    • Collect a background spectrum with the clean, dry ATR crystal. This will account for the absorbance of the crystal and the atmospheric components.

  • Sample Measurement:

    • Place a small drop of the aqueous solution onto the ATR crystal, ensuring it is fully covered.

    • Acquire the sample spectrum. The number of scans can be increased to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Perform a baseline correction to remove any broad background features.

    • If necessary, subtract the spectrum of pure water to better visualize the solute peaks.

Raman Spectroscopy for In-situ Generation and Measurement of this compound

Objective: To generate this compound in an aqueous solution and measure its Raman spectrum.

Methodology:

  • Instrument Setup:

    • Calibrate the Raman spectrometer using a standard reference material.

    • Select an appropriate laser wavelength, balancing signal intensity with potential fluorescence.

    • Align the laser and collection optics.

  • Sample Preparation:

    • Prepare separate solutions of sodium bicarbonate (e.g., 1 M) and a strong acid (e.g., 1 M HCl).

    • Use a flow cell or a mixing apparatus that allows for the rapid and continuous mixing of the two solutions at the point of laser focus.

  • Data Acquisition:

    • Initiate the flow and mixing of the bicarbonate and acid solutions.

    • Focus the laser on the mixing zone where the concentration of this compound is expected to be highest.

    • Acquire the Raman spectrum. Adjust the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Perform cosmic ray removal and baseline correction on the acquired spectrum.

    • Normalize the spectrum if necessary for quantitative comparisons.

    • Use spectral deconvolution to separate the overlapping peaks of the different carbonate species.

Visualizations

experimental_workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Prepare Bicarbonate & Acid Solutions p2 Calibrate & Align Spectrometer a1 Mix Solutions (In-situ H₂CO₃ generation) p2->a1 a2 Acquire Spectrum (Raman or ATR-FTIR) a1->a2 d1 Baseline Correction & Normalization a2->d1 d2 Spectral Deconvolution d1->d2 d3 Peak Assignment & Resolution Improvement d2->d3

Caption: Experimental workflow for obtaining high-resolution this compound spectra.

troubleshooting_logic start Poor Spectral Resolution q1 Is the Signal-to-Noise Ratio Low? start->q1 q2 Are Peaks Overlapping? q1->q2 No sol1 Increase Laser Power/ Acquisition Time q1->sol1 Yes q3 Is there Baseline Drift or Artifacts? q2->q3 No sol2 Use Spectral Deconvolution q2->sol2 Yes sol3 Purge Instrument/ Recalibrate Background q3->sol3 Yes

Caption: Troubleshooting logic for poor spectral resolution.

carbonic_acid_equilibrium co2 CO₂ (aq) + H₂O h2co3 H₂CO₃ (this compound) co2->h2co3 hco3 HCO₃⁻ + H⁺ (Bicarbonate) h2co3->hco3 co3 CO₃²⁻ + 2H⁺ (Carbonate) hco3->co3

Caption: this compound equilibrium pathway in aqueous solution.

Technical Support Center: Strategies for Increasing the Yield of Isolated Carbonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and isolation of carbonic acid (H₂CO₃).

Frequently Asked Questions (FAQs)

Q1: My attempts to isolate this compound consistently result in very low or no yield. What is the most likely cause?

The most probable cause is the inherent instability of this compound, especially in the presence of water. This compound rapidly decomposes into carbon dioxide (CO₂) and water (H₂O).[1] Even trace amounts of water can catalyze this decomposition.[1] To increase the yield, it is crucial to work under strictly anhydrous and often cryogenic conditions.

Q2: What are the primary methods for synthesizing this compound?

Several methods have been reported for the synthesis of this compound, including:

  • Protonation of Bicarbonate: This involves the reaction of a bicarbonate salt (e.g., potassium bicarbonate) with a strong acid (e.g., hydrochloric acid) in an anhydrous solvent like methanol (B129727) at very low temperatures (around 100 K).[1]

  • Proton Irradiation of Solid Carbon Dioxide: This method involves irradiating a mixture of solid CO₂ and ice with protons.[1]

  • High-Pressure Synthesis: this compound can be synthesized by reacting water and carbon dioxide under high pressure, often in a diamond anvil cell.[2]

Q3: At what temperatures is this compound stable?

Solid this compound can be produced and stored without significant decomposition at temperatures up to 230 K.[3] Gaseous this compound has been shown to be stable at temperatures up to -30°C (243 K).[3]

Q4: How can I confirm that I have successfully synthesized this compound?

Due to its instability, characterization is typically performed in situ at low temperatures. The most common method is Fourier-transform infrared (FTIR) spectroscopy. Matrix isolation techniques, where the gaseous this compound is trapped in an inert gas matrix (like argon) at cryogenic temperatures, allow for spectroscopic analysis.[3][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Presence of water leading to decomposition.Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried at >120°C). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Temperature is too high.Maintain cryogenic temperatures throughout the synthesis and isolation process. Use appropriate cooling baths (e.g., liquid nitrogen, dry ice/acetone).
Incomplete reaction of starting materials.Ensure stoichiometric amounts of reactants are used. Optimize reaction time to allow for complete conversion.
Product Decomposes During Isolation Warming of the sample during workup.Keep the product at cryogenic temperatures during all handling and transfer steps.
Exposure to atmospheric moisture.Work in a glove box or under a continuous flow of dry, inert gas.
Difficulty in Characterizing the Product Insufficient concentration of the isolated product.Attempt to concentrate the sample at low temperatures, if possible with your setup.
Inappropriate analytical technique.Use analytical methods suitable for unstable, low-temperature samples, such as matrix isolation FTIR spectroscopy.

Experimental Protocols

The following are generalized methodologies based on published research and should be adapted to your specific experimental setup and safety protocols.

Protocol 1: Low-Temperature Synthesis via Protonation of Bicarbonate

This method is based on the acid-base reaction between potassium bicarbonate and hydrochloric acid in methanol at cryogenic temperatures.

Materials:

  • Potassium bicarbonate (KHCO₃), dried

  • Anhydrous methanol (CH₃OH)

  • Anhydrous solution of hydrochloric acid (HCl) in methanol

  • Liquid nitrogen

Procedure:

  • Cool a reaction vessel to approximately 100 K using liquid nitrogen.

  • Prepare a solution of potassium bicarbonate in anhydrous methanol and add it to the cooled reaction vessel.

  • Slowly add a pre-cooled, stoichiometric amount of anhydrous HCl in methanol to the bicarbonate solution with constant stirring.

  • The reaction produces solid this compound, which precipitates out of the solution.

  • Isolate the solid product at low temperature, for instance by filtration in a pre-cooled apparatus.

  • Maintain the isolated product at or below cryogenic temperatures for storage and analysis.

Protocol 2: High-Pressure Synthesis in a Diamond Anvil Cell

This method involves the direct reaction of water and carbon dioxide under high pressure.

Materials:

  • Deionized water

  • Pure carbon dioxide

  • Diamond anvil cell (DAC)

Procedure:

  • Load a small amount of water and condensed carbon dioxide into the gasket of a diamond anvil cell.

  • Increase the pressure within the DAC to the desired level (e.g., several GPa).

  • In some variations of this method, laser heating is applied to the sample within the DAC to facilitate the reaction.[2]

  • The formation of this compound can be monitored in situ using techniques such as Raman spectroscopy or X-ray diffraction.[2]

Data Presentation

Table 1: Conditions for Various this compound Synthesis Methods

Method Starting Materials Solvent/Medium Temperature Pressure Reference
Protonation of BicarbonatePotassium bicarbonate, Hydrochloric acidAnhydrous Methanol~100 KAtmospheric[1]
Proton IrradiationSolid Carbon Dioxide, Water IceSolid State~20 KHigh Vacuum[1]
High-Pressure SynthesisCarbon Dioxide, WaterNone (direct reaction)Room temperature (with laser heating)~40 GPa[2]
Gas Phase (for analysis)Solid this compoundN/A (sublimation)-30°C (243 K)Vacuum[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation & Characterization cluster_troubleshooting Troubleshooting start Starting Materials synthesis_method Select Synthesis Method start->synthesis_method low_temp Low Temperature (Protonation of Bicarbonate) synthesis_method->low_temp Anhydrous Solvent high_pressure High Pressure (Direct Reaction of CO2 and H2O) synthesis_method->high_pressure Diamond Anvil Cell irradiation Proton Irradiation (Solid CO2 and Ice) synthesis_method->irradiation High Vacuum isolation Cryogenic Isolation low_temp->isolation characterization In Situ Characterization (e.g., FTIR, Raman) high_pressure->characterization irradiation->isolation isolation->characterization check_yield Low Yield? isolation->check_yield storage Cryogenic Storage characterization->storage check_yield->storage No check_anhydrous Anhydrous Conditions? check_yield->check_anhydrous Yes check_anhydrous->start No, Dry Setup check_temp Temperature Control? check_anhydrous->check_temp Yes check_temp->start No, Adjust Cooling check_temp->synthesis_method Yes, Re-optimize

Caption: Experimental workflow for the synthesis and isolation of this compound.

decomposition_pathway H2CO3 H₂CO₃ (this compound) H2O_CO2 H₂O + CO₂ (Water + Carbon Dioxide) H2CO3->H2O_CO2 Decomposition catalyst H₂O (catalyst) catalyst->H2CO3 Accelerates

Caption: Decomposition pathway of this compound.

References

Technical Support Center: Isotope Labeling Experiments with Carbonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting isotope labeling experiments using ¹³C-labeled carbonic acid (bicarbonate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions related to the experimental and computational aspects of these studies.

Frequently Asked Questions (FAQs)

Experimental Design & Setup

Q1: My cells are not incorporating the ¹³C label from bicarbonate efficiently. What are the possible reasons?

A1: Low incorporation of the ¹³C label from bicarbonate can stem from several factors:

  • Suboptimal Bicarbonate Concentration: Ensure the concentration of NaH¹³CO₃ in your medium is sufficient to drive labeling. This may require optimization for your specific cell type and experimental conditions.

  • Rapid Equilibration with CO₂: The enzyme carbonic anhydrase rapidly catalyzes the interconversion of bicarbonate and CO₂.[1] This can lead to the loss of the ¹³C label to the gas phase, especially in open culture systems. Consider using a closed system or an incubator with controlled CO₂ levels that match your media bicarbonate concentration to minimize this effect.

  • Incorrect pH: The equilibrium between bicarbonate and CO₂ is pH-dependent.[2] Ensure your culture medium is properly buffered to the optimal pH for your cells (typically 7.2-7.4) to maintain bicarbonate availability.[3]

  • Metabolic State of Cells: The metabolic activity of your cells will directly impact the rate of bicarbonate incorporation. Ensure your cells are in a consistent and active metabolic state, typically the exponential growth phase.[4]

Q2: How do I control for atmospheric CO₂ contamination in my experiment?

A2: Atmospheric CO₂ can dilute your ¹³C-labeled bicarbonate pool. To mitigate this:

  • Use a Closed Incubation System: Whenever possible, use a sealed culture vessel or an incubator with precise atmospheric control.

  • Pre-equilibrate Media: Pre-incubate your labeling media in the CO₂ incubator to allow for equilibration between the dissolved bicarbonate and the gaseous CO₂ before adding it to the cells.

  • Run Parallel Unlabeled Controls: Always include a control group cultured with unlabeled bicarbonate to measure the natural abundance of ¹³C and correct for it during data analysis.

Q3: The pH of my culture medium changes significantly during the labeling experiment. How can I prevent this?

A3: Maintaining a stable pH is critical for cell health and consistent metabolic activity.[2]

  • Bicarbonate-CO₂ Buffering System: The bicarbonate concentration in your medium should be matched with the CO₂ concentration in your incubator to maintain a stable pH.[5] For example, a medium with higher bicarbonate will require a higher CO₂ percentage.

  • Use of Non-Volatile Buffers: Consider supplementing your medium with a non-volatile buffer like HEPES, which can help stabilize the pH, especially in systems with fluctuating CO₂ levels.[5]

  • Monitor pH: Regularly monitor the pH of your culture medium. A color change in the phenol (B47542) red indicator can signal a pH shift.[2] A yellow color indicates acidification, while a purple color indicates alkalinization.[2]

Sample Preparation & Analysis

Q4: I am observing high variability between my biological replicates. What could be the cause?

A4: High variability can be introduced at multiple stages of the experimental workflow:

  • Inconsistent Cell Culture Conditions: Ensure all replicates have consistent cell densities, are in the same growth phase, and are treated with media from the same batch.[6]

  • Ineffective Quenching: It is crucial to rapidly and completely halt all metabolic activity during sample collection to get an accurate snapshot of metabolite labeling.[7] Ineffective quenching can lead to continued metabolism and altered labeling patterns.[8]

  • Sample Handling: Maintain consistency in all sample handling steps, from quenching and extraction to storage. Keep samples cold at all times to prevent metabolite degradation.[9]

Q5: How do I properly quench metabolism when using ¹³C-bicarbonate?

A5: The goal of quenching is to instantly stop all enzymatic reactions.

  • For Adherent Cells: A common method is to rapidly aspirate the medium and add a pre-chilled quenching solution, such as -80°C methanol (B129727).[8]

  • For Suspension Cells: Rapidly separate cells from the medium by filtration and immediately immerse the filter in a cold quenching solution.[10][11] Another approach involves mixing the cell suspension with a partially frozen methanol slurry followed by centrifugation.[10][11]

Q6: My mass spectrometry data shows unexpected peaks or a high background signal. What should I investigate?

A6: Unexpected peaks and high background can arise from contamination.

  • Solvents and Labware: Use high-purity, LC-MS grade solvents and thoroughly clean all glassware.[12] Run a blank sample (solvent only) to identify any contaminant peaks.[12]

  • Plasticware: Be aware that plastic tubes and other consumables can leach contaminants.[12]

  • Environmental Contaminants: Minimize exposure of your samples to dust and aerosols in the lab.[12]

Data Interpretation

Q7: My mass spectrometry results for an unlabeled control sample show ions with masses higher than M+0. Is this normal?

A7: Yes, this is an expected observation due to the natural abundance of stable isotopes. Carbon, for instance, has a natural abundance of approximately 1.1% ¹³C. This means that even in an unlabeled sample, there is a probability of detecting molecules with one or more heavy isotopes (M+1, M+2, etc.). It is crucial to correct for this natural abundance to accurately determine the incorporation of the ¹³C tracer from your experiment.

Q8: The labeling of my metabolites of interest is not reaching a steady state. How does this affect my data interpretation?

A8: Failure to reach isotopic steady state means the labeling patterns of metabolites are still changing over time.[1]

  • Time-Course Experiment: It is essential to perform a time-course experiment to determine when isotopic steady state is reached for your metabolites of interest.[7]

  • Non-Stationary MFA: If achieving steady state is not feasible, you may need to use more complex computational models for non-stationary metabolic flux analysis (INST-MFA).[1]

Q9: The activity of carbonic anhydrase seems to be affecting my results. How do I account for this?

A9: Carbonic anhydrase accelerates the equilibrium between CO₂ and bicarbonate, which can impact the availability of your ¹³C label.[1]

  • Inhibitors: In some cases, it may be appropriate to use carbonic anhydrase inhibitors, like acetazolamide, to slow down this exchange, although this will also impact cellular pH regulation.[1]

  • Modeling: When performing metabolic flux analysis, the activity of carbonic anhydrase can be incorporated into the metabolic model to more accurately simulate the labeling patterns.

Data Presentation

Table 1: Common Issues and Troubleshooting Strategies in ¹³C-Bicarbonate Labeling Experiments

Issue Potential Cause Troubleshooting Step Reference
Low ¹³C Incorporation Insufficient bicarbonate concentrationOptimize NaH¹³CO₃ concentration in the media.-
Loss of ¹³C label to CO₂Use a closed culture system or an incubator with controlled CO₂.[1]
Incorrect media pHEnsure media is buffered to the optimal pH for your cells (typically 7.2-7.4).[2][3]
High Variability Inconsistent cell culture conditionsMaintain consistent cell density and growth phase across replicates.[6]
Ineffective metabolic quenchingUse a validated, rapid quenching protocol with pre-chilled solutions.[7][8]
pH Instability Mismatch between bicarbonate and CO₂Match media bicarbonate concentration to the incubator's CO₂ level.[5]
Insufficient buffering capacitySupplement media with a non-volatile buffer like HEPES.[5]
Unexpected MS Peaks ContaminationRun blank samples and use high-purity solvents and clean labware.[12]
No Isotopic Steady State Insufficient labeling timePerform a time-course experiment to determine the time to steady state.[7]

Experimental Protocols

Protocol 1: General Workflow for a ¹³C-Bicarbonate Labeling Experiment in Adherent Cells
  • Cell Culture: Grow cells in a standard medium to the desired confluence.

  • Media Preparation: Prepare the labeling medium containing NaH¹³CO₃ at the desired concentration. Pre-equilibrate the medium in the CO₂ incubator.

  • Labeling: Aspirate the standard medium from the cells, wash once with PBS, and add the pre-warmed ¹³C-labeling medium.

  • Incubation: Incubate the cells for the predetermined time required to reach isotopic steady state.

  • Metabolic Quenching: Rapidly aspirate the labeling medium and immediately add a sufficient volume of -80°C methanol to cover the cell monolayer.[8]

  • Metabolite Extraction: Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.[8] Scrape the cell lysate and transfer to a microcentrifuge tube.

  • Sample Processing: Centrifuge the tubes to pellet cell debris and proteins. Collect the supernatant containing the metabolites.

  • Analysis: Dry the metabolite extracts and store at -80°C until analysis by mass spectrometry.

Protocol 2: Quenching Metabolism in Suspension Cell Cultures
  • Preparation: Prepare a vacuum filtration setup and pre-chill the quenching solution (e.g., 100% methanol at -80°C).[10][11]

  • Filtration: Rapidly transfer a defined volume of the cell suspension to the filtration unit under vacuum.

  • Washing: Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution.

  • Quenching: Using forceps, quickly transfer the filter with the cell biomass into the pre-chilled quenching solution.[10][11]

  • Metabolite Extraction: Vortex the tube vigorously to dislodge the cells from the filter and facilitate extraction. Incubate at -20°C for at least 30 minutes.

  • Sample Processing: Centrifuge to pellet cell debris and the filter. Collect the supernatant for analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting cluster_analysis Analysis cell_culture 1. Cell Culture media_prep 2. Prepare ¹³C-Bicarbonate Labeling Medium cell_culture->media_prep labeling 3. Label Cells media_prep->labeling incubation 4. Incubate to Isotopic Steady State labeling->incubation quenching 5. Quench Metabolism incubation->quenching extraction 6. Extract Metabolites quenching->extraction ms_analysis 7. Mass Spectrometry extraction->ms_analysis data_analysis 8. Data Analysis & Flux Calculation ms_analysis->data_analysis

Caption: A typical workflow for ¹³C-bicarbonate metabolic labeling experiments.

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Refining Computational Models for Accurate Prediction of carbonic acid Properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for computational modeling of carbonic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the simulation and prediction of this compound's properties.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues and questions related to the computational modeling of this compound.

Getting Started

Q1: What are the primary challenges in computationally modeling this compound?

A1: The primary challenges stem from its transient nature and complex behavior in aqueous solutions. This compound (H₂CO₃) has a short lifetime, rapidly decomposing to carbon dioxide and water.[1][2][3] This instability makes experimental characterization difficult, leading to a scarcity of high-quality data for model validation.[4][5][6] Computationally, accurately capturing the dynamic equilibrium between CO₂, H₂CO₃, bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) requires sophisticated models that can handle proton transfer, solvation effects, and conformational changes.[1][7]

Q2: Which computational methods are most suitable for studying this compound?

A2: The choice of method depends on the specific property of interest.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) and ab initio calculations are crucial for accurately describing electronic structure, reaction energetics, and spectroscopic properties.[8][9][10] They are particularly useful for studying reaction mechanisms and pKa values.[1][4]

  • Molecular Dynamics (MD): MD simulations, often using force fields, are well-suited for examining the dynamics of this compound in solution, including its solvation structure and conformational changes.[11][12][13]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of QM for the reactive center (e.g., the this compound molecule) with the efficiency of MM for the surrounding solvent, making it a powerful tool for studying reactions in solution.[14]

Troubleshooting Common Errors

Q3: My geometry optimization for this compound fails to converge. What are the common causes and solutions?

A3: Convergence failure in geometry optimizations is a frequent issue. Common causes include a poor initial structure, an inappropriate level of theory or basis set, or issues with the optimization algorithm.

Troubleshooting Steps:

  • Check Initial Geometry: Ensure your starting geometry is reasonable. Atoms that are too close together can cause issues.[15]

  • Refine Optimization Algorithm: In Gaussian, for instance, you might try tightening the optimization criteria (Opt=Tight) or using a different optimizer (Opt=ReadFC to read the force constants from a previous failed optimization). Sometimes, a small geometric perturbation can help the calculation move off a problematic potential energy surface region.[15]

  • Basis Set and Method: For geometry optimizations, a smaller but reliable basis set like 6-31G* can be a good starting point before refining with larger basis sets.[16] DFT functionals like B3LYP are often a good balance of accuracy and computational cost.[8]

  • Redundant Coordinates: In some cases, the automatically generated redundant internal coordinates can cause failures, especially with flexible molecules. Manually defining or modifying these coordinates can sometimes resolve the issue.[17]

Q4: My calculated pKa for this compound is significantly different from the experimental value. How can I improve its accuracy?

A4: Accurately predicting the pKa of this compound is challenging. The experimental pKa is around 3.5, which is notably different from the apparent pKa of 6.35 that considers the equilibrium with dissolved CO₂.[1][2]

Tips for Improving pKa Prediction:

  • Solvation Model: The choice of solvation model is critical. Implicit solvent models like the Polarizable Continuum Model (PCM) or the SM8 model are commonly used.[7][18][19] However, for high accuracy, explicit solvent molecules in a QM/MM framework may be necessary to capture specific hydrogen bonding interactions.

  • Thermodynamic Cycle: Use a well-defined thermodynamic cycle to calculate the pKa. This typically involves calculating the Gibbs free energy of dissociation in both the gas phase and solution.

  • Level of Theory: High-level quantum mechanical methods are often required for accurate energy calculations.[7] For instance, using a larger basis set with diffuse functions (e.g., aug-cc-pVTZ) can be important for describing anions.[16]

  • Conformational Sampling: this compound exists in different conformations (cis-cis, cis-trans, trans-trans), each with a distinct pKa.[2][20] Ensure your calculations account for the relevant conformers.

Q5: I'm encountering errors related to basis sets in my quantum chemical calculations. What should I consider when selecting a basis set for this compound?

A5: Basis set selection is a trade-off between accuracy and computational cost.[21][22]

Basis Set Selection Guide:

  • Pople Style Basis Sets (e.g., 6-31G, 6-311+G(d,p)):* These are good general-purpose basis sets. The "+" indicates the addition of diffuse functions, which are important for describing anions and weak interactions. The "*" or "(d,p)" indicates the addition of polarization functions, which are necessary for accurately describing bonding.[16]

  • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are recommended for high-accuracy calculations. The "aug-" prefix signifies the addition of diffuse functions.[16]

  • Basis Set Superposition Error (BSSE): When studying interactions between molecules (e.g., this compound with water), be mindful of BSSE. The counterpoise correction is a common method to mitigate this error.

Common Gaussian Errors and Solutions:

  • "End of file in ZSymb" or "There are no atoms in this input structure": These errors usually indicate a problem with the input file format, such as a missing blank line after the molecule specification.[15]

  • "FormBX had a problem" or "Bend failed for angle": These can occur during geometry optimizations and may be resolved by restarting the calculation from the last geometry or manually adjusting the internal coordinates.[17][23]

  • Convergence Failure: If the SCF calculation fails to converge, try using SCF=QC or SCF=XQC in the route section of your Gaussian input file.[24]

Quantitative Data Summary

The following tables summarize key quantitative data from computational studies on this compound.

Table 1: Calculated Gas-Phase Properties of this compound Conformers

Propertycis-ciscis-transtrans-transMethod/Basis Set
Relative Energy (kcal/mol) 4.8 - 5.50.9 - 1.20.0CBS-QB3[1]
Activation Barrier for Dissociation to CO₂ + H₂O (kcal/mol) ~2.2[2]~43-Metadynamics[20]

Table 2: Calculated pKa Values of this compound

Computational MethodSolvation ModelCalculated pKa
Car-Parrinello MD with MetadynamicsExplicit Water3.7[2]
DFT (B3LYP/6-311G(d,p)) with AIBL-Prediction accuracy of +/- 0.5 log units[4]
Ultrafast IR pump-probe spectroscopy-~3.5[1][25]

Experimental Protocols

Accurate computational models rely on high-quality experimental data for validation. Below are detailed methodologies for key experiments.

Protocol 1: pKa Determination using Ultrafast IR Pump-Probe Spectroscopy

This method allows for the direct observation of this compound in aqueous solution.[25]

Objective: To determine the pKa of this compound by measuring the kinetics of its formation and dissociation.

Methodology:

  • Sample Preparation: Prepare an aqueous solution of bicarbonate (HCO₃⁻).

  • Photoacid Introduction: Introduce a photoacid that, upon excitation with a laser pulse, rapidly releases a proton.

  • Pump-Probe Measurement:

    • An ultrafast laser pulse (the "pump") excites the photoacid, initiating the proton transfer to bicarbonate, forming this compound.

    • A second, time-delayed infrared pulse (the "probe") measures the vibrational spectrum of the solution as a function of time.

  • Data Analysis: The appearance and disappearance of the characteristic vibrational bands of this compound are monitored to determine the kinetics of its formation and dissociation, from which the pKa can be calculated.

Protocol 2: Validation of Computational Models via Vibrational Spectroscopy

Comparing calculated vibrational spectra with experimental data is a crucial validation step.[1][26]

Objective: To validate the accuracy of a computational model by comparing its predicted infrared (IR) and Raman spectra with experimental measurements.

Methodology:

  • Computational Spectrum Generation:

    • Perform a geometry optimization of the this compound molecule (and its oligomers or hydrated clusters) using a chosen level of theory (e.g., DFT with B3LYP functional) and basis set (e.g., 6-311G(2d,d,p)).[26]

    • Calculate the vibrational frequencies and intensities at the optimized geometry. Anharmonic frequency calculations can provide more accurate results.[26][27]

  • Experimental Spectrum Acquisition:

    • Synthesize this compound, for example, by protonation of bicarbonate at low temperatures.[28]

    • Acquire the IR and Raman spectra of the sample. For the transient aqueous species, specialized techniques like time-resolved spectroscopy are needed.[25] For solid-state studies, matrix isolation techniques can be employed.[27]

  • Comparison and Refinement:

    • Compare the peak positions and relative intensities of the calculated and experimental spectra.

    • Discrepancies may indicate the need to refine the computational model, for instance, by including solvent effects, considering different conformers or oligomers, or using a higher level of theory.[1][26]

Visualizations

Logical Workflow for Troubleshooting Geometry Optimization

troubleshooting_optimization start Optimization Fails check_geom Check Initial Geometry start->check_geom Is geometry reasonable? check_geom->start No, fix and restart change_algo Modify Optimizer (e.g., Opt=ReadFC) check_geom->change_algo Yes change_theory Adjust Level of Theory / Basis Set change_algo->change_theory manual_coords Define Redundant Coordinates Manually change_theory->manual_coords success Optimization Converges manual_coords->success

Caption: A step-by-step guide for troubleshooting common geometry optimization failures.

Conceptual Pathway for Accurate pKa Prediction

pka_prediction_pathway cluster_methods Computational Methods start Define Thermodynamic Cycle gas_phase Gas-Phase Free Energy Calculation start->gas_phase solvation Solvation Free Energy Calculation start->solvation pka_calc Calculate pKa gas_phase->pka_calc solvation->pka_calc exp_validation Compare with Experimental Data pka_calc->exp_validation exp_validation->pka_calc Good Agreement refine Refine Model exp_validation->refine Discrepancy refine->start Iterate qm_method Select QM Method (e.g., DFT, MP2) basis_set Choose Basis Set (e.g., aug-cc-pVTZ) solv_model Select Solvation Model (Implicit/Explicit)

References

enhancing the stability of carbonic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of carbonic acid (H₂CO₃) in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution decompose so rapidly?

A1: this compound is kinetically stable in its pure, anhydrous form, with a calculated half-life of 180,000 years at room temperature.[1] However, its stability is drastically reduced in the presence of water. Water molecules act as catalysts, facilitating proton transfer and lowering the energy barrier for decomposition into carbon dioxide (CO₂) and water.[1][2] Even a single water molecule can significantly accelerate this decomposition.[1] In aqueous solutions, this process is extremely rapid.[3]

Q2: I've seen different pKa values for this compound. What is the correct value?

A2: This is a common point of confusion. The often-cited "apparent" pKa of ~6.35 is for the overall equilibrium between aqueous CO₂ and bicarbonate (HCO₃⁻). The true pKa of the this compound molecule itself is significantly lower, determined to be approximately 3.45.[4][5] This makes this compound's intrinsic acidity comparable to that of formic acid.[6] Ignoring this distinction can lead to misinterpretation of its role in chemical and biological systems.

Q3: Is it possible to work with stable this compound at room temperature?

A3: While challenging, it is possible under specific conditions. On the surface of calcium carbonate, for instance, adsorbed this compound has been shown to be stable at room temperature in the absence of adsorbed water.[7] However, upon the introduction of humidity, it quickly decomposes.[7][8] For most practical purposes in solution, enhancing stability requires moving away from aqueous systems or using very low temperatures.

Q4: How does the solvent choice impact the stability of this compound?

A4: The solvent system is a critical factor.

  • Polar Protic Solvents: Solvents with O-H or N-H bonds, like water and alcohols, can form hydrogen bonds and facilitate proton transfer, which catalyzes the decomposition of this compound.[1][9][10] Water is particularly effective at this.

  • Aprotic Solvents: Polar aprotic solvents (e.g., DMSO, DMF) or nonpolar solvents, when rigorously dried, are expected to significantly increase the lifetime of this compound because they lack the ability to donate protons to facilitate the decomposition pathway.[10][11]

Q5: Can this compound be stabilized for use in drug delivery systems?

A5: While this compound itself is too transient for direct use, its principles are relevant. The CO₂/bicarbonate equilibrium is a key physiological buffer.[3] Drug delivery systems often target the enzyme carbonic anhydrase, which interconverts CO₂ and bicarbonate.[12] For example, inhibitors of carbonic anhydrase can be encapsulated in nanoparticles to enhance their therapeutic effect, and understanding the local pH changes related to the this compound equilibrium is crucial for designing effective delivery vehicles.[12][13]

Troubleshooting Guide

Problem 1: Rapid decomposition of H₂CO₃ in a non-aqueous solvent.

  • Possible Cause: Presence of trace amounts of water in the solvent or on the glassware. The catalytic effect of water is potent even at very low concentrations.[1]

  • Troubleshooting Steps:

    • Use a rigorously dried, anhydrous-grade aprotic solvent.

    • Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator.

    • Perform the experiment under an inert atmosphere (e.g., in a glovebox) to prevent atmospheric moisture from contaminating the reaction.

Problem 2: Inconsistent kinetic measurements for H₂CO₃ decomposition.

  • Possible Cause: Fluctuations in temperature or uncontrolled proton sources. The decomposition rate is temperature-dependent.[9] Small variations in temperature can alter reaction kinetics. Contamination with acidic or basic impurities can also affect the decomposition pathway.

  • Troubleshooting Steps:

    • Use a thermostat-controlled reaction vessel or a cryostat to maintain a precise and stable temperature.

    • Ensure all reagents and solvents are of high purity and free from acidic or basic contaminants.

    • Use buffered solutions if pH control is critical and compatible with the experimental goals, though the buffer components themselves may interact with the system.

Problem 3: Difficulty synthesizing or isolating solid H₂CO₃.

  • Possible Cause: The synthesis method is highly sensitive to temperature. Solid this compound can be produced, but it requires cryogenic conditions.[8] Warming the sample will lead to decomposition or sublimation.[8][14]

  • Troubleshooting Steps:

    • Employ a low-temperature synthesis method, such as the reaction of a bicarbonate salt (e.g., KHCO₃) with a strong acid (e.g., HBr) at temperatures well below 200 K.[14]

    • Ensure the collection substrate is maintained at cryogenic temperatures (e.g., 10 K) during deposition.[14]

    • Analyze the sample in situ at low temperatures using techniques like infrared (IR) spectroscopy to confirm its formation before it has a chance to decompose upon warming.[14]

Data Presentation

Table 1: Half-life of this compound Under Various Conditions

ConditionTemperatureHalf-lifeReference(s)
Gas Phase (Dry, Isolated Molecule)300 K (27°C)180,000 years[1]
Gas Phase (with 2 water molecules)300 K (27°C)119 seconds[1]
Solid β-H₂CO₃240 K (-33°C)Stable for prolonged periods[8]
Solid β-H₂CO₃ (50-70% humidity)260 K (-13°C)~30 minutes[8]

Table 2: Decomposition Rate and pKa of Aqueous this compound

ParameterValueConditionReference(s)
Decomposition Rate Constant (k)0.027 ms⁻¹Aqueous Solution[3]
True pKa3.45 ± 0.15Aqueous Solution[4][5]
Apparent pKa (CO₂/HCO₃⁻ equilibrium)~6.35Aqueous Solution[5]

Experimental Protocols

Protocol: Low-Temperature Synthesis of Solid this compound

This protocol is adapted from methods used for spectroscopic analysis of solid H₂CO₃.[14] It requires specialized cryogenic and high-vacuum equipment.

Objective: To synthesize and isolate solid this compound on an IR-transparent substrate for analysis.

Materials:

  • Potassium bicarbonate (KHCO₃) solution (0.1 M)

  • Hydrobromic acid (HBr) solution (1 M)

  • Cryostat with a cold finger capable of reaching 10 K

  • High-vacuum chamber (pressure < 10⁻⁷ mbar)

  • IR-transparent substrate (e.g., KBr or CsI window)

  • Microsyringe injection system with a septum port

  • Infrared spectrometer

Procedure:

  • System Preparation: Mount the KBr substrate onto the cold finger of the cryostat inside the vacuum chamber. Evacuate the chamber and cool the substrate to 10 K.

  • Reactant Deposition: a. Using a microsyringe, inject a few microliters of the 0.1 M KHCO₃ solution through the septum port directly onto the cold KBr substrate. The solution will freeze instantly. b. In the same manner, inject a few microliters of the 1 M HBr solution to form a layer on top of the frozen KHCO₃. c. Repeat this layering process approximately 10 times to build up a sufficient sample thickness.

  • Reaction and Water Removal: Slowly warm the sample under vacuum to approximately 200 K. This temperature is sufficient to initiate the acid-base reaction between HBr and KHCO₃ to form H₂CO₃ and KBr, while also allowing the excess water (H₂O) to sublime and be pumped away. Monitor the process with IR spectroscopy, observing the disappearance of H₂O bands and the appearance of H₂CO₃ characteristic bands.

  • Analysis: Once the water has been removed, cool the sample again if desired for further analysis. The remaining solid is a mixture of this compound and potassium bromide. Record the IR spectrum of the isolated this compound.

  • Decomposition Study (Optional): To study thermal stability, slowly warm the sample from 200 K to higher temperatures (e.g., 240-260 K) while continuously recording IR spectra to observe the decomposition of H₂CO₃ and the evolution of CO₂.[14]

Visualizations

DecompositionPathways H2CO3 H₂CO₃ (this compound) TS1 High Energy Transition State H2CO3->TS1 Uncatalyzed (High Barrier) TS2 Low Energy Transition State H2CO3->TS2 Water-Catalyzed (Low Barrier) Products CO₂ + H₂O H2O_cat + H₂O (catalyst) H2O_cat->TS2 TS1->Products TS2->Products

Caption: Water-catalyzed vs. uncatalyzed decomposition pathways of this compound.

SynthesisWorkflow cluster_prep 1. Preparation cluster_dep 2. Deposition cluster_react 3. Reaction & Analysis start Start prep_sys Prepare Cryostat & Substrate (10 K) start->prep_sys dep_khco3 Inject KHCO₃(aq) onto substrate prep_sys->dep_khco3 dep_hbr Inject HBr(aq) onto frozen KHCO₃ dep_khco3->dep_hbr repeat Repeat 10x dep_hbr->repeat repeat->dep_khco3 Yes warm Warm to 200 K (React & Sublime H₂O) repeat->warm No analyze IR Spectroscopy Analysis of H₂CO₃ warm->analyze stop End analyze->stop

Caption: Experimental workflow for low-temperature synthesis of this compound.

StabilityFactors Stability This compound Stability HighTemp High Temperature Stability->HighTemp Water Presence of Water Stability->Water Protic Protic Solvent Stability->Protic LowTemp Low Temperature (< 240 K) LowTemp->Stability Anhydrous Anhydrous Conditions Anhydrous->Stability Aprotic Aprotic Solvent Aprotic->Stability HighP High Pressure HighP->Stability

Caption: Key factors influencing the stability of this compound.

References

addressing matrix effects in the analysis of carbonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of carbonic acid and its related species (bicarbonate, carbonate).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A1: Matrix effects are the alteration of an analytical signal by the presence of co-eluting, interfering compounds in the sample matrix (e.g., plasma, urine, environmental water).[1][2][3] This can lead to either signal suppression (a decrease in signal) or signal enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[2][4] For this compound, which is often in equilibrium with bicarbonate and carbonate, matrix components can influence this equilibrium or interfere with the ionization process in techniques like mass spectrometry.

Q2: What are the common causes of matrix effects in bioanalytical or environmental samples?

A2: The primary causes of matrix effects are endogenous components of the sample that are not completely removed during sample preparation.[2] Common interfering substances include:

  • In biological samples (plasma, serum, urine): Phospholipids, salts, proteins, and various metabolites.[2][5]

  • In environmental water samples: Dissolved organic matter, inorganic salts, and other ions that can affect conductivity and pH.[6]

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: Two primary methods are used to assess matrix effects, particularly in LC-MS based methods:

  • Qualitative Assessment (Post-Column Infusion): This technique provides a visual representation of where ion suppression or enhancement occurs during your chromatographic run.[7][8] A constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected. Any deviation in the analyte's signal baseline indicates the elution of interfering components from the matrix.[7]

  • Quantitative Assessment (Post-Extraction Spike): This method calculates a Matrix Factor (MF), providing a quantitative measure of the matrix effect.[2] The MF is determined by comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution.

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 suggests ion enhancement.[2]

Q4: What are the key strategies to minimize or eliminate matrix effects?

A4: Several strategies can be employed to mitigate matrix effects:

  • Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[1][5]

  • Chromatographic Separation: Modify chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from matrix interferences.[7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, though this may compromise the sensitivity of the assay.[1][2][4][8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction during data processing.[2][9][10]

  • Method of Standard Additions: This involves adding known amounts of a standard to the sample to create a calibration curve within the matrix itself, which can compensate for matrix effects.[2][11]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification of this compound/Bicarbonate

This issue is often a primary indicator of unaddressed matrix effects. Follow this troubleshooting workflow to diagnose and resolve the problem.

cluster_Start Start: Inconsistent Results cluster_Diagnosis Diagnosis cluster_Evaluation Evaluation cluster_Solutions Potential Solutions cluster_End End Goal Start Poor reproducibility and/or inaccurate quantification observed AssessMF Assess Matrix Effect (Post-Extraction Spike) Start->AssessMF CheckSuppression Check for Ion Suppression Zones (Post-Column Infusion) Start->CheckSuppression MF_Eval Is Matrix Factor (MF) between 0.85 and 1.15? AssessMF->MF_Eval CoElution_Eval Does Ion Suppression Zone Co-elute with Analyte? CheckSuppression->CoElution_Eval OptimizeCleanup Optimize Sample Cleanup (e.g., SPE, LLE) MF_Eval->OptimizeCleanup No End Achieve Accurate and Reproducible Results MF_Eval->End Yes ModifyLC Modify Chromatography CoElution_Eval->ModifyLC Yes CoElution_Eval->End No UseSIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeCleanup->UseSIL_IS DiluteSample Dilute Sample OptimizeCleanup->DiluteSample ModifyLC->UseSIL_IS UseSIL_IS->End DiluteSample->End

Caption: Troubleshooting workflow for inconsistent analytical results.

Data Presentation: Comparison of Matrix Effect Mitigation Strategies

StrategyPrincipleAdvantagesDisadvantages
Improved Sample Cleanup (e.g., SPE) Removes interfering matrix components prior to analysis.[5]Reduces matrix effects, can increase analyte concentration.Can be time-consuming, potential for analyte loss.[7]
Chromatographic Separation Separates the analyte of interest from co-eluting matrix components.[7]Effective for known interferences, can be automated.May require significant method development, may not resolve all interferences.
Sample Dilution Reduces the concentration of all matrix components.[1][2][8]Simple and quick to implement.Reduces analyte concentration, potentially compromising sensitivity.[4]
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled analog of the analyte that co-elutes and experiences similar matrix effects, allowing for ratiometric correction.[10]Considered the "gold standard" for correcting matrix effects, highly accurate.[11]SIL-IS can be expensive or not commercially available.[11] Potential for isotopic interference.
Standard Addition A calibration curve is generated within each sample matrix by adding known amounts of the analyte.[2][11]Compensates for matrix effects specific to each sample.Labor-intensive, requires more sample volume, not suitable for high-throughput analysis.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound analysis in a given matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound (or a stable precursor) at a known concentration into the initial mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Extract at least five different blank matrix samples using your established sample preparation protocol. After extraction, spike the this compound standard into the final extract at the same concentration as Set A.

    • Set C (Blank Matrix): Analyze the extracted blank matrix samples without any spiked analyte to check for interferences at the analyte's retention time.

  • Analysis: Analyze all samples using your developed analytical method (e.g., LC-MS, IC).

  • Calculation of Matrix Factor (MF):

    • Calculate the average peak area for the analyte in Set A (Peak Area (Neat)).

    • Calculate the average peak area for the analyte in Set B (Peak Area (Post-Spike)).

    • Calculate the Matrix Factor using the following formula: MF = Peak Area (Post-Spike) / Peak Area (Neat)

  • Interpretation:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression is occurring.

    • MF > 1: Ion enhancement is occurring.

    • A common acceptance criterion is an MF value between 0.85 and 1.15.

Protocol 2: Implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS)

Objective: To correct for matrix effects and improve the accuracy and precision of this compound quantification.

Methodology:

  • Selection of SIL-IS: Obtain a stable isotope-labeled form of this compound, such as H₂¹³CO₃ or a labeled bicarbonate salt (e.g., NaH¹³CO₃). The SIL-IS should be of high purity to avoid interference from any unlabeled analyte.

  • Preparation of Spiking Solution: Prepare a stock solution of the SIL-IS in a suitable solvent. The concentration should be chosen to yield a response similar to the expected analyte concentrations in the samples.

  • Sample Preparation:

    • Add a precise and consistent volume of the SIL-IS spiking solution to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation process.[12]

    • Proceed with your established extraction or sample cleanup protocol.

  • Data Analysis:

    • During analysis, monitor the signal for both the native this compound and the SIL-IS.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the SIL-IS peak area versus the concentration of the calibration standards.

    • Quantify the this compound concentration in unknown samples by calculating their peak area ratio and interpolating from the calibration curve.

cluster_Workflow SIL-IS Experimental Workflow Start Sample Collection (e.g., Plasma, Water) Add_IS Add SIL-IS to all Samples, Standards, and QCs Start->Add_IS SamplePrep Perform Sample Preparation (e.g., Protein Precipitation, SPE) Add_IS->SamplePrep Analysis LC-MS or GC-MS Analysis SamplePrep->Analysis DataProc Calculate Peak Area Ratio (Analyte / IS) Analysis->DataProc Quant Quantify against Calibration Curve (based on ratios) DataProc->Quant End Report Corrected Concentration Quant->End

Caption: Workflow for using a stable isotope-labeled internal standard.

References

Validation & Comparative

A Comparative Analysis of Experimental and Theoretical pKa Values of Carbonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the dissociation constants of a crucial biological acid.

The accurate determination of the acid dissociation constant (pKa) of carbonic acid (H₂CO₃) is of paramount importance in various scientific disciplines, including physiology, environmental science, and drug development. As a central component of the bicarbonate buffer system, it plays a critical role in maintaining pH homeostasis in biological systems. This guide provides a detailed comparison of the experimentally determined and theoretically calculated pKa values of this compound, offering insights into the methodologies employed and the nuances of these values.

Understanding the Two Dissociation Constants of this compound

This compound is a diprotic acid, meaning it can donate two protons in a stepwise manner. This results in two distinct pKa values:

  • pKa₁: Corresponds to the dissociation of the first proton to form bicarbonate (HCO₃⁻).

  • pKa₂: Corresponds to the dissociation of the second proton from bicarbonate to form carbonate (CO₃²⁻).

A significant point of discussion in the scientific literature is the "true" versus the "effective" pKa₁ of this compound. The "true" pKa₁ of molecular H₂CO₃ is in the range of 3.4 to 3.7. However, in aqueous solutions, this compound is in equilibrium with dissolved carbon dioxide (CO₂). The "effective" pKa₁, which is more commonly cited and has a value of approximately 6.35, takes this equilibrium into account. For the purpose of this guide, we will focus on the "true" pKa₁ of the H₂CO₃ molecule.

Quantitative Comparison of pKa Values

The following table summarizes the reported experimental and theoretical pKa values for this compound.

pKa ValueExperimental ValueTheoretical Value
pKa₁ 3.45 ± 0.15[1]3.6 - 3.8 (for different conformers)
3.49 ± 0.053.7
3.65~3 (Pauling's rules estimate)[2]
pKa₂ 10.33[3][4]~8 (Pauling's rules estimate)[2]

Experimental Determination of pKa Values

The experimental determination of the pKa of this compound is challenging due to its inherent instability and the rapid equilibrium with dissolved CO₂. Specialized techniques are required to measure the properties of the transient H₂CO₃ molecule.

Stopped-Flow Spectrophotometry

This is a powerful technique for studying fast reactions in solution.

Experimental Protocol:

  • Reagent Preparation: Two separate solutions are prepared. One solution contains bicarbonate (HCO₃⁻) and a pH indicator, buffered at a specific pH. The second solution is an acidic buffer.

  • Rapid Mixing: The two solutions are rapidly mixed in a stopped-flow apparatus. The mixing initiates the protonation of bicarbonate to form this compound.

  • Spectroscopic Monitoring: The change in absorbance of the pH indicator is monitored over time using a spectrophotometer. The rate of this change is directly related to the rate of this compound formation and its subsequent dissociation.

  • Data Analysis: The kinetic data is fitted to a mathematical model that describes the reaction mechanism. This allows for the determination of the rate constants for the forward and reverse reactions, from which the pKa can be calculated.

Spectroscopic pH Titration

This method involves monitoring the change in the UV-Vis absorbance spectrum of a compound as a function of pH.

Experimental Protocol:

  • Solution Preparation: A series of buffer solutions with precisely known pH values are prepared.

  • Sample Addition: A small, constant amount of a concentrated solution of the substance being studied (in this case, a source of this compound, such as sodium bicarbonate) is added to each buffer solution.

  • Spectra Acquisition: The UV-Vis absorbance spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength, where the protonated and deprotonated species have different molar absorptivities, is plotted against the pH. The resulting sigmoidal curve is then analyzed to determine the inflection point, which corresponds to the pKa of the acid.

Theoretical Calculation of pKa Values

Computational chemistry provides a powerful alternative for determining the pKa of molecules. These methods are particularly useful for unstable species like this compound.

Density Functional Theory (DFT) with a Continuum Solvation Model

This is a widely used quantum mechanical method for calculating the electronic structure and properties of molecules.

Computational Protocol:

  • Molecular Geometry Optimization: The 3D structures of this compound (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) are optimized in the gas phase using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima and to obtain the zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: The effect of the solvent (water) is incorporated using a polarizable continuum model (PCM) or a similar solvation model. This calculation provides the free energy of solvation for each species.

  • pKa Calculation: The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution using the following equation: pKa = ΔG / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin. The ΔG in solution is obtained by combining the gas-phase free energies and the solvation free energies.

Logical Relationship Diagram

The following diagram illustrates the relationship between the experimental and theoretical approaches to determining the pKa of this compound.

pKa_Determination Workflow for Comparing this compound pKa Values cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation exp_methods Experimental Methods stopped_flow Stopped-Flow Spectrophotometry exp_methods->stopped_flow spectro_titration Spectroscopic pH Titration exp_methods->spectro_titration exp_data Experimental Data (Kinetic traces, Absorbance vs. pH) stopped_flow->exp_data spectro_titration->exp_data exp_pka Experimental pKa Value exp_data->exp_pka comparison Comparison and Analysis exp_pka->comparison theo_methods Theoretical Methods dft Density Functional Theory (DFT) theo_methods->dft solvation Continuum Solvation Model dft->solvation theo_data Calculated Gibbs Free Energies solvation->theo_data theo_pka Theoretical pKa Value theo_data->theo_pka theo_pka->comparison

Caption: A flowchart illustrating the distinct yet complementary workflows for the experimental determination and theoretical calculation of the pKa values of this compound, culminating in a comparative analysis.

Conclusion

Both experimental and theoretical methods provide valuable insights into the acidity of this compound. Experimental techniques, while challenging, offer direct measurements under specific conditions. Theoretical calculations, on the other hand, provide a powerful tool to understand the intrinsic properties of the molecule and can be used to predict pKa values in various environments. The good agreement between the "true" experimental pKa₁ and the computationally derived values lends confidence to both approaches. For researchers and drug development professionals, understanding the nuances of these values and the methods used to obtain them is crucial for accurately modeling and predicting chemical behavior in biological and chemical systems.

References

validation of carbonic acid decomposition mechanisms through kinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Kinetic Validation of Carbonic Acid Decomposition Mechanisms

For researchers, scientists, and drug development professionals investigating the fundamental reactivity of this compound (H₂CO₃), a thorough understanding of its decomposition mechanisms is paramount. This guide provides an objective comparison of the prevailing theories on this compound decomposition, supported by experimental kinetic data. We delve into the methodologies of key experiments and present quantitative data in a clear, comparative format to facilitate informed analysis.

Introduction to this compound Instability

This compound is a critical intermediate in numerous biological and chemical processes, including blood pH regulation and carbon capture technologies.[1] Its transient nature in aqueous solution, readily decomposing into carbon dioxide and water, has made the elucidation of its decomposition pathways a significant scientific challenge. Kinetic studies, both experimental and computational, have been instrumental in validating the proposed mechanisms that govern its stability and reactivity.

Proposed Decomposition Mechanisms

The decomposition of this compound is understood to proceed through several key pathways, each with distinct transition states and kinetic profiles. The primary mechanisms under investigation are:

  • Uncatalyzed Decomposition: The direct decomposition of a single this compound molecule.

  • Water-Catalyzed Decomposition: Decomposition facilitated by one or more water molecules acting as a proton relay.

  • Autocatalytic Decomposition: A mechanism wherein a second molecule of this compound catalyzes the decomposition of the first.

The following diagram illustrates these primary decomposition pathways.

cluster_uncatalyzed Uncatalyzed Decomposition cluster_water Water-Catalyzed Decomposition cluster_auto Autocatalytic Decomposition H2CO3_un H₂CO₃ TS_un Four-membered transition state H2CO3_un->TS_un Prod_un CO₂ + H₂O TS_un->Prod_un H2CO3_water H₂CO₃ + nH₂O TS_water Six/Eight-membered transition state H2CO3_water->TS_water Prod_water CO₂ + (n+1)H₂O TS_water->Prod_water H2CO3_dimer 2 H₂CO₃ TS_auto Dimeric transition state H2CO3_dimer->TS_auto Prod_auto CO₂ + H₂O + H₂CO₃ TS_auto->Prod_auto

Figure 1: Proposed decomposition pathways of this compound.

Comparative Kinetic Data

The validation of these mechanisms hinges on the agreement between theoretically predicted and experimentally determined kinetic parameters. The following tables summarize key quantitative data from various studies.

Table 1: Rate Constants for this compound Decomposition and Formation

ReactionMechanismRate Constant (k)ConditionsReference(s)
H₂CO₃ → CO₂ + H₂OUncatalyzed (aqueous)23 s⁻¹25 °C[2][3]
CO₂ + H₂O → H₂CO₃Uncatalyzed (aqueous)0.039 s⁻¹25 °C[2][3]
H₂CO₃ → CO₂ + H₂OAqueous Solution0.027 ms⁻¹ (equivalent to 27 s⁻¹)In situ generation via high-speed mixing[1][4]
H₂CO₃ → CO₂ + H₂OEnzyme-catalyzed1.0 x 10⁶ s⁻¹ (with carbonic anhydrase)25 °C[5]

Table 2: Activation Energies for this compound Decomposition

MechanismActivation Energy (Ea)MethodReference(s)
Uncatalyzed71 kJ/molExperimental[6]
Enzyme-catalyzed29 kJ/molExperimental[6]
Autocatalytic (gas phase)92-109 kJ/molTheoretical[7]

Table 3: Kinetic Isotope Effects for Water-Catalyzed Decomposition

Isotope RatioKIE ValueConditionsReference(s)
k(H₂CO₃)/k(D₂CO₃)2.2 - 3.0With three water molecules (theoretical)[8]
k(H₂CO₃)/k(D₂CO₃)~2Experimental in D₂O[9]

Experimental Protocols for Kinetic Validation

The transient nature of this compound necessitates specialized techniques for studying its decomposition kinetics. The following diagram outlines a general workflow for the experimental validation of a proposed decomposition mechanism.

Start Propose Decomposition Mechanism Computational Computational Modeling (e.g., ab initio, DFT) Start->Computational Predict Predict Kinetic Parameters (Rate constants, Ea, KIE) Computational->Predict Compare Compare Experimental & Predicted Data Predict->Compare Experiment Design & Perform Kinetic Experiment StoppedFlow Stopped-Flow Spectrophotometry Experiment->StoppedFlow Raman Raman Spectroscopy Experiment->Raman Data Acquire Experimental Kinetic Data StoppedFlow->Data Raman->Data Data->Compare Validate Mechanism Validated Compare->Validate Good Agreement Refine Refine Mechanism Compare->Refine Discrepancy Refine->Computational

Figure 2: Experimental workflow for validating decomposition mechanisms.
Stopped-Flow Spectrophotometry

This is a powerful technique for studying fast reactions in solution. For this compound decomposition, it is typically used to monitor the hydration of CO₂ to form H₂CO₃, which then dissociates into bicarbonate and a proton, causing a pH change.

Methodology:

  • Reagent Preparation: Two syringes are filled with the reactant solutions. One syringe contains a buffered solution with a pH indicator (e.g., phenol (B47542) red), and the other contains a solution of dissolved CO₂.

  • Rapid Mixing: The contents of the syringes are rapidly injected into a mixing chamber, and then flow into an observation cell. The flow is then abruptly stopped.

  • Spectrophotometric Monitoring: The absorbance of the pH indicator in the observation cell is monitored over time using a spectrophotometer. The change in absorbance corresponds to the change in pH as the reaction proceeds.

  • Kinetic Analysis: The rate of change of absorbance is used to determine the pseudo-first-order rate constant for the hydration of CO₂. By varying the concentrations of reactants and temperature, the rate law and activation parameters can be determined.

Raman Spectroscopy

Raman spectroscopy is a non-invasive technique that can be used to probe the vibrational modes of molecules, providing structural information and allowing for the quantification of species in a mixture.

Methodology:

  • In Situ Generation: this compound is generated in situ by rapidly mixing solutions of bicarbonate and a strong acid in a specialized mixing apparatus.[1]

  • Raman Probe: A laser is focused on the reaction mixture, and the scattered light is collected.

  • Spectral Analysis: The Raman spectrum will contain peaks corresponding to the vibrational modes of this compound, carbon dioxide, and other species present. The intensity of these peaks is proportional to the concentration of the respective species.

  • Kinetic Measurement: By acquiring spectra at different time points after mixing, the rate of disappearance of the this compound peak and the appearance of the carbon dioxide peak can be monitored to determine the decomposition rate constant.[1]

Conclusion

The kinetic validation of this compound decomposition mechanisms is an active area of research with significant implications for various scientific fields. While uncatalyzed decomposition is slow, both water-catalyzed and autocatalytic pathways have been shown to significantly accelerate the process. Experimental techniques such as stopped-flow spectrophotometry and Raman spectroscopy, in conjunction with computational modeling, are crucial for distinguishing between these mechanisms and accurately quantifying their kinetic parameters. The data presented in this guide highlights the progress made in understanding this fundamental chemical process and provides a foundation for future investigations.

References

A Comparative Analysis of Carbonic Acid and Other Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, biological roles, and experimental characterization of carbonic acid in comparison to other key carboxylic acids.

This guide provides a detailed comparative analysis of this compound against other common carboxylic acids, including acetic acid, formic acid, and citric acid. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of their relative properties and biological significance. The information is presented with a focus on experimental data and methodologies to support further research and application.

Physicochemical Properties: A Quantitative Comparison

The fundamental properties of acidity and stability are crucial in determining the behavior and function of these acids in both chemical and biological systems.

Acidity (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The pKa values for the first dissociation of the selected carboxylic acids are summarized in the table below. It is important to note that the apparent pKa of this compound in biological systems is often cited as ~6.1, which accounts for the equilibrium between dissolved CO2 and H2O. However, the intrinsic pKa of the H2CO3 molecule is significantly lower, making it a stronger acid than commonly perceived.[1][2]

Carboxylic AcidChemical FormulapKa1pKa2pKa3
This compoundH₂CO₃~3.49 - 3.6[1][2]10.33-
Formic AcidHCOOH3.75--
Acetic AcidCH₃COOH4.76--
Citric AcidC₆H₈O₇3.134.766.40

Note: pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength.

Stability

A key distinguishing feature of this compound is its limited stability in aqueous solutions under standard conditions. It readily decomposes into carbon dioxide and water.[1] This instability is in stark contrast to the high stability of other carboxylic acids like acetic, formic, and citric acid under similar conditions.

Carboxylic AcidStability in Aqueous SolutionKey Factors Influencing Stability
This compound Unstable; readily decomposes to CO₂ and H₂O.[1]Catalyzed by the enzyme carbonic anhydrase.
Formic Acid StableGenerally stable under normal conditions.
Acetic Acid StableGenerally stable under normal conditions.
Citric Acid StableGenerally stable under normal conditions.

Biological Significance and Applications in Drug Development

The distinct properties of these carboxylic acids translate into diverse and significant roles in biological systems and pharmaceutical applications.

This compound: The Physiological Buffer

This compound is central to the most important pH buffering system in the blood, the bicarbonate buffer system. This system maintains the blood pH within a narrow range essential for life. The reversible conversion of this compound to bicarbonate (HCO₃⁻) and a proton (H⁺) is catalyzed by the enzyme carbonic anhydrase .

The critical role of carbonic anhydrase in numerous physiological processes has made it a significant target for drug development. Carbonic anhydrase inhibitors (CAIs) are a class of drugs that target this enzyme and are used in the treatment of various conditions:

  • Glaucoma: By reducing the formation of aqueous humor in the eye.[3]

  • Epilepsy: Certain CAIs have anticonvulsant properties.[4]

  • Altitude Sickness: By counteracting the respiratory alkalosis that occurs at high altitudes.[3]

  • Cancer: Some CA isoforms are overexpressed in tumors, making them a target for anticancer therapies.[5][6]

The design of CAIs often involves incorporating a sulfonamide group, which binds to the zinc ion in the enzyme's active site.[6][7]

Other Carboxylic Acids in Pharmaceuticals

The carboxylic acid functional group is a common feature in a vast number of pharmaceutical compounds. It can be a key part of a drug's pharmacophore, contributing to its binding to biological targets.[8][9] However, the presence of a carboxylic acid moiety can also present challenges, such as metabolic instability and limited ability to cross biological membranes. To address these issues, medicinal chemists often employ bioisosteric replacement, where the carboxylic acid group is substituted with another functional group that mimics its essential properties while improving the drug's overall profile.[8][10]

Experimental Protocols

Accurate determination of the physicochemical properties of carboxylic acids is essential for their study and application.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa of a weak acid.[11][12]

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[13]

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of the weak acid of interest with a known approximate concentration (e.g., 0.1 M).

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions at a minimum of two different pH values (e.g., pH 4.0 and 7.0).

  • Titration Procedure:

    • Pipette a known volume of the weak acid solution into a beaker.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the strong base from a burette in small, precise increments.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis). This is the titration curve.

    • Determine the equivalence point from the inflection point of the curve.

    • The volume of titrant at the half-equivalence point is half the volume at the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the weak acid.[13]

Analysis of Stability by Spectroscopy

Spectroscopic methods can be employed to monitor the stability of carboxylic acids, particularly the decomposition of this compound.

Principle: Infrared (IR) spectroscopy can be used to observe the characteristic vibrational frequencies of the functional groups in the molecules.[14] Changes in the intensity of these peaks over time can indicate decomposition or transformation of the acid.

Methodology for Monitoring this compound Decomposition:

  • Sample Preparation: Prepare a solution of this compound by dissolving CO₂ in water. This can be done under pressure to increase the concentration of H₂CO₃.

  • IR Spectroscopy:

    • Acquire an initial IR spectrum of the solution. Key peaks to monitor include the O-H stretch (broad, ~3300-2500 cm⁻¹) and the C=O stretch (~1760-1700 cm⁻¹) of the carboxylic acid group.[15]

    • Acquire subsequent IR spectra at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in the intensity of the characteristic this compound peaks over time.

    • This decrease corresponds to the decomposition of this compound into CO₂ and H₂O. The rate of decomposition can be determined from the change in peak intensity over time.

Visualizing Key Concepts and Processes

The following diagrams, generated using the DOT language, illustrate important concepts discussed in this guide.

Bicarbonate_Buffer_System cluster_blood In Red Blood Cells CO2 CO₂ (from tissues) H2CO3 This compound (H₂CO₃) CO2->H2CO3 Carbonic Anhydrase H2O H₂O H2O->H2CO3 HCO3 Bicarbonate (HCO₃⁻) H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion Lungs Lungs (exhalation) H2CO3->Lungs Decomposition HCO3->H2CO3 Buffering action H_ion->H2CO3 Buffering action

Caption: The Bicarbonate Buffer System in Blood.

pKa_Titration_Workflow start Start prep_solutions Prepare Acid and Standard Base Solutions start->prep_solutions calibrate_ph Calibrate pH Meter prep_solutions->calibrate_ph titrate Perform Titration: Add Base in Increments, Record pH calibrate_ph->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve det_equiv Determine Equivalence Point plot_curve->det_equiv det_half_equiv Determine Half-Equivalence Point det_equiv->det_half_equiv det_pka pH at Half-Equivalence Point = pKa det_half_equiv->det_pka end End det_pka->end

Caption: Experimental Workflow for pKa Determination.

Caption: Structural Comparison of Carboxylic Acids.

References

A Comparative Guide to Computational Methods for Assessing Carbonic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the stability of molecules like carbonic acid is crucial for understanding physiological processes and designing effective therapeutics. This guide provides an objective comparison of various computational methods used to determine the stability of this compound, supported by experimental data.

The transient nature of this compound (H₂CO₃) makes its experimental characterization challenging. Computational chemistry offers a powerful alternative for investigating its stability, primarily through the calculation of its dissociation energy and pKa value. This guide benchmarks several popular quantum mechanical methods, providing a clear overview of their performance and the experimental context for their evaluation.

Performance of Computational Methods

The stability of this compound is typically assessed by two key metrics: the energy barrier for its dissociation into carbon dioxide (CO₂) and water (H₂O), and its first acid dissociation constant (pKa). The following tables summarize the performance of various computational methods in predicting these values, compared with experimental findings.

Gas-Phase Dissociation Energy

The uncatalyzed decomposition of this compound is a fundamental measure of its intrinsic stability. The energy barrier for this reaction has been a subject of numerous computational studies.

Computational MethodKey ParametersCalculated Dissociation Barrier (kcal/mol)Reference
Ab initio Metadynamics (BLYP) Finite temperature (315 K)~37-38[1][2]
0 K Studies (various methods) Static, 0 Kelvin~43[2]

Note: The ab initio metadynamics study suggests a lower activation barrier compared to earlier 0 K studies, potentially due to the inclusion of thermal effects and more efficient sampling of the energy landscape.[1][2]

Acid Dissociation Constant (pKa)

The pKa is a critical parameter for understanding the behavior of this compound in aqueous solution, such as in physiological systems.

Computational MethodKey ParametersCalculated pKaReference
B3LYP/6-311++G(d,p) Extended cluster-continuum model (ECM) with PCM, n=3 water moleculesClosest agreement to experimental pKa1[3]
Experimental Value ("true") Various experimental techniques3.45 ± 0.15
Experimental Value ("apparent") Accounts for the equilibrium with dissolved CO₂6.35

Note: The "true" pKa of this compound is significantly lower than its "apparent" pKa, which is influenced by the equilibrium between aqueous CO₂ and H₂CO₃. Computational methods that explicitly model the solvated this compound molecule aim to predict the "true" pKa.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is essential for interpreting the results of computational and experimental studies on this compound stability.

Experimental Determination of pKa

The experimental pKa of this compound is challenging to measure directly due to its rapid decomposition. However, techniques such as stopped-flow spectrophotometry and time-resolved fluorescence have been employed to determine the "true" pKa by measuring the rates of proton transfer reactions. The widely cited "apparent" pKa of 6.35 is derived from the overall equilibrium involving dissolved carbon dioxide.

Computational Methodologies

Ab initio Metadynamics: This method simulates the dynamics of the system at a finite temperature, allowing for the exploration of reaction pathways and the calculation of free energy barriers.

  • Functional: BLYP (Becke, Lee, Yang, and Parr)[1][2]

  • Simulation Details: Car-Parrinello molecular dynamics (CPMD) is used to propagate the system in time, while metadynamics is employed to enhance the sampling of the dissociation event by introducing a history-dependent bias potential.[1][2]

Density Functional Theory (DFT) for pKa Prediction: DFT methods are widely used to calculate the free energy of dissociation in solution, from which the pKa can be derived.

  • Functionals: B3LYP, CAM-B3LYP, and M06-2X are popular hybrid and range-separated hybrid functionals that have shown good performance for pKa prediction of carboxylic acids.[4][5]

  • Basis Set: Pople-style basis sets, such as 6-311++G(d,p), are commonly used to provide a flexible description of the electron density, including diffuse functions to describe anions accurately.[3]

  • Solvation Model: The inclusion of a solvation model is critical for accurate pKa prediction. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are frequently used implicit solvation models.[4][5] Explicit solvent molecules can also be included in the quantum mechanical calculation to model specific hydrogen bonding interactions.[3][5]

Coupled Cluster (CCSD(T)): This is a high-accuracy ab initio method often considered the "gold standard" for calculating energies. While computationally expensive, it can serve as a benchmark for other methods.

Workflow for Benchmarking Computational Methods

The following diagram illustrates a typical workflow for benchmarking computational methods for assessing the stability of a molecule like this compound.

cluster_setup 1. Problem Definition & Method Selection cluster_calc 2. Computational Execution cluster_analysis 3. Data Analysis & Comparison cluster_output 4. Reporting problem_def Define Target Property (e.g., Dissociation Energy, pKa) method_select Select Computational Methods (e.g., DFT, Ab Initio) problem_def->method_select Inform gas_phase Gas-Phase Calculations (Dissociation Barrier) method_select->gas_phase Apply to solution_phase Solution-Phase Calculations (pKa Prediction) method_select->solution_phase Apply to data_extraction Extract Quantitative Data (Energies, Free Energies) gas_phase->data_extraction solution_phase->data_extraction exp_comparison Compare with Experimental Data data_extraction->exp_comparison method_benchmark Benchmark Method Performance (Accuracy, Cost) exp_comparison->method_benchmark guide Publish Comparison Guide method_benchmark->guide

Caption: Workflow for benchmarking computational methods for acid stability.

References

cross-validation of different spectroscopic techniques for carbonic acid identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of carbonic acid (H₂CO₃) is a critical yet challenging task due to its inherent instability in aqueous solutions. This guide provides a comprehensive cross-validation of three powerful spectroscopic techniques—Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization of this elusive molecule.

This document outlines the fundamental principles, experimental protocols, and comparative performance of each method, supported by experimental data. The information is designed to assist in the selection of the most appropriate technique for specific research needs, from qualitative identification to quantitative analysis.

At a Glance: Comparison of Spectroscopic Techniques for this compound Identification

FeatureInfrared (IR) SpectroscopyRaman SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the absorption of infrared radiation by molecular vibrations (stretching, bending).Measures the inelastic scattering of monochromatic light resulting from molecular vibrations.Measures the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.
Key Advantages High sensitivity to polar functional groups, well-established technique.Excellent for aqueous solutions due to weak water interference, high specificity.Provides detailed structural information, non-destructive, and inherently quantitative.
Key Limitations Strong interference from water absorption bands, complex spectra for mixtures.Lower sensitivity compared to IR, potential for fluorescence interference.Lower sensitivity than vibrational spectroscopy, requires higher analyte concentrations.
Characteristic Signal C=O stretching, O-H bending, and C-O stretching vibrational bands.Symmetric stretching of carbonate and bicarbonate ions.Distinct chemical shift for the 13C nucleus in this compound.
Sample Preparation Requires careful background subtraction in aqueous solutions (often using ATR).Minimal preparation needed for aqueous samples.Requires 13C labeling for enhanced sensitivity and a specialized valved NMR tube to prevent degassing.

In-Depth Analysis of Spectroscopic Techniques

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, is a valuable tool for identifying functional groups within a molecule. For this compound and its related species, specific vibrational modes can be observed.

Key Spectral Features: The identification of this compound and its dissociation products (bicarbonate and carbonate) in aqueous solutions by IR spectroscopy relies on the detection of characteristic vibrational bands. For instance, the asymmetric and symmetric stretching modes of the CO₂ group and the HCO₃⁻ bending mode are key indicators.[1] While direct detection of H₂CO₃ is challenging due to its low concentration and overlapping water signals, the technique is effective for quantifying the more abundant bicarbonate and carbonate ions. Quantification limits for these ions have been reported in the range of 6.9–17.2 mM.[2]

Challenges: The primary challenge for IR spectroscopy in this context is the strong absorption of infrared light by water, which can obscure the signals from the species of interest.[1] This necessitates the use of techniques like ATR-FTIR and careful background subtraction to obtain meaningful data.

Raman Spectroscopy

Raman spectroscopy offers a significant advantage over IR for aqueous solutions as water is a weak Raman scatterer. This allows for the direct observation of solutes with minimal interference.

Key Spectral Features: Raman spectroscopy is particularly effective for the quantitative analysis of bicarbonate and carbonate ions. The symmetric stretching vibration of the carbonate ion (CO₃²⁻) gives a strong, sharp peak around 1065 cm⁻¹, while bicarbonate (HCO₃⁻) shows a characteristic peak around 1017 cm⁻¹.[3][4] A study using a near-concentric cavity-enhanced Raman spectroscopy system reported a limit of detection (LOD) for bicarbonate in seawater as low as 0.37 mmol/L.[5][6] Another approach utilized the bicarbonate C=O symmetric stretch at 1360 cm⁻¹ to avoid interference from the intense sulfate (B86663) peak in ocean water, demonstrating the ability to measure bicarbonate concentrations as low as 30 ppm.[7]

Challenges: While highly specific, Raman spectroscopy generally has lower sensitivity compared to IR spectroscopy.[8] Fluorescence from impurities in the sample can also interfere with the Raman signal, although this can often be mitigated by appropriate laser wavelength selection and sample purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the chemical environment of specific atomic nuclei. For this compound, ¹³C NMR is the most informative technique.

Key Spectral Features: ¹³C NMR spectroscopy allows for the direct detection of dissolved CO₂, this compound, bicarbonate, and carbonate ions, each exhibiting a distinct chemical shift. A specialized method using a valved NMR tube has been developed to overcome the challenge of this compound's instability and the concurrent liberation of CO₂ upon acidification.[5][9] This technique allowed for the determination of the chemical shift for the carbon in H₂CO₃ at 160.33 ± 0.03 ppm.[5][9][10][11] The quantitative nature of NMR allows for the determination of the concentration ratio of different carbonate species.[11]

Challenges: The primary limitation of NMR is its relatively low sensitivity compared to vibrational spectroscopy techniques.[12] For natural abundance samples, achieving a good signal-to-noise ratio for the low-abundance ¹³C isotope can be time-consuming. Therefore, the use of ¹³C-labeled starting materials is often necessary for quantitative studies.[11]

Experimental Protocols

Infrared (ATR-FTIR) Spectroscopy Protocol for Carbonate/Bicarbonate Quantification

This protocol is adapted for the in-situ and real-time quantification of bicarbonate and carbonate in aqueous solutions.[2]

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the pure solvent (e.g., deionized water) under the same conditions as the sample measurement.

  • Sample Measurement: Apply the aqueous sample containing the carbonate/bicarbonate species directly onto the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum over the desired range (e.g., 4000-600 cm⁻¹).

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify and integrate the characteristic absorption bands for bicarbonate and carbonate.

    • Quantify the concentrations using a pre-established calibration curve based on standards of known concentrations.

Raman Spectroscopy Protocol for Bicarbonate Quantification

This protocol is designed for the quantitative analysis of bicarbonate in aqueous solutions.[5][6]

  • Instrumentation: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm).

  • Sample Preparation: Aqueous samples can typically be analyzed directly in a quartz cuvette.

  • Data Acquisition:

    • Focus the laser into the sample.

    • Acquire the Raman spectrum over a range that includes the characteristic bicarbonate peak (e.g., 1017 cm⁻¹ or 1360 cm⁻¹).

  • Data Analysis:

    • Perform baseline correction to remove background fluorescence.

    • Identify and integrate the area of the characteristic bicarbonate peak.

    • Determine the concentration using a calibration curve prepared from standard solutions of sodium bicarbonate.

¹³C NMR Spectroscopy Protocol for this compound Identification

This protocol is specifically designed to handle the instability of this compound in solution.[5][9]

  • Instrumentation: A high-field NMR spectrometer equipped with a ¹³C probe.

  • Sample Preparation:

    • Use a valved NMR tube to prevent the escape of CO₂.

    • Prepare a solution of a ¹³C-labeled bicarbonate salt (e.g., NaH¹³CO₃) in D₂O.

    • In a separate vial, prepare an acidic solution.

    • Carefully layer the frozen bicarbonate solution and the acidic solution within the sealed NMR tube.

  • Data Acquisition:

    • Allow the tube to warm to room temperature, initiating the reaction to form H₂¹³CO₃.

    • Immediately acquire ¹³C NMR spectra.

  • Data Analysis:

    • Process the spectra to identify the chemical shift corresponding to this compound (approximately 160.33 ppm).

    • Integrate the peaks corresponding to the different carbonate species for quantitative analysis.

Visualizing the Workflow

ExperimentalWorkflow cluster_IR IR Spectroscopy cluster_Raman Raman Spectroscopy cluster_NMR NMR Spectroscopy IR_Start Sample Preparation (Aqueous Solution) IR_BG Background Spectrum (Solvent) IR_Start->IR_BG IR_Sample Sample Spectrum IR_BG->IR_Sample IR_Analysis Data Analysis (Subtraction, Integration) IR_Sample->IR_Analysis IR_Result Concentration IR_Analysis->IR_Result Raman_Start Sample Preparation (Aqueous Solution) Raman_Acquire Spectral Acquisition Raman_Start->Raman_Acquire Raman_Analysis Data Analysis (Baseline Correction, Integration) Raman_Acquire->Raman_Analysis Raman_Result Concentration Raman_Analysis->Raman_Result NMR_Start Sample Preparation (Valved Tube, 13C Labeling) NMR_Acquire Spectral Acquisition NMR_Start->NMR_Acquire NMR_Analysis Data Analysis (Peak Identification, Integration) NMR_Acquire->NMR_Analysis NMR_Result Structure & Concentration NMR_Analysis->NMR_Result

LogicFlow Start Need to Identify/Quantify this compound Qualitative Qualitative Identification? Start->Qualitative Quantitative Quantitative Analysis? Start->Quantitative IR IR Spectroscopy Qualitative->IR Yes Raman Raman Spectroscopy Qualitative->Raman Yes NMR NMR Spectroscopy Qualitative->NMR Yes HighSensitivity High Sensitivity Required? Quantitative->HighSensitivity Aqueous Aqueous Sample? Quantitative->Aqueous Structural Detailed Structural Info Needed? Quantitative->Structural HighSensitivity->IR Yes HighSensitivity->Raman Moderate Aqueous->IR Challenging Aqueous->Raman Yes Aqueous->NMR Yes Structural->NMR Yes

References

A Comparative Guide to the Reactivity of Carbonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbonic acid (H₂CO₃), a seemingly simple molecule, plays a critical role in biological and chemical systems, from regulating blood pH to influencing global carbon cycles. However, its transient nature has long posed challenges to detailed characterization. In the gas phase, this compound exists as three distinct conformational isomers: cis-cis, cis-trans, and trans-trans. Understanding the relative reactivity and stability of these isomers is paramount for accurately modeling its behavior in various environments. This guide provides an objective comparison of these isomers, supported by experimental and computational data, to aid researchers in their investigations.

Relative Stability and Reactivity Overview

Computational studies, primarily employing high-level ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), have established a clear stability trend for the gas-phase isomers of this compound.[1] The cis-cis conformer is the most stable, followed by the cis-trans isomer, with the trans-trans form being the least stable and often considered a high-energy transition state rather than a stable minimum in some computational models.[1]

The reactivity of these isomers is intrinsically linked to their structure. The decomposition of this compound into carbon dioxide (CO₂) and water (H₂O) is a key reaction pathway. Theoretical models suggest that this decomposition preferentially proceeds from the cis-trans conformation.[2] The cis-cis isomer, despite being the most stable, is thought to first isomerize to the cis-trans form before decomposing.[2] This makes the cis-trans isomer a crucial, albeit less stable, intermediate in the overall decomposition process.

Quantitative Data Summary

The following table summarizes the key energetic properties of the this compound isomers based on computational studies. These values provide a quantitative basis for comparing their relative stabilities and the energy barriers associated with their interconversion and decomposition.

Parametercis-ciscis-transtrans-transReference
Relative Energy (kcal/mol) 0.01.0 - 2.0~10.0[1]
Isomerization Barrier (cis-cis to cis-trans) (kcal/mol) 9.5 - 10.5--[3]
Decomposition Barrier to CO₂ + H₂O (kcal/mol) High (indirect)5 - 49.6Low (if formed)[3][4]

Note: The wide range in the reported decomposition barrier for the cis-trans isomer reflects the different computational methods and environments (gas phase vs. aqueous) considered in various studies.

Reaction Pathways and Isomer Interconversion

The relationship between the this compound isomers and their primary decomposition pathway can be visualized as a multi-step process. The most stable cis-cis isomer must first overcome a significant energy barrier to convert to the cis-trans form. Once in the cis-trans conformation, the molecule can then proceed through a lower-energy transition state to decompose into carbon dioxide and water.

G cluster_isomers This compound Isomers cis-cis cis-cis (Most Stable) cis-trans cis-trans (Intermediate) cis-cis->cis-trans Isomerization (Activation Energy) Decomposition Products CO₂ + H₂O cis-trans->Decomposition Products Decomposition (Activation Energy) trans-trans trans-trans (Least Stable)

Caption: Logical workflow of this compound isomer interconversion and decomposition.

Experimental and Computational Methodologies

The characterization of this compound isomers has been a significant achievement, relying on a combination of sophisticated experimental techniques and high-level computational chemistry.

Experimental Protocols

Fourier-Transform Microwave (FTMW) Spectroscopy: This technique has been instrumental in the gas-phase identification and structural determination of the cis-cis and cis-trans isomers.[3][5]

  • Sample Generation: this compound is typically produced in a supersonic jet via a pulsed electrical discharge through a gas mixture of carbon dioxide and water vapor, diluted in an inert gas like argon.[3]

  • Detection: The rotational transitions of the generated molecules are measured with high precision in a Fabry-Perot cavity. The experimentally determined rotational constants are then compared with those predicted by computational models to identify the specific isomers.[3]

Matrix Isolation Infrared (IR) Spectroscopy: This method allows for the trapping and spectroscopic characterization of otherwise unstable molecules at cryogenic temperatures.

  • Matrix Formation: A gaseous mixture containing the species of interest is co-deposited with a large excess of an inert gas (e.g., argon) onto a cold window (typically at temperatures below 20 K).

  • Spectroscopic Analysis: The IR spectrum of the isolated molecules is then recorded. The vibrational frequencies are compared with theoretical predictions to identify the conformers present.

Computational Protocols

Ab Initio Calculations: High-accuracy quantum chemical methods are essential for predicting the structures, energies, and vibrational frequencies of the this compound isomers.

  • Methodology: The Coupled Cluster with Single, Double, and perturbative Triple excitations [CCSD(T)] method is widely regarded as the "gold standard" for its high accuracy in predicting molecular properties.[3][6] This method is often used in conjunction with large basis sets (e.g., aug-cc-pVTZ or cc-pVQZ) to ensure convergence and reliability of the results.[3]

  • Calculations Performed:

    • Geometry Optimization: To find the lowest energy structure for each isomer.

    • Frequency Calculations: To predict the vibrational spectra and confirm that the optimized structures are true minima on the potential energy surface.

    • Potential Energy Surface Scans: To map the energy landscape for isomerization and decomposition reactions and to determine the transition state structures and activation energies.[3]

Conclusion

The reactivity of this compound is a nuanced topic, heavily dependent on the specific conformational isomer involved. While the cis-cis isomer is the most stable in the gas phase, the cis-trans isomer serves as a critical gateway to the decomposition of this compound into carbon dioxide and water. The high-energy trans-trans isomer is less likely to play a significant role under most conditions. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working in fields where the chemistry of this compound is of importance. A thorough understanding of the distinct properties of each isomer is crucial for the development of accurate models of biological, chemical, and environmental systems.

References

The Evolving Role of Carbonic Acid in Geochemical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are re-evaluating the long-held dominance of carbonic acid in geochemical models, with emerging evidence highlighting the significance of alternative chemical pathways and influencing factors. This guide provides a comparative analysis of the traditional this compound model against newer frameworks, supported by experimental data, to offer a comprehensive understanding for scientists and drug development professionals.

The classical view of geochemical processes, particularly the weathering of rocks and the sequestration of carbon dioxide, has been largely shaped by the role of this compound (H₂CO₃). Formed from the dissolution of CO₂ in water, this weak acid has been the cornerstone of models predicting mineral dissolution and precipitation. However, a growing body of research is demonstrating that this classical model is not universally applicable and that other factors, such as non-classical mineralization pathways and the presence of other acidic compounds, can play a crucial, and sometimes dominant, role.

The Classical this compound Model: A Foundation Under Review

The traditional model posits that this compound is the primary agent driving the chemical breakdown of minerals. For instance, the dissolution of calcite (CaCO₃), a major component of limestone, is represented by the following reaction:

CaCO₃ (s) + H₂CO₃ (aq) ⇌ Ca²⁺ (aq) + 2HCO₃⁻ (aq)

This reaction is fundamental to understanding phenomena like cave formation and the geological carbon cycle. Geochemical models based on this principle, such as PHREEQC, GEM, and TOUGHREACT, have been instrumental in predicting the outcomes of CO₂ injection into geological formations for long-term storage.[1]

However, the accuracy of these models is contingent on precise thermodynamic and kinetic data for this compound-mineral reactions, which are often incomplete, particularly for conditions relevant to CO₂ sequestration.[2] Furthermore, experimental studies have revealed discrepancies between model predictions and observed outcomes, suggesting that the classical model may be an oversimplification.

Challenging the Classical View: Alternative Geochemical Pathways

Recent research has brought to light several alternative frameworks that challenge the universal applicability of the this compound-centric model.

Non-Classical Mineralization Pathways

A significant departure from the classical model is the recognition of non-classical mineralization pathways. These pathways involve the formation of unstable amorphous precursor phases, such as amorphous calcium carbonate (ACC), which then transform into more stable crystalline minerals.[3] This multi-step process can significantly alter the kinetics and thermodynamics of mineral formation compared to the direct ion-by-ion precipitation assumed in classical models.

The presence of certain ions, such as magnesium, can favor these non-classical pathways. This has important implications for marine environments and for understanding the formation of carbonate rocks throughout Earth's history. Geochemical models that incorporate the formation and transformation of ACC are still in development but hold the promise of more accurately predicting carbonate precipitation in a wider range of geological settings.

The Influence of Other Acids

In many natural and engineered systems, this compound is not the only acidic species present. Industrial emissions, for example, can introduce sulfur and nitrogen oxides (SOx and NOx) into the atmosphere, which then form sulfuric acid (H₂SO₄) and nitric acid (HNO₃). These strong acids can be much more potent agents of mineral weathering than the weak this compound.

Field studies in karst regions have shown that sulfuric and nitric acids can significantly contribute to carbonate dissolution, leading to an overestimation of CO₂ uptake when models only consider this compound.[4][5] Controlled laboratory experiments are crucial to quantify the relative dissolution rates of minerals in the presence of these different acids to refine geochemical models for areas impacted by acid rain.

Experimental Validation: Comparing Models to Reality

The validation of any geochemical model ultimately rests on its ability to accurately predict the outcomes of controlled experiments and natural observations.

Laboratory Experiments

Laboratory-based studies provide a controlled environment to investigate the intricacies of mineral-fluid interactions. Experiments comparing the dissolution rates of calcite in this compound versus sulfuric acid solutions under identical conditions of pH and temperature are essential for quantifying the impact of different acidic species. Similarly, experiments that track the formation and transformation of ACC provide crucial data for developing and validating non-classical mineralization models.

Field Studies and Natural Analogs

Field studies of CO₂ sequestration sites and natural CO₂ reservoirs offer invaluable real-world data to test the predictive power of geochemical models. By comparing the observed mineral alterations and changes in fluid chemistry with model simulations, scientists can identify the strengths and weaknesses of different modeling approaches. For example, discrepancies between predicted and observed mineral trapping of CO₂ in saline aquifers highlight the need for more sophisticated models that account for the specific mineralogy and brine composition of each site.[6]

Quantitative Comparison of Geochemical Scenarios

To illustrate the differences in outcomes predicted by these varying geochemical frameworks, the following tables summarize key quantitative data from relevant studies.

ParameterClassical this compound ModelNon-Classical (ACC) ModelSulfuric Acid Model
Primary Dissolution Agent This compound (H₂CO₃)This compound (H₂CO₃)Sulfuric Acid (H₂SO₄)
Key Intermediate Phase None (direct ion-by-ion)Amorphous Calcium Carbonate (ACC)None (direct ion-by-ion)
Predicted CO₂ Sequestration Dependent on mineral dissolution ratesCan be influenced by ACC transformation kineticsCan lead to CO₂ release from carbonates
Calcite Dissolution Rate Varies with pCO₂, temperature, and pH[7][8]Influenced by ACC formation and stabilityGenerally higher than with this compound at the same pH

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of experimental results. Below are outlines of key experimental protocols.

Protocol 1: Controlled Mineral Dissolution in Different Acids
  • Sample Preparation: Prepare polished wafers or powdered samples of a specific mineral (e.g., calcite) with a known surface area.

  • Solution Preparation: Prepare solutions of this compound (by bubbling CO₂ through deionized water to a specific pCO₂) and sulfuric acid with the same initial pH.

  • Experimental Setup: Place the mineral samples in a flow-through reactor or a batch reactor with controlled temperature and stirring.

  • Data Collection: Continuously monitor the pH and collect fluid samples at regular intervals.

  • Analysis: Analyze the collected fluid samples for the concentration of dissolved cations (e.g., Ca²⁺) using techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES).

  • Rate Calculation: Calculate the mineral dissolution rate based on the change in cation concentration over time and the mineral surface area.

Protocol 2: Synthesis and Transformation of Amorphous Calcium Carbonate (ACC)
  • Synthesis: Rapidly mix solutions of a calcium salt (e.g., CaCl₂) and a carbonate salt (e.g., Na₂CO₃) at a controlled temperature and pH to induce the precipitation of ACC. Stabilizing agents may be added to prevent immediate crystallization.

  • Isolation: Quickly filter and wash the ACC precipitate with a non-aqueous solvent (e.g., ethanol) to remove unreacted ions and prevent transformation.

  • Characterization of Fresh ACC: Immediately analyze the fresh precipitate using techniques like X-ray diffraction (XRD) to confirm its amorphous nature, and transmission electron microscopy (TEM) to observe its morphology.

  • Transformation Study: Suspend the fresh ACC in a solution of interest (e.g., deionized water or a solution containing specific ions) and monitor its transformation over time.

  • Analysis of Transformed Phases: At various time points, collect samples of the solid phase and analyze them using XRD and Raman spectroscopy to identify the crystalline polymorphs of CaCO₃ that have formed.

Visualizing Geochemical Pathways

The logical relationships and workflows of these different geochemical models can be visualized using diagrams.

Geochemical_Models cluster_Classical Classical Model cluster_NonClassical Non-Classical Model cluster_OtherAcids Alternative Acid Model Classical_CO2 CO2(aq) + H2O ↔ H2CO3 Classical_Dissolution H2CO3 + Mineral → Dissolved Ions Classical_CO2->Classical_Dissolution Classical_Precipitation Dissolved Ions → Crystalline Mineral Classical_Dissolution->Classical_Precipitation NonClassical_CO2 CO2(aq) + H2O ↔ H2CO3 NonClassical_Dissolution H2CO3 + Mineral → Dissolved Ions NonClassical_CO2->NonClassical_Dissolution ACC_Formation Dissolved Ions → Amorphous Precursor (ACC) NonClassical_Dissolution->ACC_Formation ACC_Transformation ACC → Crystalline Mineral ACC_Formation->ACC_Transformation Other_Acids H2SO4 / HNO3 Other_Dissolution Strong Acid + Mineral → Dissolved Ions Other_Acids->Other_Dissolution

Caption: Comparison of geochemical model pathways.

Experimental_Workflow cluster_Dissolution Mineral Dissolution Experiment cluster_ACC ACC Formation & Transformation D_Start Prepare Mineral Sample & Acid Solution D_Experiment Controlled Reactor Experiment D_Start->D_Experiment D_Analysis Analyze Fluid Chemistry (e.g., ICP-OES) D_Experiment->D_Analysis D_Result Calculate Dissolution Rate D_Analysis->D_Result A_Start Synthesize Amorphous Calcium Carbonate A_Characterize Characterize Fresh ACC (XRD, TEM) A_Start->A_Characterize A_Transform Induce Transformation in Solution A_Start->A_Transform A_Analyze Analyze Transformed Phases (XRD, Raman) A_Transform->A_Analyze

Caption: Experimental workflows for geochemical studies.

Conclusion

The validation of geochemical models is an ongoing process that requires a close interplay between theoretical development, laboratory experimentation, and field observation. While the classical this compound model provides a foundational understanding of many geochemical processes, its limitations are becoming increasingly apparent. The incorporation of non-classical mineralization pathways and the consideration of other acidic species are crucial for developing more robust and accurate predictive models. For researchers in geochemistry and related fields, a critical evaluation of the underlying assumptions of any model against experimental data is paramount for advancing our understanding of Earth's complex chemical systems.

References

The Genesis of a Fleeting Molecule: A Comparative Study of Carbonic Acid Formation in Diverse Astrophysical Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the formation pathways and abundance of carbonic acid (H₂CO₃) across interstellar clouds, icy satellite surfaces, and comets reveals the critical role of energetic processing of ice mantles in the synthesis of this fundamental molecule. This guide provides a comparative overview of the current understanding of this compound formation, supported by experimental data and detailed methodologies, for researchers in astrophysics, astrochemistry, and related fields.

This compound, while notoriously unstable under terrestrial conditions, is emerging as a significant molecule in the cold, vacuous expanse of space. Its formation from two of the most abundant molecules in interstellar ices, water (H₂O) and carbon dioxide (CO₂), positions it as a key intermediate in astro-chemical evolution. This guide synthesizes observational data and laboratory experiments to compare the formation of this compound in three distinct astrophysical settings: the frigid depths of interstellar molecular clouds, the irradiated surfaces of icy moons and dwarf planets, and the enigmatic interiors of comets.

Comparative Analysis of this compound Abundance and Formation

The formation of this compound in astrophysical environments is primarily driven by the energetic processing of ice mixtures containing water and carbon dioxide. Laboratory studies have demonstrated that processes such as ultraviolet (UV) photolysis, proton bombardment, and electron irradiation can effectively induce the formation of H₂CO₃.[1][2][3] Observational astronomy has recently confirmed the presence of gas-phase this compound in a molecular cloud, providing crucial real-world context to these laboratory findings.[4][5]

The following tables summarize the quantitative data on this compound abundance from observational studies and the production yields from laboratory experiments, offering a comparative look at its prevalence and formation efficiency under different conditions.

Astrophysical Environment Object Parameter Value Detection Method
Interstellar MediumG+0.693-0.027 (Molecular Cloud)Column Density (N) of cis-trans H₂CO₃(6.4 ± 0.4) x 10¹² cm⁻²Radio Astronomy
Abundance relative to H₂4.7 x 10⁻¹¹Radio Astronomy
Upper limit to cis-cis H₂CO₃ abundance relative to H₂≤ 1.2 x 10⁻⁹Radio Astronomy

Table 1: Observational Data for this compound in the Interstellar Medium. This table presents the first quantitative detection of gaseous this compound in a molecular cloud, highlighting the existence of this molecule in the interstellar medium.[4][5]

Experimental Condition Ice Composition (H₂O:CO₂) Temperature (K) Radiation Source Radiation-Chemical Yield (G-value)
Proton Irradiation1:1140.8 MeV Protons0.028 molecules/100 eV
UV Photolysis1:114UV Photons (~10 eV)0.030 molecules/100 eV
Electron Irradiation1:11410 keV Electrons0.02 molecules/100 eV

Table 2: Experimental Yields of this compound Formation in Ice Analogs. This table compares the efficiency of different energetic processes in producing this compound from a 1:1 mixture of water and carbon dioxide ice at low temperatures.[3] The G-value represents the number of molecules produced per 100 eV of energy absorbed.

While direct quantitative detection of this compound in comets is currently lacking, the abundance of its precursor, CO₂, has been measured in several comets.[6][7][8] The presence of CO₂ ice, combined with water ice and a harsh radiation environment, strongly suggests that comets are viable locations for this compound formation.[9]

Experimental Protocols

The quantitative data presented above are the result of meticulous laboratory experiments simulating astrophysical conditions. Understanding these methodologies is crucial for interpreting the results and designing future studies.

Protocol 1: this compound Formation via Proton and UV Irradiation of Ice Mixtures

This protocol, adapted from the work of Gerakines et al. (2000), describes a typical experiment for studying the formation of this compound in astrophysical ice analogs.[2]

1. Ice Sample Preparation:

  • A gas mixture with a specific ratio of H₂O and CO₂ (e.g., 1:1) is prepared in a gas manifold.
  • This gas mixture is then deposited onto a cold substrate (e.g., a polished aluminum mirror) maintained at a cryogenic temperature (e.g., 18 K) within a high-vacuum chamber.
  • The thickness of the resulting ice film is monitored and controlled.

2. Irradiation:

  • For Proton Irradiation: The ice sample is irradiated with a beam of high-energy protons (e.g., 0.8 MeV) from a Van de Graaff accelerator. The total dose of radiation is carefully controlled.
  • For UV Photolysis: The ice sample is exposed to ultraviolet radiation from a hydrogen-flow microwave-discharge lamp, which produces photons with energies around 10 eV. The duration of the photolysis is precisely timed.

3. In-situ Analysis:

  • The chemical changes in the ice sample are monitored in-situ using Fourier Transform Infrared (FTIR) spectroscopy.[10][11][12][13][14]
  • Infrared spectra are recorded before, during, and after irradiation to identify the formation of new molecules, including this compound, by their characteristic vibrational absorption bands.

4. Data Analysis:

  • The column density of the newly formed this compound is calculated from the integrated area of its specific infrared absorption bands and their known intrinsic band strengths.
  • The production yield is then determined by relating the number of H₂CO₃ molecules formed to the total energy deposited in the ice.[15]

Protocol 2: Infrared Spectroscopy of Astrophysical Ices

Infrared spectroscopy is a primary tool for identifying and quantifying molecules in astrophysical ices.[11][12][13]

1. Spectrometer Setup:

  • A Fourier Transform Infrared (FTIR) spectrometer is used to obtain high-resolution spectra of the ice samples.
  • The spectrometer is typically configured to operate in transmission mode, where the infrared beam passes through the ice sample.

2. Data Acquisition:

  • A background spectrum of the cold substrate is acquired before ice deposition.
  • Spectra of the ice sample are then recorded at various stages of the experiment (e.g., before and after irradiation, during warming).
  • Multiple scans are typically averaged to improve the signal-to-noise ratio.

3. Spectral Analysis:

  • The background spectrum is subtracted from the sample spectra to isolate the absorption features of the ice.
  • The resulting spectra are then analyzed to identify the characteristic absorption bands of different molecules. For this compound, key vibrational modes include the O-H stretch, C=O stretch, and C-OH stretch.[2]

Visualizing the Pathways of this compound Formation

The following diagrams, generated using the DOT language, illustrate the key formation pathways of this compound in astrophysical environments and a typical experimental workflow.

CarbonicAcidFormation cluster_reactants Reactants in Ice Mantle cluster_energy Energetic Processing H2O Water (H₂O) H2CO3 This compound (H₂CO₃) H2O->H2CO3 CO2 Carbon Dioxide (CO₂) CO2->H2CO3 Energy UV Photons Protons Electrons Energy->H2CO3

Caption: Formation of this compound from water and carbon dioxide in icy environments, triggered by energetic processing.

ExperimentalWorkflow start Start gas_prep Prepare H₂O:CO₂ Gas Mixture start->gas_prep deposition Deposit Ice on Cold Substrate (18 K) gas_prep->deposition pre_analysis Pre-Irradiation FTIR Spectroscopy deposition->pre_analysis irradiation Irradiate Ice (UV Photons or Protons) pre_analysis->irradiation post_analysis Post-Irradiation FTIR Spectroscopy irradiation->post_analysis data_analysis Analyze Spectra & Calculate Yields post_analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for studying the formation of this compound in astrophysical ice analogs.

Future Directions

The study of this compound in astrophysical environments is a rapidly evolving field. While significant progress has been made in understanding its formation in interstellar ices and on the surfaces of icy bodies, several key questions remain. Future research should focus on:

  • Quantitative Detection in Comets: The development of observational techniques capable of detecting and quantifying this compound in cometary comae and on their surfaces is a critical next step.

  • Refining Formation Models: More sophisticated computational models are needed to better understand the complex interplay of factors that govern this compound formation, including ice composition, temperature, and radiation field.[16]

  • Exploring Complex Chemical Pathways: Investigating the role of this compound as a precursor to more complex organic molecules, such as amino acids and other prebiotic species, will provide deeper insights into the origins of life.[17]

By continuing to combine laboratory experiments, observational astronomy, and theoretical modeling, the scientific community will undoubtedly uncover more secrets about the formation and role of this seemingly simple yet profoundly important molecule in the cosmos.

References

A Researcher's Guide to the Thermodynamic Data of Carbonic Acid: Accuracy and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an accurate understanding of the thermodynamic properties of carbonic acid (H₂CO₃) is crucial for a wide range of applications, from physiological modeling to the design of carbon capture technologies. This guide provides a comparative analysis of the available experimental and theoretical thermodynamic data for this compound, offering a clear overview of the current state of knowledge and highlighting areas of consensus and discrepancy.

This guide summarizes key thermodynamic parameters, including the acid dissociation constants (pKa), enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°). Detailed experimental protocols for benchmark techniques are provided, alongside a comparison of computational approaches to offer a comprehensive assessment of data accuracy.

Comparative Thermodynamic Data

The thermodynamic properties of this compound have been the subject of numerous studies, employing a variety of experimental and computational methodologies. The tables below summarize the reported values for its key thermodynamic parameters, allowing for a direct comparison of the data from different sources.

Acid Dissociation Constants (pKa)

The acidity of this compound is a critical parameter, and its two dissociation constants, pKa₁ and pKa₂, have been extensively investigated. The first dissociation corresponds to the formation of bicarbonate (HCO₃⁻), while the second relates to the formation of carbonate (CO₃²⁻). It is important to note the distinction between the "true" pKa of the H₂CO₃ molecule and the "apparent" pKa of aqueous CO₂, which is more commonly measured and includes the equilibrium between dissolved CO₂ and H₂CO₃.

pKa₁ (apparent)pKa₁ (true)pKa₂MethodReference
6.353.75 (anhydrous)10.33Not Specified[1]
6.37-10.32Not Specified[2]
-3.6-Not Specified[3]
-3.45-Stopped-flow Spectroscopy[4]
6.352-10.329Not Specified[3]
Enthalpy of Formation (ΔHf°), Gibbs Free Energy of Formation (ΔGf°), and Standard Entropy (S°)

The standard enthalpy of formation, Gibbs free energy of formation, and standard entropy are fundamental thermodynamic quantities that describe the stability and reactivity of this compound.

ParameterValueStateMethodReference
ΔHf°-700 kJ/molaqueousNot Specified[5]
ΔHf°-612.96 ± 0.79 kJ/molgas (cis-cis)Active Thermochemical Tables (ATcT)[6]
ΔGf°-623.08 kJ/molaqueousNot Specified[7]
187 J/mol·KaqueousNot Specified[5]

Experimental Protocols

Accurate determination of thermodynamic data relies on precise experimental techniques. The following sections detail the methodologies for three key experimental approaches.

Potentiometric Titration for pKa Determination

Potentiometric titration is a standard method for determining the pKa of an acid. The procedure involves the gradual addition of a titrant of known concentration to a solution of the acid while monitoring the pH.

Protocol:

  • Preparation: A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized. A solution of the weak acid (in this case, a solution of CO₂ in water to form this compound in situ) of known concentration is prepared in a thermostated vessel.

  • Titration: The pH of the this compound solution is continuously monitored using a calibrated pH electrode as the strong base is added in small, precise increments.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of acid, is identified from the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point. For diprotic acids like this compound, two equivalence points and two half-equivalence points will be observed.

Stopped-Flow Spectroscopy for Reaction Kinetics

Stopped-flow spectroscopy is a rapid-mixing technique used to study the kinetics of fast reactions in solution, such as the dissociation of this compound.

Protocol:

  • Reactant Preparation: Two separate syringes are filled with the reactant solutions. For studying the hydration of CO₂, one syringe would contain a CO₂-saturated solution and the other a buffered solution with a pH indicator.

  • Rapid Mixing: The contents of the two syringes are rapidly and simultaneously driven into a mixing chamber.

  • Observation: The reaction mixture then flows into an observation cell, where the change in a spectroscopic property (e.g., absorbance or fluorescence of the pH indicator) is monitored over time using a spectrophotometer. The dead time of the instrument (the time between mixing and the first observation) is a critical parameter.

  • Kinetic Analysis: The resulting kinetic trace (absorbance/fluorescence vs. time) is fitted to an appropriate rate equation to determine the rate constant of the reaction. From the temperature dependence of the rate constant, thermodynamic activation parameters can be derived.

Calorimetry for Enthalpy of Dissociation

Calorimetry directly measures the heat change associated with a chemical or physical process, such as the dissociation of an acid. Isothermal titration calorimetry (ITC) is a particularly powerful technique for determining the enthalpy of dissociation (ΔH°_diss).

Protocol:

  • Sample Preparation: A solution of the weak acid is placed in the sample cell of the calorimeter, and a solution of a strong base is loaded into the titration syringe. Both solutions are carefully degassed to avoid the formation of bubbles during the experiment.

  • Titration and Heat Measurement: The strong base is injected into the acid solution in a series of small, precisely known volumes. The heat released or absorbed during the neutralization reaction is measured by the calorimeter.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of base to acid. The resulting binding isotherm can be fitted to a suitable model to determine the enthalpy of reaction (ΔH°_neut). The enthalpy of dissociation of the weak acid can then be calculated by subtracting the enthalpy of neutralization of a strong acid with a strong base (the enthalpy of formation of water) from the measured ΔH°_neut.

Computational Approaches

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the thermodynamic properties of molecules.

Density Functional Theory (DFT) Calculations

Various DFT functionals and basis sets are employed to calculate the thermodynamic properties of this compound. The choice of functional and the inclusion of a solvent model are critical for obtaining accurate results, especially for properties in aqueous solution like pKa.

Commonly used DFT functionals for pKa prediction include B3LYP, CAM-B3LYP, and M06-2X.[8][9][10][11] The accuracy of the calculations is further enhanced by using larger basis sets, such as 6-311++G(d,p), and by incorporating a continuum solvation model (e.g., SMD, CPCM) to account for the effect of the solvent.[8][9][10][11] Some studies also include explicit water molecules in the calculation to model the immediate solvation shell more accurately.

Logical Workflow for Assessing Thermodynamic Data

The diagram below illustrates the interconnectedness of experimental and theoretical approaches in the comprehensive assessment of thermodynamic data for this compound.

Thermodynamic_Data_Assessment Workflow for Assessing this compound Thermodynamic Data cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation exp_pka pKa Determination (Potentiometry, Spectroscopy) data_compilation Data Compilation & Initial Assessment exp_pka->data_compilation exp_enthalpy Enthalpy Determination (Calorimetry) exp_enthalpy->data_compilation exp_entropy Entropy Determination (Calorimetry, van't Hoff) exp_entropy->data_compilation comp_pka pKa Calculation (DFT, Ab Initio) comp_pka->data_compilation comp_thermo Calculation of ΔHf°, S°, ΔGf° (Ab Initio, DFT) comp_thermo->data_compilation comparison Comparative Analysis (Experimental vs. Theoretical) data_compilation->comparison validated_data Validated Thermodynamic Data comparison->validated_data

Caption: Interplay of experimental and theoretical methods for accurate data.

Conclusion

The accurate determination of the thermodynamic properties of this compound remains a challenging but essential endeavor. This guide highlights that while a general consensus exists for some parameters, such as the apparent pKa₁, discrepancies in other values, particularly for the "true" pKa₁ and standard entropy, underscore the need for continued research. For practitioners, a critical evaluation of the methods and conditions under which data were obtained is paramount. The synergy between advanced experimental techniques and robust computational models will undoubtedly lead to a more refined and accurate thermodynamic profile of this fundamentally important molecule.

References

A Comparative Guide to the Catalytic Efficiency of Carbonic Anhydrase Isozymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic efficiencies of various carbonic anhydrase (CA) isozymes, supported by experimental data and detailed methodologies. Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and bicarbonate (HCO3-). Their ubiquitous presence and diverse physiological roles, from respiration and pH homeostasis to biomineralization and tumorigenicity, make them a critical subject of research and a target for drug development.[1][2][3][4][5]

Catalytic Efficiency Comparison

The catalytic efficiency of an enzyme is best represented by the specificity constant, kcat/Km. This value reflects how efficiently an enzyme converts a substrate to a product at low substrate concentrations. The following table summarizes the kinetic parameters for the CO2 hydration activity of several key human carbonic anhydrase isozymes.

Isozymekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
hCA I2 x 10⁵45 x 10⁷
hCA II1 x 10⁶128.3 x 10⁷
hCA III1 x 10⁴-3 x 10⁵
hCA IV1 x 10⁶128.3 x 10⁷
hCA IX4 x 10⁵321.25 x 10⁷
hCA XII4 x 10⁵94.4 x 10⁷

Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer system). The values presented here are compiled from multiple sources for comparative purposes.

As the data indicates, CA II and CA IV are among the most efficient isozymes for CO2 hydration, with their catalytic rates approaching the diffusion-controlled limit.[5][6] In contrast, CA III exhibits significantly lower activity.

Experimental Protocols

The determination of carbonic anhydrase activity is primarily achieved through two types of assays: the CO2 hydration assay and the esterase activity assay.[7]

CO2 Hydration Activity Assay (Colorimetric Method)

This assay measures the primary physiological function of carbonic anhydrase – the hydration of CO2. The rate of this reaction is monitored by the change in pH of a buffered solution.

Principle: The enzymatic hydration of CO2 produces bicarbonate and a proton, leading to a decrease in pH. This pH change can be monitored using a pH indicator, such as phenol (B47542) red, and measured spectrophotometrically.[7][8]

Materials:

  • Purified carbonic anhydrase isozyme

  • Tris buffer (e.g., 20 mM, pH 8.3)

  • Phenol red indicator

  • CO2-saturated water (prepared by bubbling CO2 gas through ice-cold deionized water)

  • Temperature-controlled UV/Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a reaction mixture containing Tris buffer and phenol red in a cuvette.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Add a known concentration of the carbonic anhydrase isozyme to the reaction mixture.

  • Initiate the reaction by injecting a small volume of CO2-saturated water.

  • Monitor the decrease in absorbance of phenol red at its λmax (approximately 570 nm) over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

  • The uncatalyzed rate is measured in a parallel experiment without the enzyme.

  • Enzyme activity is calculated by subtracting the uncatalyzed rate from the catalyzed rate.

Esterase Activity Assay

Certain carbonic anhydrase isozymes, particularly the α-CAs, also exhibit esterase activity. This secondary activity can be conveniently measured using a colorimetric assay and is often used as a surrogate for screening inhibitors.[7][9][10]

Principle: The enzyme catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (B1210297) (p-NPA), to produce a colored product, p-nitrophenol. The rate of formation of p-nitrophenol is monitored spectrophotometrically.[11]

Materials:

  • Purified carbonic anhydrase isozyme

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) substrate solution (dissolved in a suitable organic solvent like acetonitrile)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Pipette the assay buffer into the wells of a 96-well microplate.

  • Add a known concentration of the carbonic anhydrase isozyme to the appropriate wells.

  • Include control wells with buffer only (blank) and wells with a known inhibitor (e.g., acetazolamide) for background correction and inhibition studies.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately place the microplate in a microplate reader and monitor the increase in absorbance at 405 nm over time.

  • The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

  • The specific activity is calculated based on the enzyme concentration and the molar extinction coefficient of p-nitrophenol.

Visualizing Experimental and Biological Processes

To further elucidate the methodologies and biological context, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Determining CA Catalytic Efficiency cluster_CO2_Hydration CO2 Hydration Assay cluster_Esterase Esterase Activity Assay cluster_Data_Analysis Data Analysis A1 Prepare Reaction Mix (Buffer + Indicator) A2 Add CA Isozyme A1->A2 A3 Inject CO2-Saturated Water A2->A3 A4 Monitor Absorbance Change (Spectrophotometer) A3->A4 A5 Calculate Initial Rate A4->A5 C1 Determine Kinetic Parameters (kcat, Km) A5->C1 B1 Prepare Microplate (Buffer + CA Isozyme) B2 Add p-NPA Substrate B1->B2 B3 Monitor Absorbance Change (Microplate Reader) B2->B3 B4 Calculate Initial Rate B3->B4 B4->C1 C2 Calculate Catalytic Efficiency (kcat/Km) C1->C2 End End C2->End Comparison of Efficiency Start Start Start->A1 Start->B1

Caption: Workflow for CA catalytic efficiency determination.

CA_Signaling_Pathway Simplified Model for CA-Mediated Stomatal Development Signaling CO2 Atmospheric CO2 CA_ext Extracellular Carbonic Anhydrase CO2->CA_ext Hydration HCO3 Bicarbonate (HCO3-) CA_ext->HCO3 Receptor Putative Bicarbonate Receptor HCO3->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Stomatal_Development Regulation of Stomatal Development Gene_Expression->Stomatal_Development

Caption: CA signaling in stomatal development.

References

Safety Operating Guide

Proper Disposal of Carbonic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of carbonic acid (H₂CO₃) solutions in a laboratory environment. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory waste management protocols.

Core Safety and Handling Principles

This compound is a weak and unstable acid that exists in equilibrium with dissolved carbon dioxide (CO₂) and water.[1][2][3][4] Its instability is a primary consideration in its handling and disposal. While not classified as a hazardous substance in solution under the Globally Harmonized System (GHS), proper disposal procedures are necessary to maintain a safe laboratory environment and adhere to waste regulations.[2][3] Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound solutions.[1][5]

Quantitative Data: Properties of this compound

For reference, the key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula H₂CO₃[3]
Molar Mass 62.03 g/mol [3]
Acidity (pKa₁) ~6.3[3]
Acidity (pKa₂) ~10.3[3]
Appearance in Solution Colorless liquid[3]
Odor Odorless[2]

Logical Pathway: Decomposition of this compound

This compound is inherently unstable in aqueous solutions and readily decomposes. This equilibrium is crucial to understanding its behavior.

H2CO3 This compound (H₂CO₃) H2O Water (H₂O) H2CO3->H2O Decomposition/Formation CO2 Carbon Dioxide (CO₂) H2CO3->CO2

Caption: Equilibrium between this compound, water, and carbon dioxide.

Experimental Protocol: Neutralization and Disposal of this compound Solutions

The primary method for the disposal of this compound solutions is through neutralization to a neutral pH range before drain disposal, provided the solution does not contain other hazardous materials.

Materials:

  • This compound solution for disposal

  • Weak base (e.g., sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃))

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate beaker or container for neutralization

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Perform the neutralization procedure in a well-ventilated area or a fume hood.

    • Place the beaker containing the this compound solution on a stir plate and add a stir bar.

  • Neutralization:

    • Begin stirring the this compound solution at a moderate speed.

    • Slowly add a weak base, such as sodium bicarbonate, to the solution.[6][7] The use of a weak base provides a more controlled neutralization reaction.

    • Be aware that the addition of a carbonate-based neutralizer will generate carbon dioxide gas, resulting in effervescence. Add the base slowly to manage the rate of gas evolution.

  • pH Monitoring:

    • Periodically monitor the pH of the solution using a calibrated pH meter or pH indicator strips.

    • Continue the slow addition of the weak base until the pH of the solution is within a neutral range, typically between 6.0 and 8.0, or as specified by your institution's and local wastewater regulations.[6]

  • Disposal:

    • Once the solution is confirmed to be neutralized, it can typically be disposed of down the drain with a copious amount of water.[6] A common guideline is to flush with at least 20 parts water for every part of the neutralized solution.

    • If the original this compound solution contained any other hazardous materials (e.g., heavy metals), it must be disposed of as hazardous waste according to your institution's specific protocols.

Experimental Workflow: this compound Disposal

The following diagram outlines the step-by-step workflow for the safe disposal of a this compound solution in a laboratory setting.

cluster_prep Preparation cluster_neutralize Neutralization cluster_dispose Disposal ppe Don PPE setup Set up in Ventilated Area ppe->setup add_base Slowly Add Weak Base (e.g., NaHCO₃) setup->add_base monitor_ph Monitor pH add_base->monitor_ph check_ph pH 6.0 - 8.0? monitor_ph->check_ph check_ph->add_base No other_hazards Contains Other Hazards? check_ph->other_hazards Yes drain Dispose Down Drain with Copious Water haz_waste Dispose as Hazardous Waste other_hazards->drain No other_hazards->haz_waste Yes

Caption: Workflow for the neutralization and disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Carbonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for carbonic acid. While this compound is a weak acid, proper safety precautions are essential to mitigate any potential risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table summarizes the recommended equipment for various laboratory scenarios.

SituationEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Handling Safety glasses or gogglesChemical-resistant gloves (e.g., nitrile) and lab coatNormal ventilation is typically adequate
Spills or Aerosols Tightly fitting safety goggles with side-shields or a face shield[1]Chemical-resistant gloves and impervious clothing[1]Use a full-face respirator if exposure limits are exceeded or irritation is experienced[1]
Fire Not applicableNot applicableWear a self-contained breathing apparatus (SCBA) if necessary[1]

Experimental Protocols

Safe Handling Procedures:

  • Ventilation : Always handle this compound in a well-ventilated area[1][2].

  • Hygiene : Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly after handling[2].

  • Avoid Contact : Take measures to prevent contact with skin and eyes, as well as the formation of mists or aerosols[1][2].

  • Clothing : Wear suitable protective clothing, including a lab coat and closed-toe shoes[1].

First-Aid Measures:

  • Inhalation : If respiratory irritation occurs, move the individual to fresh air. Seek medical advice if discomfort persists[2][3].

  • Skin Contact : Remove contaminated clothing immediately and wash the affected area with soap and water. Consult a doctor if irritation develops[1][2][3].

  • Eye Contact : Rinse the eyes cautiously with pure water for at least 15 minutes, removing contact lenses if possible. Seek medical attention if irritation persists[1][2][3].

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Contact a doctor or Poison Control Center immediately[1].

Spill and Leak Procedures:

  • Ensure Ventilation : Make sure the area is well-ventilated[1].

  • Personal Precautions : Use appropriate personal protective equipment, including chemical-impermeable gloves, and avoid breathing vapors or mists[1].

  • Containment : Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains[1].

  • Clean-up : Collect the spilled material using an inert absorbent and place it in a suitable, closed container for disposal[1][2].

Disposal Plan:

The disposal of this compound and its containers must be in accordance with local, state, and federal regulations.

  • Neutralization : Before disposal, this compound can be neutralized by slowly adding a weak base, such as sodium bicarbonate, until the solution is neutral. This converts the acid into water and a salt, making it safer for disposal[4].

  • Waste Characterization : It is the responsibility of the waste generator to properly characterize all waste materials to ensure compliance with applicable regulations[3].

  • Disposal : Do not dispose of with household garbage. Contact a licensed professional waste disposal service to dispose of the material[3][5]. The neutralized solution can typically be taken to a local hazardous waste disposal facility[4].

  • Containers : Store the neutralized waste in a clearly labeled, corrosion-resistant, and leak-proof container in a cool, dry, and well-ventilated area[4].

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound assess_risk Assess Potential for Splash, Aerosol, or Spill start->assess_risk routine_handling Routine Handling: - Safety Glasses - Lab Coat - Gloves assess_risk->routine_handling Low Risk spill_aerosol Spill or Aerosol Potential: - Safety Goggles/Face Shield - Impervious Clothing - Chemical-Resistant Gloves assess_risk->spill_aerosol Moderate Risk high_concentration High Vapor Concentration: - Add Respiratory Protection (e.g., Full-face respirator) assess_risk->high_concentration High Risk of Inhalation proceed Proceed with Work routine_handling->proceed spill_aerosol->proceed high_concentration->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbonic Acid
Reactant of Route 2
Carbonic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.